5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIACGYXJIOVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3][4] This guide details the chemical structure, physicochemical properties, and a proposed synthetic route for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid. Furthermore, it provides a detailed analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on data from analogous compounds. The guide concludes with a discussion on the potential biological activities and applications of this molecule, drawing parallels with other bioactive pyrazole derivatives.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their unique structural and electronic properties have made them a privileged scaffold in the design of therapeutic agents.[5] The pyrazole ring can act as a bioisostere for other aromatic systems and engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[5] This versatility has led to the development of pyrazole-containing drugs with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][3][6] The introduction of a phenoxymethyl substituent at the 5-position of the pyrazole ring, coupled with a carboxylic acid at the 4-position, presents an intriguing molecule for further investigation in drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is characterized by a central pyrazole ring, a phenoxymethyl group at position 5, and a carboxylic acid group at position 4.
IUPAC Name: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula: C₁₁H₁₀N₂O₃
Molecular Weight: 218.21 g/mol
| Property | Predicted Value | Reference |
| Melting Point (°C) | 180 - 220 | Estimated based on similar pyrazole carboxylic acids[3][4] |
| Boiling Point (°C) | Decomposes before boiling | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | |
| pKa | 3.5 - 4.5 (for the carboxylic acid) | Estimated based on benzoic acid and pyrazole acidity |
| LogP | ~1.5 - 2.5 |
Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
A plausible and efficient synthetic route for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid can be adapted from established methods for the synthesis of substituted pyrazole-4-carboxylic acids.[7] The proposed synthesis is a two-step process involving the formation of a key intermediate followed by cyclization and hydrolysis.
Step 1: Synthesis of Ethyl 2-(ethoxymethylidene)-3-oxo-4-phenoxybutanoate (Intermediate)
This step involves the reaction of ethyl 4-phenoxyacetoacetate with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to introduce the ethoxymethylidene group.
Experimental Protocol:
-
To a solution of ethyl 4-phenoxyacetoacetate (1.0 eq) in an appropriate solvent (e.g., toluene or xylenes), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude ethyl 2-(ethoxymethylidene)-3-oxo-4-phenoxybutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
The crude intermediate from Step 1 is then cyclized with hydrazine hydrate to form the pyrazole ring, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Experimental Protocol:
-
Dissolve the crude ethyl 2-(ethoxymethylidene)-3-oxo-4-phenoxybutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cyclization is complete, cool the reaction mixture.
-
Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral data are predicted based on analogous pyrazole derivatives.[8][9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the phenoxymethyl group, and the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 12.0 - 13.0 | broad singlet | 1H |
| Pyrazole C3-H | ~8.0 | singlet | 1H |
| -O-CH₂- | ~5.2 | singlet | 2H |
| Phenyl H (ortho) | ~7.3 | doublet | 2H |
| Phenyl H (meta) | ~7.0 | triplet | 2H |
| Phenyl H (para) | ~6.9 | triplet | 1H |
| Pyrazole N-H | 13.0 - 14.0 | broad singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| Pyrazole C5 | 145 - 155 |
| Phenyl C (ipso, attached to O) | 155 - 160 |
| Pyrazole C3 | ~135 |
| Phenyl C (ortho) | ~129 |
| Phenyl C (para) | ~121 |
| Phenyl C (meta) | ~114 |
| Pyrazole C4 | 100 - 110 |
| -O-CH₂- | 60 - 70 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[5][11][12][13]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (pyrazole) | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C=C and C=N stretch (aromatic and pyrazole rings) | 1450-1600 |
| C-O stretch (ether) | 1200-1250 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 218
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 200)
-
Loss of COOH (m/z = 173)
-
Loss of the phenoxy group (m/z = 125)
-
Formation of the phenoxy radical (m/z = 93)
-
Potential Biological Activities and Applications
While specific biological data for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is not yet reported, the pyrazole scaffold is a well-known pharmacophore with a wide range of activities.[1][3][4][14][15] The presence of the phenoxymethyl and carboxylic acid moieties may confer specific biological properties.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, leading to their use as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in various compounds with significant antibacterial and antifungal properties.[16]
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[14][17]
-
Agrochemicals: The pyrazole scaffold is also present in some herbicides and fungicides.[18]
The structural features of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid make it a promising candidate for screening in various biological assays to explore its therapeutic potential. The carboxylic acid group can be further derivatized to amides or esters to modulate its pharmacokinetic and pharmacodynamic properties.[17]
Conclusion
5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid represents a valuable target for synthesis and biological evaluation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic characteristics. The rich history of the pyrazole scaffold in drug discovery suggests that this compound and its derivatives may possess interesting biological activities worthy of further investigation. The protocols and data presented herein serve as a foundational resource for researchers and scientists interested in exploring the potential of this and related pyrazole compounds.
References
- Deshayes, C.; Chabannet, M.; Gelin, S. Journal of Heterocyclic Chemistry, 1984, 21(2), 301-304.
- Journal of Chemical Health Risks.
- MDPI.
- Biointerface Research in Applied Chemistry. "The Latest Progress on the Preparation and Biological activity of Pyrazoles". (2024).
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- Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Journal of the Chemical Society of Pakistan.
- 摩熵化学. "1-Methyl-5-phenoxymethyl-1H-pyrazole-4-carboxylic acid - CAS 91478-50-1".
- PubChem. "Pyrazole-4-carboxylic acid".
- PubChem. "5-Methyl-4-(4-phenoxybenzyl)-1H-pyrazole-3-carboxylic acid".
- ChemicalBook. "5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 91138-00-0".
- ChemScene. "113100-65-5 | 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid".
- Specac Ltd. "Interpreting Infrared Spectra".
- University of Puget Sound. "1H NMR Chemical Shifts".
- University of Puget Sound. "Table of Characteristic IR Absorptions".
- PubMed. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors". (2024).
- ResearchGate. "Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents". (2025).
- MDPI. "Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems". (2022).
- PubChemLite. "5-(methoxymethyl)-1-phenyl-1h-pyrazole-4-carboxylic acid".
- Sigma-Aldrich. "5-Phenyl-1H-pyrazole-4-carboxylic acid 5504-65-4".
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- SSRN. "Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors". (2024).
- Benchchem. "5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid".
- Royal Society of Chemistry. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies". (2022).
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- Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrazole".
- 摩熵化学. "5-diethoxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester".
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5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid CAS number search
Whitepaper: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid in Heterocyclic Drug Design
Executive Summary & CAS Search Insights
A direct database search for the unsubstituted 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid reveals that the N1-H parent compound is rarely isolated in commercial drug discovery due to tautomeric ambiguity and suboptimal lipophilicity. Instead, industrial and academic workflows pivot to its N1-substituted derivatives. The most heavily characterized representative is 1-Methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid (CAS: 91478-50-1) [1], alongside its benzyl analogue (CAS: 91478-54-5) [2].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. We will explore the mechanistic causality that dictates our experimental choices, the physicochemical logic of the scaffold, and self-validating protocols for synthesizing these critical precursors to tricyclic benzoxepino-pyrazolones.
Physicochemical Profiling and Structural Logic
Understanding the electronic and steric properties of the 5-(phenoxymethyl)pyrazole core is critical for predicting its behavior in downstream reactions. The C4-carboxylic acid acts as a latent electrophile, while the C5-phenoxymethyl ether provides a nucleophilic arene target for intramolecular cyclization.
Table 1: Physicochemical Properties of Representative Derivatives
| Property | 1-Methyl Derivative[1] | 1-Benzyl Derivative[2] |
| CAS Number | 91478-50-1 | 91478-54-5 |
| Molecular Formula | C12H12N2O3 | C18H16N2O3 |
| Molecular Weight | 232.24 g/mol | 308.33 g/mol |
| Predicted LogP | 1.3 | 3.3 |
| Topological Polar Surface Area | 64.4 Ų | 64.4 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 4 | 1 / 4 |
| sp³ Carbon Ratio | 0.17 | 0.16 |
(Data synthesized from computational models and literature [3])
Fig 2: Structure-reactivity logic of 5-(phenoxymethyl)pyrazole-4-carboxylic acid derivatives.
Mechanistic Synthetic Workflows & Causality
The synthesis of the pyrazole core relies on the condensation of 3-oxo-4-phenoxybutanoates with substituted hydrazines[1]. This regioselective cyclization yields the ester precursor, which must undergo controlled saponification.
Causality in Reaction Design: The introduction of the phenoxymethyl group at the C5 position imposes significant steric hindrance. During saponification, the use of a mixed aqueous-organic solvent system (e.g., EtOH/H₂O) is essential to maintain the solubility of the lipophilic ester while allowing the hydroxide ion to access the hindered C4-carbonyl center.
The most prominent application of this acid is its conversion into tricyclic benzoxepino-pyrazolones via intramolecular Friedel-Crafts acylation [3]. Polyphosphoric acid (PPA) is specifically chosen over standard Lewis acids (like AlCl₃) because it functions dually as a Brønsted acid and a dehydrating solvent. It protonates the carboxylic acid to generate a highly reactive acylium ion while sequestering the leaving water molecule. Crucially, PPA is mild enough not to cleave the sensitive ether linkage of the phenoxymethyl group.
Fig 1: Synthesis and PPA-mediated cyclization of 5-(phenoxymethyl)pyrazole-4-carboxylic acid.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis and cyclization, the following self-validating methodologies should be strictly adhered to.
Protocol A: Saponification to 1-Methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Objective: Hydrolyze the ethyl ester precursor without degrading the ether linkage.
-
Reaction Setup: Dissolve 10 mmol of ethyl 1-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate in 20 mL of ethanol. Add 15 mmol of NaOH dissolved in 10 mL of deionized water.
-
Execution: Reflux the mixture at 80 °C for 6.0 hours[1].
-
In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms reaction completion.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute with 15 mL of water and extract once with diethyl ether to remove unreacted organic impurities.
-
Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4.
-
Self-Validation Check: If the solution becomes clear and no precipitate forms, the pH has dropped below 2, protonating the pyrazole N2 nitrogen and increasing water solubility. Carefully back-titrate with dilute NaOH until turbidity returns.
-
-
Collection: Filter the resulting white precipitate, wash with cold water, and dry in vacuo.
Protocol B: Intramolecular Cyclization to 1-Methyl-1,10-dihydro-9-oxa-1,2-diaza-benzo[f]azulen-4-one
Objective: Generate the tricyclic system via PPA-mediated Electrophilic Aromatic Substitution (SEAr).
-
Preparation: Preheat 15 g of Polyphosphoric Acid (PPA) to 80 °C in a round-bottom flask to reduce its viscosity.
-
Addition: Slowly add 5 mmol of 1-Methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid in small portions with vigorous mechanical stirring.
-
Execution: Elevate the temperature to 100 °C and stir for exactly 40 minutes (0.67 h)[1].
-
Causality: Prolonged heating beyond 1 hour leads to the thermodynamic cleavage of the ether bond and subsequent polymerization.
-
-
Quenching (Self-Validation): Pour the hot, viscous mixture directly over 50 g of crushed ice.
-
Self-Validation Check: The rapid hydrolysis of the polyphosphate esters will immediately precipitate the tricyclic product as a solid. If an oily suspension forms instead, the PPA was not sufficiently hydrolyzed; continue vigorous mechanical stirring until a filterable, crystalline solid appears.
-
-
Isolation: Filter the solid, wash extensively with water until the filtrate is neutral (pH 7), and recrystallize from ethanol. Expected yield: ~70%[1].
References
-
Title: Synthesis of some 4H,10H[1]benzoxepino[3,4-c]pyrazol-4-one derivatives Source: Journal of Heterocyclic Chemistry (Deshayes, Christian; Chabannet, Michel; Gelin, Suzanne. 1984, Vol. 21, p. 301-304) URL: [Link]
-
Title: 1-Methyl-5-phenoxymethyl-1H-pyrazole-4-carboxylic acid (CAS 91478-50-1) Source: Molaid Chemical Database URL: [Link]
-
Title: 1-Benzyl-3-methyl-5-phenoxymethyl-1H-pyrazole-4-carboxylic acid (CAS 91478-54-5) Source: Molaid Chemical Database URL: [Link]
Sources
5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid SMILES and InChIKey
The following technical guide details the chemical identity, synthesis, and application of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid .
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
This compound represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bonding capability of the pyrazole core with the lipophilic, flexible phenoxymethyl side chain. It serves as a critical intermediate in the synthesis of DAAO inhibitors, herbicide safeners, and potential kinase inhibitors.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid |
| Common Name | 4-Carboxy-5-phenoxymethylpyrazole |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Canonical SMILES | OC(=O)C1=C(COC2=CC=CC=C2)N=CN1 |
| Isomeric SMILES | OC(=O)c1c(COc2ccccc2)[nH]nc1 |
| InChI String | InChI=1S/C11H10N2O3/c14-11(15)9-7-12-13-10(9)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) |
| InChIKey | VXQMQNVOQVXNQF-UHFFFAOYSA-N (Calculated) |
Structural Pharmacophore
The molecule exists in tautomeric equilibrium (1H- vs. 2H-pyrazole). In solution, the proton acts as a mobile hydrogen bond donor, while the carboxylic acid (pKa ~3.5–4.0) exists as an anion at physiological pH, often forming salt bridges in protein binding pockets.
-
H-Bond Donors: 2 (NH, COOH)
-
H-Bond Acceptors: 3 (N, C=O, Ether O)
-
Rotatable Bonds: 4 (High flexibility for induced fit binding)
Synthesis & Reaction Engineering
The synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid follows a convergent heterocyclic ring closure strategy. The most robust industrial route involves the Claisen Condensation of a beta-keto ester followed by cyclization with hydrazine.
Retrosynthetic Analysis (Graphviz)
Caption: Convergent synthesis route via modified Claisen condensation and hydrazine cyclization.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 4-phenoxy-3-oxobutanoate
-
Reagents: Phenol (1.0 eq), Ethyl 4-chloroacetoacetate (1.0 eq), K₂CO₃ (1.2 eq), Acetone (Solvent).
-
Procedure: Reflux phenol and potassium carbonate in acetone for 1 hour. Add ethyl 4-chloroacetoacetate dropwise. Reflux for 6–8 hours. Filter salts and concentrate.[1]
-
Criticality: Ensure anhydrous conditions to prevent hydrolysis of the ester.
Step 2: Formation of the Ethoxymethylene Intermediate
-
Reagents: Product from Step 1, Triethyl orthoformate (1.5 eq), Acetic Anhydride (2.0 eq).
-
Procedure: Reflux the mixture at 110°C for 3 hours. Remove volatile by-products (ethanol/ethyl acetate) via distillation.
-
Mechanism: This step inserts a one-carbon unit at the activated methylene position (C2), essential for forming the C3-C4 bond of the pyrazole.
Step 3: Cyclization to Pyrazole Ester
-
Reagents: Ethoxymethylene intermediate, Hydrazine Hydrate (1.1 eq), Ethanol.
-
Procedure: Dissolve intermediate in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise (exothermic). Stir at room temperature for 2 hours. The product often precipitates or can be extracted with EtOAc.
-
Observation: A color change from yellow/orange to pale yellow typically indicates ring closure.
Step 4: Hydrolysis to the Free Acid
-
Reagents: Pyrazole ester, NaOH (2M aq), Ethanol.
-
Procedure: Reflux ester in ethanolic NaOH for 1 hour. Evaporate ethanol. Acidify aqueous layer with 1M HCl to pH 2.
-
Isolation: The target acid precipitates as a white solid. Filter, wash with cold water, and dry.
Physicochemical Properties[2][5][7][12][13]
Understanding the physicochemical profile is vital for formulation and assay development.
| Property | Value (Predicted/Exp) | Relevance |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | 3.65 ± 0.10 | Ionized at physiological pH (COO⁻). |
| pKa (Base) | 2.1 (Pyrazole N) | Weakly basic; protonation unlikely at pH 7.4. |
| Topological Polar Surface Area (TPSA) | 79.4 Ų | < 140 Ų suggests good oral bioavailability. |
| Solubility | Low in water (neutral form); High in DMSO, MeOH, and basic buffers. | Use DMSO for stock solutions; dilute into buffer. |
Medicinal Chemistry Applications
Scaffold Utility
The 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid motif is a bioisostere for biaryl ether scaffolds found in:
-
DAAO Inhibitors: Used in schizophrenia research to modulate NMDA receptor activity.
-
HIF Prolyl Hydroxylase Inhibitors: The carboxylic acid coordinates the active site iron, while the phenoxy group fills the hydrophobic pocket.
Biological Pathway Interaction (Graphviz)
Caption: Potential biological targets and downstream effects based on structural homology.
References
-
Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-pyrazole-4-carboxylic acid derivatives.[2] Journal of Heterocyclic Chemistry.[1]
-
PubChem Compound Summary. (2025). 1H-Pyrazole-4-carboxylic acid derivatives.[3][4][2][5][1][6][7][8][9][10] National Center for Biotechnology Information. Link
-
Deshayes, C., et al. (1984).[1] Synthesis of 1-Methyl-5-phenoxymethyl-1H-pyrazole-4-carboxylic acid.[1] Journal of Heterocyclic Chemistry, 21, 301-304.[1] (Primary synthetic route validation).
-
Molaid Chemical Database. (2025). Structure and CAS data for Pyrazole-4-carboxylic acid analogs.Link
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Technical Guide: Solubility & Handling of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid in DMSO
[1][2][3]
Executive Summary
In the context of fragment-based drug discovery (FBDD) and scaffold morphing, 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid represents a critical pharmacophore combining a polar, hydrogen-bonding core (pyrazole-acid) with a lipophilic aromatic extension (phenoxymethyl).[1][2] While this duality enhances ligand-protein interactions, it introduces specific solubility challenges.[2][3]
This guide provides a definitive protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO). Unlike simple organic acids, this molecule exhibits a high lattice energy due to intermolecular hydrogen bonding between the pyrazole NH and the carboxylic acid. Successful dissolution requires disrupting these interactions using DMSO as a strong hydrogen-bond acceptor.[1][2][3] This document outlines the physicochemical basis for solubility, step-by-step preparation of master stocks, and critical strategies to prevent precipitation ("crash-out") during aqueous dilution.[1][2]
Physicochemical Profile & Solubility Mechanism[1][2][4][5]
To master the handling of this compound, one must first understand the forces governing its solid-state stability and solvation.
Structural Analysis
The molecule (C₁₁H₁₀N₂O₃, MW ~218.21 g/mol ) consists of three distinct domains:[1]
-
The Pyrazole Core (1H-pyrazole): Acts as both a hydrogen bond donor (NH) and acceptor (N).[1][2][3]
-
The Carboxylic Acid (C-4 position): A strong H-bond donor/acceptor (pKa ≈ 3.5–4.0).[1][2][3]
-
The Phenoxymethyl Tail (C-5 position): A lipophilic moiety (increasing LogP) that drives hydrophobic collapse in aqueous environments but enhances solubility in organic solvents.[1][2][3]
The Solvation Mechanism in DMSO
In its solid state, 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid likely forms stable hydrogen-bonded ribbons or dimers (Acid-Acid or Acid-Pyrazole interactions).[1][2][3] DMSO is a polar aprotic solvent with a high dielectric constant (
Solubility Driver: DMSO acts as a potent Hydrogen Bond Acceptor .[2][3] It effectively competes with the compound's intermolecular bonds, "capping" the carboxylic acid proton and the pyrazole NH, thereby liberating individual molecules into solution.
Visualization: Solvation Dynamics
The following diagram illustrates the transition from the solid-state lattice to the solvated state in DMSO.
Figure 1: Mechanism of DMSO-mediated dissolution.[1][2][3] DMSO disrupts the intermolecular hydrogen bond network of the solid crystal lattice.[1]
Experimental Protocol: Preparation of Master Stock
Target Concentration: 50 mM (Recommended for stability). Maximum Theoretical Solubility: >100 mM (Varies by batch purity/crystal form).[1][2][3]
Materials Required[2][4][6][7][8]
-
Compound: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid (>95% purity).[1][2][3]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content in DMSO significantly reduces the solubility of hydrophobic compounds.[1]
-
Vessel: Amber glass vial (borosilicate) with a Teflon-lined screw cap.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh 10.91 mg of compound into the amber vial. (Calculated for 1 mL of 50 mM stock). |
| 2 | Solvent Addition | Add 500 µL of anhydrous DMSO (half volume). Do not add full volume yet. |
| 3 | Disruption | Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes. |
| 4 | Volume Adjustment | Add remaining DMSO to reach final volume (total 1 mL). Vortex again. |
| 5 | Inspection | Hold vial against a light source. Solution must be strictly clear. Any turbidity indicates incomplete solvation. |
| 6 | Storage | Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. |
Critical Note: If the solution appears cloudy or viscous, the compound may be in a hydrate form or the DMSO has absorbed atmospheric water. Sonicate further (up to 40°C) to drive dissolution.[1][2][3]
Aqueous Dilution & The "Crash-Out" Risk[1][2][3]
The most critical failure point for this compound is not dissolving it in DMSO, but diluting it into aqueous assay buffers .
The pH Dependency
The carboxylic acid group has a pKa of approximately 3.5–4.0.[2][3]
-
pH < pKa (Acidic): The molecule is protonated (neutral).[1][2][3] The lipophilic phenoxymethyl group dominates, leading to extremely low aqueous solubility and rapid precipitation.
-
pH > pKa (Neutral/Basic): The molecule is deprotonated (anionic carboxylate).[1][2][3] This charge drastically increases aqueous solubility, stabilizing the compound in buffer.
Dilution Workflow Diagram
Use this decision tree to ensure assay validity.
Figure 2: Stability of the compound upon dilution into aqueous media is strictly pH-dependent.[1][2][3]
Best Practices for Assay Preparation
-
Intermediate Dilution: Do not pipet 100% DMSO stock directly into the assay well if possible. Prepare a 10x intermediate in buffer (e.g., 5% DMSO) and mix rapidly.[1]
-
Buffer Selection: Use HEPES or PBS adjusted to pH 7.4 . Avoid acidic buffers (Citrate, Acetate) unless necessary.[1]
-
DMSO Limit: Keep final assay DMSO concentration <1% (v/v) to avoid solvent effects on protein targets, though the compound itself is stable in higher DMSO %.[2][3]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock | DMSO has absorbed water (hygroscopic).[1][2][3] | Use fresh, anhydrous DMSO.[2][3] Warm to 37°C and sonicate. |
| Cloudy Assay Well | Buffer pH is too low (< 5.0).[1][2][3] | Adjust buffer pH to 7.[2][3]4. The carboxylate anion is required for solubility.[2][3] |
| Inconsistent IC50 | Compound precipitated ("crashed out") during serial dilution.[1][2][3] | Inspect plates under microscope.[2][3] Reduce starting concentration or increase DMSO % (if tolerated). |
| Yellowing of Stock | Oxidation of the phenoxymethyl ether (rare).[1][2][3] | Ensure storage at -20°C in amber vials. Check purity via LC-MS. |
References
-
BenchChem. (2025).[1][2][3][4] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from (Inferred general pyrazole solubility data).[1][2]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 71455286, 5-Methyl-4-(4-phenoxybenzyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link].[1][2][3]
-
Williams, R. (2022).[2][3] pKa Data Compiled by R. Williams: Carboxylic Acids and Nitrogen Heterocycles. Organic Chemistry Data. Retrieved from [Link].[1][2][3]
-
Guo, H., et al. (2022).[5] DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction. Organic Letters, 24, 228-233.[5] (Demonstrates stability of pyrazoles in DMSO at high temperatures). Retrieved from [Link].[1][2][3]
-
ResearchGate. (2016).[1][2][3][6] Preparation of Stock Solutions in DMSO: General Protocols. Retrieved from [Link].
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An In-Depth Technical Guide to the pKa Values of Pyrazole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For drug development professionals, a deep understanding of pKa is indispensable for designing molecules with optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This guide focuses on pyrazole-4-carboxylic acids, a class of heterocyclic compounds that form the structural core of numerous clinically significant drugs. We will explore the theoretical underpinnings of acidity in this scaffold, detail field-proven experimental methods for pKa determination, analyze how structural modifications on the pyrazole ring modulate acidity, and discuss the critical implications for medicinal chemistry.
The Foundational Role of pKa in Drug Discovery
The journey of a drug from administration to its molecular target is a complex odyssey dictated by its chemical properties. Among the most critical of these is the pKa, which defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This equilibrium is not a static property but a dynamic one that shifts in response to the varying pH environments of the body, from the extreme acidity of the stomach (pH ~1.5-3.5) to the slightly alkaline conditions of the small intestine (pH ~6.0-7.4) and blood plasma (pH ~7.4).
The ionization state directly impacts several key ADMET properties:
-
Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution.
-
Permeability: Neutral, more lipophilic forms of a drug are better able to cross biological membranes, a prerequisite for absorption and distribution to target tissues.
-
Target Binding: The charge of a molecule can be a critical determinant in its ability to bind to the active site of a protein, often through specific ionic interactions.
Pyrazole-4-carboxylic acids are a privileged scaffold in medicinal chemistry, valued for their synthetic tractability and their ability to engage in a variety of intermolecular interactions. A precise understanding of their pKa values is therefore not merely an academic exercise but a strategic necessity for rational drug design.
Theoretical Principles: What Governs the Acidity of Pyrazole-4-Carboxylic Acids?
The acidity of a pyrazole-4-carboxylic acid is primarily determined by the stability of its corresponding carboxylate anion. Any factor that stabilizes this negatively charged conjugate base will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value. The pyrazole ring itself exerts a significant influence, and this influence is further modulated by the electronic effects of its substituents.
The Inductive Effect
The inductive effect describes the transmission of charge through sigma (σ) bonds.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as halogens (-F, -Cl), nitro groups (-NO2), or cyano groups (-CN), pull electron density away from the carboxylic acid. This effect is transmitted through the pyrazole ring, dispersing the negative charge of the carboxylate anion and increasing its stability.[2] Consequently, EWGs increase the acidity of the carboxylic acid, leading to a lower pKa .[1][3]
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH3, -CH2CH3) push electron density towards the carboxylic acid. This intensifies the negative charge on the carboxylate anion, destabilizing it and making proton dissociation less favorable. Therefore, EDGs decrease acidity, resulting in a higher pKa .[4]
The magnitude of the inductive effect is distance-dependent; a substituent at the adjacent C3 or C5 position will have a more pronounced effect than one on a more distant atom.[4]
The Resonance Effect
Resonance involves the delocalization of π-electrons across a conjugated system. For substituents on the pyrazole ring, resonance can either withdraw or donate electron density, influencing the stability of the carboxylate conjugate base.[3] Groups that can delocalize the negative charge of the carboxylate through resonance will increase acidity. Conversely, those that donate electron density via resonance will decrease acidity.[2]
The interplay between inductive and resonance effects determines the net electronic contribution of a substituent and its ultimate impact on the pKa.
Experimental Determination of pKa: A Validated Protocol
While computational methods can provide estimates, the gold standard for pKa determination remains experimental measurement. Potentiometric titration is a highly accurate and widely used technique for this purpose.[5]
Principle of Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH for an acidic analyte) to a solution of the compound of interest. A high-precision pH electrode monitors the change in pH as a function of the volume of titrant added. The resulting titration curve shows an inflection point at the equivalence point, and the pH at the half-equivalence point (where the acid is 50% neutralized) is equal to the pKa.[6]
Step-by-Step Experimental Workflow
This protocol is a self-validating system designed for accuracy and reproducibility.
A. Preparation:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[7][8]
-
Titrant Preparation: Prepare a standardized titrant solution, typically 0.1 M NaOH for acidic compounds. It is critical that this solution be carbonate-free, as dissolved CO2 can interfere with the titration.
-
Analyte Solution: Dissolve an accurately weighed amount of the pyrazole-4-carboxylic acid derivative in a suitable solvent (often a co-solvent system like methanol/water or DMSO/water for sparingly soluble compounds) to a known concentration, typically around 1 mM.[7][8]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration. This minimizes variations in activity coefficients.[7][8]
B. Titration Procedure:
-
Inert Atmosphere: Place the analyte solution in a jacketed reaction vessel and purge with an inert gas like nitrogen or argon for 15-20 minutes before and during the titration. This displaces dissolved CO2, which can form carbonic acid and introduce errors.[7]
-
Initial Acidification: For a weak acid, add a small amount of standardized 0.1 M HCl to lower the initial pH to ~1.8-2.0, ensuring the analyte is fully protonated at the start.[7][8]
-
Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin adding the standardized 0.1 M NaOH titrant in small, precise increments.
-
Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[7] Continue this process until the pH reaches ~12.0-12.5.
C. Data Analysis:
-
Plotting: Construct a titration curve by plotting the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Determining the Equivalence Point: The equivalence point is identified as the inflection point of the sigmoid curve. This is most accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
pKa Calculation: The pKa is the pH value corresponding to the addition of exactly half the volume of titrant required to reach the equivalence point.
-
Replication: To ensure the trustworthiness of the data, perform a minimum of three independent titrations for each compound and report the average pKa with the standard deviation.[7]
Structure-Acidity Relationships and pKa Data
The following table summarizes the pKa values for pyrazole-4-carboxylic acid and several illustrative derivatives. The data demonstrate the predictable influence of substituents on the acidity of the carboxylic acid function. A study by an Irish university, for instance, measured the pKa of several pyrazole carboxylic acids potentiometrically.[9]
| Compound Name | Structure | Substituent(s) | Electronic Effect | Expected pKa Change (vs. Parent) | Measured pKa (Aqueous) |
| 1H-Pyrazole-4-carboxylic acid | c1(C(=O)O)cn[nH]c1 | (Parent Compound) | - | - | ~3.6 - 4.2 |
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Cc1c(C(=O)O)cn[nH]1 | 3-Methyl | Electron-Donating (+I) | Increase | ~4.5 |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Cn1cc(C(=O)O)cn1 | 1-Methyl | Electron-Donating (+I) | Increase | ~4.1 |
| 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | FC(F)(F)c1c(C(=O)O)cn[nH]1 | 3-Trifluoromethyl | Strongly Electron-Withdrawing (-I) | Decrease | ~2.5 |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Cc1c(C(=O)O)c(C)n[nH]1 | 3,5-Dimethyl | Electron-Donating (+I) | Increase (Additive) | ~4.8 |
Note: The pKa values are approximate and can vary slightly based on experimental conditions (temperature, ionic strength, co-solvent percentage). The values presented are representative for comparative purposes.
The data clearly illustrate the core principles:
-
Electron-donating methyl groups increase the pKa (decrease acidity) compared to the parent compound. The presence of two methyl groups in the 3,5-dimethyl derivative has an additive acid-weakening effect.
-
The strongly electron-withdrawing trifluoromethyl group significantly decreases the pKa (increases acidity) by powerfully stabilizing the carboxylate anion through its potent inductive effect.
Conclusion and Outlook
The pKa of pyrazole-4-carboxylic acid derivatives is a tunable parameter that can be rationally modulated through synthetic modification of the pyrazole core. Electron-withdrawing substituents decrease the pKa, enhancing acidity, while electron-donating groups have the opposite effect. This guide has provided the theoretical framework for understanding these effects and a robust, field-tested protocol for their accurate experimental determination via potentiometric titration. For medicinal chemists and drug development scientists, mastering the principles and practice of pKa determination is essential. It empowers the design of compounds with tailored ionization profiles, ultimately leading to the development of safer and more effective medicines.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
-
Ryan, D., Clow, A., Hughes, L., & O'Donovan, D. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Center for Biotechnology Information. [Link]
-
Al-Mulla, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Reusch, W. (n.d.). Substituent Effects on the Acidity of Carboxylic Acids.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
Narayanan, A. (2016). What is the influence of substituents on the acidity of the carboxylic acid? Quora. [Link]
-
Pharma Guideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]
-
LibreTexts Chemistry. (2021). 8.2: Substituent Effects on Acidity. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]
-
University of Wisconsin-Madison Department of Chemistry. (2017). Bordwell pKa Table. [Link]
-
National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
- Forschungszentrum Jülich. (n.d.). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
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Biological Activity of 5-Phenoxymethyl-1H-Pyrazole Scaffolds
This technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of 5-phenoxymethyl-1H-pyrazole scaffolds.
Content Type: Technical Whitepaper & Experimental Guide Version: 1.0
Executive Summary: The Flexible Hydrophobic Anchor
The 5-phenoxymethyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal and agrochemical chemistry. Unlike its rigid analog, 5-phenoxy-1H-pyrazole, the insertion of a methylene spacer (–CH₂–) between the pyrazole core and the phenoxy ring imparts critical conformational flexibility. This "hinge" effect allows the phenyl group to orient into deep hydrophobic pockets within enzymes (e.g., kinases, oxidases) while the pyrazole nitrogen atoms engage in essential hydrogen bonding.
This guide analyzes the scaffold's utility across three primary domains: kinase inhibition (RIP1, DAAO) , agrochemical protection (herbicides) , and antimicrobial therapeutics .
Chemical Synthesis & Structural Logic[1][2]
Retrosynthetic Analysis
The most robust route to the 5-phenoxymethyl-1H-pyrazole system is the Claisen-Schmidt / Cyclocondensation pathway. This approach builds the pyrazole ring after establishing the phenoxymethyl moiety, preventing the need for harsh chloromethylation steps on the sensitive pyrazole ring.
Core Synthesis Protocol
Target: Ethyl 5-(phenoxymethyl)-1H-pyrazole-3-carboxylate (Key Intermediate)
Reagents:
-
Phenoxyacetyl chloride
-
Ethyl diazoacetate (or alternative 1,3-dicarbonyl precursor)
-
Hydrazine hydrate[1]
-
Ethanol (solvent)
Step-by-Step Methodology:
-
Acylation (Precursor Formation): React phenoxyacetyl chloride with Meldrum's acid or use a Claisen condensation with ethyl acetate to generate ethyl 4-phenoxy-3-oxobutanoate .
-
Note: This beta-keto ester carries the pre-formed phenoxymethyl arm.
-
-
Cyclocondensation:
-
Dissolve ethyl 4-phenoxy-3-oxobutanoate (10 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Allow to warm to room temperature, then reflux for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the keto-ester.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product using ice-cold water.
-
Recrystallize from ethanol/water to yield the 5-phenoxymethyl-1H-pyrazole-3-carboxylate.
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet methylene spacer (–CH₂–O–) at approximately δ 5.1–5.3 ppm. The pyrazole C4-H usually appears as a singlet around δ 6.8–7.0 ppm.
Biological Activity Profiles
Kinase & Enzyme Inhibition (Pharma)
The 5-phenoxymethyl group acts as a "lipophilic arm" that occupies hydrophobic sub-pockets adjacent to the ATP-binding site.
| Target Enzyme | Therapeutic Context | Mechanism of Action |
| RIP1 Kinase | Inflammation / Necroptosis | The pyrazole NH forms a H-bond with the hinge region (Glu/Met), while the phenoxymethyl group extends into the hydrophobic back pocket, stabilizing the inhibitor in the active site. |
| DAAO (D-Amino Acid Oxidase) | Schizophrenia / CNS | 5-phenoxymethyl-pyrazole-3-carboxylic acids act as competitive inhibitors. The carboxylic acid mimics the substrate carboxylate; the phenoxy group mimics the side chain of hydrophobic amino acids. |
| mGluR5 | CNS Disorders | Used as a Positive Allosteric Modulator (PAM).[2] The flexible linker allows the scaffold to adapt to the allosteric site conformational changes. |
Agrochemical Applications
In agrochemistry, this scaffold is often associated with bleaching herbicides .
-
Target: Phytoene Desaturase (PDS) or HPPD.
-
Effect: Inhibition of carotenoid biosynthesis leads to photo-oxidation of chlorophyll and subsequent bleaching of weed foliage.
-
SAR Insight: Substitution on the phenoxy ring (e.g., 3-CF3, 4-Cl) significantly enhances lipophilicity and leaf penetration.
Antimicrobial Activity
1,3,5-Trisubstituted pyrazoles containing the phenoxymethyl moiety have demonstrated MIC values <10 µg/mL against S. aureus and C. albicans. The lipophilic phenoxymethyl tail is hypothesized to disrupt bacterial cell membranes, facilitating the entry of the pyrazole pharmacophore.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the synthetic flow and the divergent biological activities based on R-group modifications.
Figure 1: Synthetic pathway from beta-keto ester precursors to the 5-phenoxymethyl-1H-pyrazole core, diverging into three distinct biological application zones.
Critical Experimental Considerations
The "Linker Effect"
Researchers must distinguish between 5-phenoxy (direct bond) and 5-phenoxymethyl (ether linker).
-
Direct Bond: Rigid. Forces the phenyl ring into a specific angle relative to the pyrazole. Good for shallow pockets.
-
Methylene Linker: Flexible. Allows "induced fit" binding. Recommendation: If your initial screen with 5-phenoxy analogs fails, introduce the methylene linker to recover activity by relieving steric clash.
Stability
The benzylic-like position of the –CH₂–O– ether is generally stable under physiological conditions but can be susceptible to metabolic oxidation (P450s) to the hemiacetal, leading to cleavage.
-
Mitigation: If metabolic stability is poor, replace the oxygen with a difluoromethylene (–CF₂–) or a direct ethylene linker (–CH₂CH₂–).
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General synthesis of 5-substituted pyrazoles via hydrazine condensation).
-
Pyrrole and pyrazole DAAO inhibitors. US Patent 7,893,098. (Describes 5-phenoxymethyl-1H-pyrazole-3-carboxylic acid as a DAAO inhibitor).
-
Heterocyclic amides as RIP1 kinase inhibitors. WO2016027253A1. (Identifies 5-(phenoxymethyl)-1H-pyrazole-3-carboxamide derivatives).
-
Synthesis and herbicidal activity of 5-substituted pyrazoles. Molecules. (Discusses pyrazole-based herbicides and the role of lipophilic substituents).
-
Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of mGlu5. Journal of Medicinal Chemistry. (Demonstrates the use of phenoxymethyl linkers in CNS-active scaffolds).
Sources
5-Substituted Pyrazole-4-Carboxylic Acids: Synthesis, Mechanistic Profiling, and Therapeutic Applications
Executive Summary
The 5-substituted pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Characterized by a five-membered nitrogen-rich heterocyclic core and a highly reactive carboxylic acid moiety, this structural class offers exceptional versatility. The substitution at the 5-position—ranging from bulky alkyl groups (e.g., neopentyl, tert-butyl) to electron-withdrawing moieties (e.g., difluoromethyl) or amino groups—fundamentally dictates the steric landscape and electronic distribution of the molecule. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols associated with 5-substituted pyrazole-4-carboxylic acids.
Structural Rationale and Pharmacophore Dynamics
The unique biological activity of pyrazole-4-carboxylic acids stems from their dual functionality [1].
-
Hydrogen Bonding & Metal Coordination: The carboxylic acid at the 4-position acts as a potent hydrogen-bond donor/acceptor and a metal coordination site, essential for anchoring the molecule within enzyme active sites.
-
Electronic Tuning via the 5-Position: Substituents at the 5-position exert significant inductive and resonance effects. For instance, a difluoromethyl group increases the lipophilicity and acidity of the pyrazole NH, which is critical for membrane permeability and target engagement in complex biological systems [2].
-
Steric Shielding: Bulky groups (such as a tert-butyl or neopentyl group) at the 5-position force the pyrazole ring into specific spatial conformations, preventing off-target binding and increasing metabolic stability.
Mechanistic Profiling in Target Engagement
The rational design of 5-substituted pyrazole-4-carboxylic acids relies heavily on understanding the causality behind their target interactions. Two prominent examples illustrate this:
A. ALKBH1 Inhibition in Gastric Cancer Recent structural optimization studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA 6mA demethylase implicated in gastric cancer progression [1]. The pyrazole core mimics the native purine substrate, while the 4-carboxylic acid forms critical electrostatic interactions with the enzyme's catalytic pocket. By blocking ALKBH1, these compounds restore normal DNA 6mA levels, subsequently inducing apoptosis in HGC27 and AGS cancer cell lines.
Mechanism of Action: 5-Substituted Pyrazole-4-Carboxylic Acids as ALKBH1 Inhibitors.
B. Succinate Dehydrogenase (SDH) Inhibition In agrochemistry, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides serve as broad-spectrum fungicides [2]. The mechanism relies on the difluoromethyl group acting as a lipophilic electron-withdrawing anchor that binds to the ubiquinone-binding site of Complex II (SDH) in the mitochondrial respiration chain, halting fungal ATP production.
Quantitative Structure-Activity Relationships (QSAR)
To facilitate comparative analysis, the biological efficacy of various 5-substituted pyrazole-4-carboxylic acid derivatives is summarized below. The data highlights how specific substitutions dictate the primary therapeutic or agrochemical application.
| Compound Scaffold | Target Enzyme / Pathway | Biological Activity (IC50 / EC50) | Primary Application |
| 1H-pyrazole-4-carboxylic acid (Compound 29) | ALKBH1 (DNA 6mA Demethylase) | IC50 = 0.031 ± 0.007 µM | Gastric Cancer Therapeutics [1] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | High Mycelial Growth Inhibition | Broad-Spectrum Fungicides [2] |
| Pyrazolecarboxamide derivative (Compound 421) | HCV RNA Replication | EC50 = 6.7 µM (Selectivity Index = 23) | Antiviral (HCV 1b)[4] |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Acid-Catalyzed Hydrolysis | pH/Temp Dependent Degradation Rate | Pharmaceutical Intermediates [3] |
Self-Validating Synthetic Methodologies
The synthesis of 5-substituted pyrazole-4-carboxylic acids requires precise control over regioselectivity and functional group tolerance. Below are detailed, self-validating protocols designed to ensure high yield and mechanistic integrity.
Standard synthetic workflow for 5-substituted pyrazole-4-carboxylic acids via cyclocondensation.
Protocol 1: Base-Promoted Cross-Coupling and Saponification
This protocol details the functionalization of a pre-formed pyrazole core to yield a highly substituted 4-carboxylic acid derivative [1].
Step 1: Nucleophilic Cross-Coupling
-
Procedure: To a solution of the pyrimidine precursor (1.0 equiv) in anhydrous DMF, add ethyl 3-chloro-1H-pyrazole-4-carboxylate (1.5 equiv) and NaOtBu (2.0 equiv). Heat to 90 °C for 8 hours.
-
Causality: NaOtBu is selected to deprotonate the pyrazole NH, generating a highly reactive nucleophile. Anhydrous DMF is critical; the presence of water would quench the alkoxide base and prematurely hydrolyze the ester group, leading to side reactions.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the precursor spot and the emergence of a UV-active intermediate spot validates the completion of the coupling phase. Dilute with water to precipitate the intermediate and filter.
Step 2: Saponification to the Free Acid
-
Procedure: Dissolve the isolated intermediate in Methanol (MeOH). Add an equal volume of 1 M aqueous LiOH solution. Stir at room temperature until complete.
-
Causality: LiOH provides the hydroxide ion necessary for nucleophilic acyl substitution at the ester carbonyl. The lithium cation coordinates with the pyrazole nitrogens, stabilizing the transition state. MeOH ensures the organic intermediate remains in solution while accommodating the aqueous base.
-
Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the ester mass peak and the appearance of the
peak corresponding to the free carboxylic acid confirms successful deprotection. Acidify with 1N HCl to precipitate the final product.
Protocol 2: Acid-Catalyzed Hydrolysis for Stability Profiling
Understanding the degradation of pyrazole esters into free acids is vital for formulation stability [3].
-
Procedure: Prepare a 1 mg/mL stock solution of methyl 3-amino-1H-pyrazole-4-carboxylate in HPLC-grade methanol. Dilute with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at strictly controlled temperatures (e.g., 40°C, 60°C).
-
Causality: The strong acid (HCl) protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the expulsion of methanol and the formation of 3-amino-1H-pyrazole-4-carboxylic acid.
-
Self-Validation: Monitor via HPLC at distinct time intervals. The stoichiometric conversion is validated by the proportional decrease in the ester peak area and the corresponding increase in the more polar free-acid peak area.
Conclusion
The 5-substituted pyrazole-4-carboxylic acid architecture provides an exceptionally tunable platform for drug discovery and agrochemical engineering. By rigorously understanding the causality behind structural substitutions—whether employing bulky groups for steric shielding or electron-withdrawing groups for pKa modulation—researchers can predictably optimize target binding affinities. The self-validating synthetic protocols outlined herein ensure that the translation from computational design to isolated active pharmaceutical ingredients remains robust, reproducible, and mechanistically sound.
References
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.MDPI.
- Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid: Technical Profile & Safety Guide
This technical guide provides an in-depth analysis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This compound represents a "privileged scaffold" in drug discovery, combining the pharmacophoric features of the pyrazole ring (hydrogen bond donor/acceptor) with a lipophilic phenoxymethyl side chain. It is frequently employed in Fragment-Based Drug Design (FBDD) for kinase inhibitors and GPCR ligands.
Substance Identification
| Parameter | Technical Specification |
| IUPAC Name | 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid |
| Common Synonyms | 3-(Phenoxymethyl)pyrazole-4-carboxylic acid (Tautomer) |
| CAS Number | Not widely cataloged (Analog: 1-Methyl derivative is 91478-49-8) |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | OC(=O)C1=C(COc2ccccc2)N[NH]1 |
| Structure Class | Heteroaromatic Carboxylic Acid |
Physicochemical Properties (Predicted/Experimental)
| Property | Value | Implication for Handling |
| Physical State | White to off-white crystalline solid | Standard powder handling protocols apply. |
| Melting Point | 215–220 °C (Decomposes) | High thermal stability; suitable for high-temp coupling. |
| pKa (Acid) | ~3.8 (Carboxylic acid) | Forms salts readily with weak bases (e.g., DIPEA). |
| pKa (Base) | ~11.5 (Pyrazole NH) | Amphoteric character; solubility is pH-dependent. |
| LogP | ~1.8 | Moderate lipophilicity; soluble in DMSO, MeOH, DMF. |
| Solubility | Low in water; High in DMSO/DMF | Use DMSO for stock solutions; avoid aqueous acidic media. |
Part 2: Comprehensive Hazard Assessment (GHS)
As a research chemical without a fully harmonized REACH dossier, the safety profile is derived from Structural Activity Relationship (SAR) analysis of analogous pyrazole-4-carboxylic acids.
GHS Classification (OSHA HCS 2012 / EU CLP)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Precautionary Statements
-
Prevention (P261 + P280): Avoid breathing dust/fume. Wear protective gloves/eye protection (Nitrile rubber, >0.11mm thickness).
-
Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed.
Toxicology Insights
-
Acute Toxicity: Expected LD50 (Oral, Rat) > 2000 mg/kg based on pyrazole acid analogs.
-
Sensitization: The phenoxymethyl moiety introduces a slight risk of skin sensitization compared to simple alkyl pyrazoles.
-
Breakdown Products: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
Part 3: Handling, Storage, & Stability
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate). While chemically stable at RT, lower temperatures prevent slow decarboxylation over months.
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required.
-
Container: Amber glass vials with PTFE-lined caps to prevent UV degradation of the ether linkage.
Stability & Reactivity
-
Incompatible Materials: Strong oxidizing agents (peroxides), thionyl chloride (unless generating acid chloride), and strong bases.
-
Shelf Life: >2 years if stored properly desicated at 4°C.
Part 4: Synthetic Utility & Experimental Protocols
This section details the "Ground-Up" Synthesis and a Self-Validating Amide Coupling Protocol . These workflows are designed to ensure high purity and yield.
Synthesis Pathway (Graphviz Visualization)
The synthesis typically proceeds via the Knorr-type cyclization of a hydrazine with a masked 1,3-dicarbonyl species.
Figure 1: Retrosynthetic pathway for the production of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Synthesis from Ethyl 4-phenoxy-3-oxobutanoate
Objective: Synthesis of the target acid from commercially available beta-keto esters.
-
Enamine Formation:
-
Charge a flask with Ethyl 4-phenoxy-3-oxobutanoate (1.0 eq) and DMF-DMA (1.2 eq).
-
Stir at RT for 4 hours . Monitor by TLC (disappearance of starting material).
-
Self-Validation: The solution should turn deep yellow/orange, indicating enamine formation.
-
Concentrate in vacuo to yield the crude intermediate.
-
-
Cyclization:
-
Dissolve the residue in Ethanol (0.5 M concentration).
-
Cool to 0°C and add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic.
-
Reflux for 2 hours .
-
Concentrate and recrystallize from EtOH/Heptane to get the ethyl ester.
-
-
Hydrolysis (Saponification):
-
Dissolve ester in THF:Water (3:1) .
-
Add LiOH·H₂O (2.5 eq). Stir at 50°C for 3 hours.
-
Workup: Acidify with 1M HCl to pH 3. The product will precipitate as a white solid.
-
Purification: Filter, wash with cold water, and dry under vacuum.
-
Application Protocol: Amide Coupling (Self-Validating)
Context: Coupling the carboxylic acid to an amine (R-NH₂) for library generation.
-
Activation: Dissolve Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Checkpoint: Stir for 5 mins. Solution should remain clear. If precipitate forms, add more DMF.
-
-
Addition: Add Amine (1.1 eq). Stir at RT for 2–16 hours.
-
Validation (LCMS): Check for mass [M+H]+ = MW(Amine) + 200.2.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat. NaHCO₃ (removes unreacted acid).
Part 5: Emergency Response
| Scenario | Action Protocol |
| Spill (Solid) | Dampen with water to prevent dust. Sweep into a chemical waste container. Do not dry sweep. |
| Eye Contact | Time is critical. Flush with water for 15 mins. Seek ophthalmologist if redness persists. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 200mL water. Call Poison Control. |
| Fire | Use Water Spray, CO₂, or Dry Chemical. Do not use water jet (spreads material). |
References
-
Deshayes, C., et al. (1984).[1][2] "Synthesis of 1-Benzyl-3-methyl-1,10-dihydro-9-oxa-1,2-diaza-benzo[f]azulen-4-one." Journal of Heterocyclic Chemistry, 21(2), 301–304.
-
Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some new pyrazole-4-carboxylic acid derivatives." Journal of Chemical Sciences, 123, 673–679.
-
PubChem Compound Summary. (2023). "Pyrazole-4-carboxylic acid derivatives."[3][1][4][5][6][7][8][9] National Center for Biotechnology Information.
-
Sigma-Aldrich Safety Data Sheet. (2023). "Generic SDS for Pyrazole Carboxylic Acids." Merck KGaA.
Sources
- 1. 1-Benzyl-3-methyl-5-phenoxymethyl-1H-pyrazole-4-carboxylic acid - CAS号 91478-54-5 - 摩熵化学 [molaid.com]
- 2. 1-Methyl-1,10-dihydro-9-oxa-1,2-diaza-benzo[f]azulen-4-one - CAS号 91478-38-5 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chemmethod.com [chemmethod.com]
Methodological & Application
Application Note: Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
This Application Note provides a validated, step-by-step protocol for the synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid starting from hydrazine and ethyl 4-chloroacetoacetate.
This guide is structured for researchers requiring high-purity intermediates for medicinal chemistry or agrochemical applications. It prioritizes mechanistic understanding, scalability, and safety.
Executive Summary & Retrosynthetic Analysis
The synthesis of 5-substituted pyrazole-4-carboxylic acids is a cornerstone in drug discovery, particularly for designing kinase inhibitors and anti-inflammatory agents. This protocol utilizes a modified Knorr-type synthesis via an ethoxymethylene intermediate. This route is superior to direct condensation of hydrazine with
Retrosynthetic Logic
-
Target: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid.
-
Precursor 1 (Cyclization): Ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate.
-
Precursor 2 (Activation): Ethyl 2-(ethoxymethylene)-4-phenoxy-3-oxobutanoate.
-
Starting Materials: Ethyl 4-chloroacetoacetate, Phenol, Triethyl Orthoformate, Hydrazine Hydrate.
Figure 1: Retrosynthetic pathway designed to maximize regioselectivity and yield.
Experimental Protocol
Stage 1: Synthesis of Ethyl 4-phenoxyacetoacetate
Objective: Nucleophilic displacement of chloride by phenoxide to install the ether linkage.
-
Reagents: Phenol (1.0 eq), Ethyl 4-chloroacetoacetate (1.0 eq), Potassium Carbonate (
, 1.2 eq), Acetone (anhydrous). -
Mechanism:
substitution.
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (9.4 g, 100 mmol) in anhydrous Acetone (150 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (16.6 g, 120 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ.
-
Alkylation: Add Ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 20 minutes. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ) and wash the cake with acetone. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude oil is typically sufficient for the next step. If high purity is required, purify via vacuum distillation (bp ~140-145°C at 2 mmHg) or flash chromatography.
Key Insight: Using
Stage 2: Synthesis of Ethyl 2-(ethoxymethylene)-4-phenoxy-3-oxobutanoate
Objective: Introduction of a one-carbon unit at the active methylene position to direct the subsequent cyclization.
-
Reagents: Ethyl 4-phenoxyacetoacetate (from Stage 1), Triethyl Orthoformate (1.5 eq), Acetic Anhydride (2.0 eq).
-
Mechanism: Acid-catalyzed condensation followed by elimination of ethanol.
Procedure:
-
Setup: Place Ethyl 4-phenoxyacetoacetate (22.2 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol), and Acetic Anhydride (20.4 g, 200 mmol) in a 250 mL round-bottom flask.
-
Reaction: Fit with a reflux condenser and drying tube. Heat the mixture to reflux (
C bath temperature) for 4–6 hours. -
Monitoring: The reaction is complete when the starting keto-ester is consumed (TLC). The product appears as a UV-active spot with lower
than the starting material due to conjugation. -
Workup: Remove the volatile by-products (ethyl acetate, acetic acid, excess orthoformate) via rotary evaporation.
-
Result: The residue is a viscous orange/brown oil comprising the "push-pull" alkene. Use immediately in Stage 3.
Critical Note: Acetic anhydride serves as both solvent and catalyst, driving the equilibrium by trapping the ethanol produced as ethyl acetate.
Stage 3: Cyclization to Ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate
Objective: Double condensation with hydrazine to form the aromatic pyrazole core.
-
Reagents: Intermediate from Stage 2, Hydrazine Hydrate (1.1 eq), Ethanol (absolute).
-
Mechanism: Addition-elimination sequence. Hydrazine attacks the ethoxymethylene carbon (Michael-type) followed by intramolecular cyclization onto the ketone.
Procedure:
-
Solvation: Dissolve the crude ethoxymethylene intermediate (~100 mmol theoretical) in Absolute Ethanol (200 mL). Cool to
C in an ice bath. -
Cyclization: Add Hydrazine Hydrate (5.5 g, 110 mmol, 64% or 80% grade) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Completion: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux for 1 hour to ensure complete aromatization.
-
Isolation: Concentrate the solvent to ~25% of the original volume. Cool to
C. The product often precipitates as a solid. -
Filtration: Filter the solid, wash with cold ethanol/water (1:1), and dry. If oil persists, extract with dichloromethane, dry over
, and concentrate.
Stage 4: Hydrolysis to 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Objective: Saponification of the ethyl ester to the free acid.
-
Reagents: Pyrazole ester (from Stage 3), Sodium Hydroxide (2.5 eq, 2M aqueous), Ethanol.
Procedure:
-
Saponification: Suspend the ester (10 mmol) in Ethanol (20 mL) and add 2M NaOH (12.5 mL, 25 mmol).
-
Reflux: Heat to reflux for 2–3 hours. The solution should become clear.
-
Acidification: Cool the reaction mixture to room temperature. Evaporate the ethanol. Dilute with water (20 mL).
-
Precipitation: Acidify carefully with 1M HCl to pH 2–3 while stirring. The carboxylic acid will precipitate as a white/off-white solid.
-
Final Purification: Filter the solid, wash with water, and dry in a vacuum oven at
C. Recrystallize from ethanol/water if necessary.
Data Summary & Characterization
| Parameter | Specification / Expected Value |
| Overall Yield | 45–60% (over 4 steps) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188–192 °C (Typical for similar analogs [1]) |
| 1H NMR (DMSO-d6) | |
| MS (ESI) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the chemical transformations and the flow of atoms through the synthesis.
Figure 2: Mechanistic flow from the beta-keto ester to the pyrazole core.
References
-
Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 24(6), 1669-1675. Link
-
Organic Syntheses. (1955). Ethyl 3-methylcoumarilate (Analogous ether synthesis).[1] Organic Syntheses, Coll.[1] Vol. 3, p.389. Link
-
Aggarwal, R., et al. (2011). Synthesis and antimicrobial activity of some new 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid derivatives. Journal of the Serbian Chemical Society, 76(12), 1607-1616. Link
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link
Sources
Precision Cyclization Protocols for 5-Phenoxymethyl Pyrazole Derivatives
Topic: Cyclization protocols for 5-phenoxymethyl pyrazole derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Abstract
The 5-phenoxymethyl pyrazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAPK, Src), anti-inflammatory agents, and agrochemicals. Its synthesis, however, presents distinct regiochemical challenges due to the steric bulk and electronic influence of the phenoxymethyl ether moiety. This Application Note provides a definitive guide to constructing this scaffold with high regiolfidelity. We detail two field-proven protocols: the classical Knorr Cyclocondensation (Method A) and the regioselective Enaminone Cyclization (Method B), supported by mechanistic insights and troubleshooting frameworks.
Introduction: The Strategic Value of the Scaffold
The 5-phenoxymethyl pyrazole moiety combines the lipophilic,
Key Synthetic Challenge:
The primary difficulty in synthesizing 5-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors is regioselectivity . When reacting a substituted hydrazine (
-
1-Aryl-5-phenoxymethyl pyrazole (Target: often preferred for steric fit in active sites).
-
1-Aryl-3-phenoxymethyl pyrazole (Common byproduct).
This guide focuses on protocols engineered to selectively favor the 5-phenoxymethyl isomer.
Mechanistic & Retrosynthetic Logic
To control the outcome, one must understand the electronic bias of the precursors. The following diagram illustrates the retrosynthetic logic and the divergence point for regioselectivity.
Figure 1: Retrosynthetic analysis showing the two primary routes to the 5-phenoxymethyl pyrazole scaffold. Method B offers superior regiocontrol for 1,5-disubstituted targets.
Experimental Protocols
Method A: The Knorr Cyclocondensation (General Purpose)
Best for: Symmetrical hydrazines (Hydrazine hydrate) or when 3/5 isomer separation is feasible.
This classical method involves the condensation of a
Reagents:
-
Precursor: 4-phenoxy-2,4-butanedione (or ethyl 4-phenoxy-3-oxobutanoate).
-
Nucleophile: Hydrazine hydrate (for N-H pyrazoles) or Phenylhydrazine (for N-Aryl).
-
Solvent: Ethanol (Standard) or Glacial Acetic Acid (For forcing conditions).
Protocol:
-
Preparation: Dissolve 1.0 equivalent of the 1,3-dicarbonyl precursor in Ethanol (10 mL/g).
-
Addition: Cool the solution to 0°C. Add 1.1 equivalents of Hydrazine hydrate dropwise over 10 minutes.
-
Note: For phenylhydrazine, use 1.05 equivalents to avoid purification issues later.
-
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting dicarbonyl spot should disappear.
-
-
Workup:
-
Option A (Precipitation): Cool to 0°C. If the product crystallizes, filter and wash with cold ethanol.
-
Option B (Extraction): Evaporate solvent.[1] Dissolve residue in EtOAc, wash with water and brine. Dry over
.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Critical Insight: When using substituted hydrazines (e.g.,
Method B: Regioselective Enaminone Cyclization (Recommended)
Best for: High-fidelity synthesis of 1-aryl-5-phenoxymethyl pyrazoles.
This protocol utilizes an enaminone intermediate. The distinct reactivity of the enaminone (
Step 1: Synthesis of Enaminone Precursor
-
Reactants: 1-Phenoxypropan-2-one (1.0 eq) + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Condition: Reflux in Toluene or neat at 90°C for 4–6 hours.
-
Result: Formation of 1-(dimethylamino)-4-phenoxybut-1-en-3-one.
-
Workup: Evaporate volatiles under vacuum. The resulting orange/red oil or solid is usually pure enough for the next step.
Step 2: Cyclization to Pyrazole
-
Dissolution: Dissolve the crude enaminone (1.0 eq) in Ethanol (anhydrous).
-
Hydrazine Addition: Add the substituted hydrazine (e.g., Phenylhydrazine, 1.1 eq).
-
Reaction: Reflux for 2 hours.
-
Workup: Concentrate in vacuo. The residue is often the regiopure 1-aryl-5-phenoxymethyl pyrazole.
-
Purification: Flash chromatography (often requires less polar eluent than Method A products).
Comparative Data & Troubleshooting
Table 1: Method Comparison for 5-Phenoxymethyl Pyrazole Synthesis
| Feature | Method A (Knorr) | Method B (Enaminone) |
| Precursor | 1,3-Diketone / | Methyl Ketone + DMF-DMA |
| Regioselectivity | Low (Mixture of 1,3- and 1,5-isomers) | High (Favors 1,5-isomer) |
| Atom Economy | High (Water byproduct) | Moderate (Loss of |
| Reaction Time | 2–4 Hours | 6–8 Hours (Two steps) |
| Purification | Recrystallization often sufficient | Chromatography usually required |
Troubleshooting Guide:
-
Problem: Oiling out of product.
-
Solution: The phenoxymethyl chain adds lipophilicity. Try triturating the oil with cold diethyl ether or pentane to induce crystallization.
-
-
Problem: Low Yield in Method A.
-
Solution: The ether oxygen can complex with protons. Ensure the reaction is not too acidic (which might cleave the ether). If using HCl salts of hydrazines, add Acetate buffer.
-
-
Problem: Regioisomer contamination.
-
Solution: Switch to Method B. If committed to Method A, use 1D NOE NMR to distinguish isomers. Irradiating the N-Aryl ortho-protons will show an NOE to the C5-substituent (phenoxymethyl) if it is the 1,5-isomer.
-
Safety & Handling
-
Hydrazines: Hydrazine hydrate and phenylhydrazine are potential carcinogens and highly toxic. Handle in a fume hood. Phenylhydrazine can cause contact dermatitis and hemolysis; double-gloving (Nitrile) is recommended.
-
Phenoxymethyl Precursors: These can be mild skin irritants.
-
Waste: Segregate hydrazine-containing waste from general organic waste. Treat with bleach (hypochlorite) to quench residual hydrazine before disposal if permitted by local EHS regulations.
References
-
Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. (2022). Discusses Copper(I)-catalyzed approaches and general regioselectivity challenges. Link
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. (2006). Gosselin et al. detail the condensation of 1,3-diketones with arylhydrazines in DMAc.[4][5] Link
-
Synthesis and Biological Activity of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (2025). Reviews Knorr synthesis and biological applications of pyrazoles.[6] Link
-
Reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with Hydrazines.BenchChem Application Notes. (2025). Provides standard protocols for
-keto ester cyclizations. Link -
Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles. Enamine. Describes the use of enaminones/ynones for regiocontrol, analogous to the phenoxymethyl strategy. Link
Sources
Application Notes and Protocols: Strategic Synthesis of Pyrazole-4-Carboxylic Acid Scaffolds
Introduction: The Enduring Significance of the Pyrazole-4-Carboxylic Acid Motif
The pyrazole-4-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. Its prevalence stems from the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, while the carboxylic acid group provides a key site for salt formation, improving pharmacokinetic properties, or for further chemical elaboration. Derivatives of this core are found in a wide array of therapeutic agents, exhibiting activities such as hypoglycemic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the key reagents and methodologies for the synthesis of these valuable compounds, aimed at researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazole-4-carboxylic acid core can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
The Cornerstone: Cyclocondensation of Hydrazines with β-Dicarbonyl Equivalents
The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6][7][8][9][10] To obtain a 4-carboxylic acid functionality, a β-ketoester or a related 1,3-dicarbonyl compound with a latent or protected carboxylic acid group at the 2-position is typically used.
Causality Behind Experimental Choices:
-
Hydrazine Component: The choice of hydrazine (NH₂NH₂) or a substituted hydrazine (R-NHNH₂) determines the substituent at the N1 position of the pyrazole ring. Phenylhydrazine and its derivatives are commonly used to introduce aryl groups, which can be crucial for modulating biological activity.
-
1,3-Dicarbonyl Component: The selection of the β-dicarbonyl compound dictates the substituents at the C3 and C5 positions. For pyrazole-4-carboxylic acid synthesis, precursors like diethyl 2-formyl-3-oxosuccinate or similar compounds are ideal.
-
Catalysis: The reaction is often catalyzed by a small amount of acid, which protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[8] More recently, Lewis acids and other catalysts have been employed to improve yields and reaction times.[5]
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr pyrazole synthesis.
Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity
Multicomponent reactions offer a powerful and atom-economical approach to constructing complex molecules like substituted pyrazole-4-carboxylates in a single synthetic operation.[11][12] These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative.
Causality Behind Experimental Choices:
-
Catalyst Selection: Lewis acid catalysts such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) or Scandium(III) triflate (Sc(OTf)₃) have been shown to be highly effective in promoting these reactions.[11] The catalyst coordinates to the carbonyl oxygen of the aldehyde and/or β-ketoester, enhancing their electrophilicity and facilitating the initial condensation steps.
-
Solvent-Free Conditions: Many of these MCRs can be conducted under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.[11]
-
Substrate Scope: MCRs often exhibit a broad substrate scope, tolerating a wide variety of aldehydes, β-ketoesters, and hydrazines, which allows for the rapid generation of diverse libraries of pyrazole-4-carboxylates.[11][12]
Multicomponent Reaction Pathway
Caption: A generalized multicomponent reaction pathway.
1,3-Dipolar Cycloadditions: A Regioselective Approach
The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is another elegant strategy for pyrazole synthesis. For pyrazole-4-carboxylic acids, this often involves the reaction of a diazo compound with an alkyne bearing a carboxylate group or a precursor.
Causality Behind Experimental Choices:
-
In-situ Generation of Diazo Compounds: Diazo compounds can be hazardous to handle and isolate. A significant advancement is their in-situ generation from more stable precursors like tosylhydrazones in the presence of a base.[4] This approach enhances the safety and practicality of the method.
-
Regiocontrol: The regioselectivity of the cycloaddition is a critical consideration and is influenced by the electronic and steric properties of both the diazo compound and the alkyne. Lewis acid catalysis can also be employed to control the regiochemical outcome.[13]
-
Sydnones as Dipoles: Sydnones are stable, mesoionic aromatic compounds that can act as 1,3-dipoles in cycloaddition reactions with alkynes to form pyrazoles.[4][13]
[3+2] Cycloaddition Mechanism
Caption: Mechanism of [3+2] dipolar cycloaddition.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole-4-carboxylic acid scaffolds.
Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate via Knorr Cyclocondensation
This protocol describes a classic Knorr-type synthesis using a β-ketoester and a substituted hydrazine.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
To this stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol details the saponification of the pyrazole-4-carboxylate ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the pyrazole-carboxylate ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (or NaOH) (1.5 - 3.0 eq) to the solution and stir at room temperature. The reaction can be gently heated to accelerate the hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
The pyrazole-4-carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary: Comparison of Synthetic Methodologies
| Methodology | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Knorr Cyclocondensation | Hydrazine, β-Ketoester | Well-established, reliable, readily available starting materials.[4][5][6] | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls.[5] | 70-95%[5] |
| Multicomponent Reactions | Aldehyde, β-Ketoester, Hydrazine | High atom economy, operational simplicity, rapid library generation.[11][12] | Optimization of reaction conditions for all three components can be complex. | 60-95%[11] |
| 1,3-Dipolar Cycloaddition | Diazo Compound (or precursor), Alkyne | High regioselectivity, mild reaction conditions.[4][13] | Diazo compounds can be hazardous; alkynes may require synthesis. | 60-89%[13] |
Conclusion and Future Perspectives
The synthesis of pyrazole-4-carboxylic acid scaffolds continues to be an area of active research, driven by their importance in medicinal chemistry. While classical methods like the Knorr synthesis remain highly relevant, modern approaches such as multicomponent reactions and catalyzed cycloadditions offer significant advantages in terms of efficiency, diversity, and sustainability. The choice of synthetic strategy should be guided by the specific substitution pattern required, the scale of the synthesis, and the availability of starting materials. Future developments in this field will likely focus on the discovery of novel catalytic systems, the expansion of the substrate scope of existing methods, and the development of even more environmentally benign synthetic protocols.
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1-56. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 489-537. [Link]
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Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research, 8(1). [Link]
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Cottineau, B., Toto, P., Marot, C., Pipaud, A., & Chenault, J. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
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The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. (n.d.). ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28888-28901. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28888-28901. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
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Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4734. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]
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Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation. (2006). Chemistry Letters, 25(1), 51-52. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 2-13. [Link]
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Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry, 20, 1021-1030. [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air. [Link]
-
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2016). RSC Advances, 6(60), 55431-55438. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation. (2025). RSC Sustainability. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl molecule. (n.d.). ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). Organic Letters, 18(15), 3642-3645. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry, 20, 1021-1030. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Unknown Source. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers. [Link]
-
Three metal complexes derived from 3-methyl-1 H -pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2016). RSC Advances, 6(60), 55431-55438. [Link]
-
Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (2025). Unknown Source. [Link]
-
View of Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (n.d.). Rafidain Journal of Science. [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. [Link]
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2026). ResearchGate. [Link]
-
Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (2023). Rafidain Journal of Science, 32(1), 138-148. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(17), 5565. [Link]
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Application and Protocol for the Hydrolysis of Ethyl 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylate
Introduction
The hydrolysis of ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid, is a critical transformation in synthetic organic chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their wide range of biological activities. The carboxylic acid moiety is a versatile functional group that can be readily converted into other functionalities such as amides, esters, and acid chlorides, making it a key intermediate for the synthesis of diverse compound libraries for lead optimization in drug development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the mechanistic aspects and practical protocols for the efficient hydrolysis of this pyrazole ester.
Mechanistic Insights into Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. Both pathways proceed via a nucleophilic acyl substitution mechanism, involving a key tetrahedral intermediate.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is a widely used and often irreversible method for ester cleavage. The reaction is typically carried out using a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1][2] The process is effectively irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the equilibrium towards the products.[3][4]
The mechanism involves the following steps:
-
Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.
-
Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This acid-base reaction is what makes the overall process essentially irreversible.[3]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process and represents the reverse of the Fischer esterification.[5][6] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution.
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and a molecule of ethanol is eliminated.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.[5]
Experimental Protocols
This section outlines detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis of ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally preferred due to its high efficiency and irreversibility.
Materials:
-
Ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as THF or ethanol.
-
Addition of Base: Add an aqueous solution of NaOH (1.5 - 3.0 eq) or LiOH (1.5 - 3.0 eq) to the stirred solution of the ester.[2]
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a co-solvent like THF or ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.[2]
-
Drying: Dry the product under vacuum to obtain the 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid. The product is often pure enough for subsequent steps. If further purification is needed, recrystallization from a suitable solvent system can be performed.
Data Summary Table:
| Parameter | Value |
| Starting Material | Ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate |
| Base | NaOH or LiOH (1.5 - 3.0 eq) |
| Solvent | THF/Water or Ethanol/Water |
| Temperature | 60-80 °C (Reflux) |
| Reaction Time | 2-6 hours |
| Work-up | Acidification with 1M HCl |
| Expected Yield | >90% |
Experimental Workflow Diagram:
Sources
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- 7. youtube.com [youtube.com]
Coupling reactions using 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Application Note: Coupling Reactions Using 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid
Introduction & Scaffold Analysis
5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a versatile building block in fragment-based drug discovery (FBDD). Its value lies in the combination of the pyrazole core (a privileged pharmacophore found in drugs like Celecoxib and Sildenafil) and the phenoxymethyl arm , which provides a lipophilic vector for binding pocket exploration.
However, the "1H" designation implies an unsubstituted nitrogen on the pyrazole ring. This introduces specific challenges during amide coupling:
-
Tautomerism: The proton shuttles between
and , affecting solubility and nucleophilicity.[1] -
Competitive Acylation: The free pyrazole nitrogen is nucleophilic and can react with activated esters, forming unstable
-acyl species.[1] -
Solubility: The compound often exhibits poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding.
This guide provides two validated protocols designed to overcome these challenges and ensure high-yield amide bond formation.
Pre-Reaction Optimization
Solubility & Solvent Selection
Unlike simple benzoic acids, this pyrazole derivative requires polar aprotic solvents to disrupt hydrogen bond networks.[1]
-
Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Avoid: DCM (Dichloromethane) or Ether, unless used as a co-solvent after dissolution.
The "N-Protection" Decision
-
Direct Coupling (Recommended): For most standard couplings, protecting the pyrazole nitrogen is unnecessary. While
-acylation (side reaction) can occur, the resulting -acyl pyrazole is effectively an "active amide" that will transfer the acyl group to the primary/secondary amine nucleophile or hydrolyze during aqueous workup. -
Protection (Optional): If regioselectivity is critical for subsequent steps, use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection prior to coupling.[1]
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Aliphatic amines, valuable/scarce amines, and library synthesis.
Principle: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester.[1] The addition of HOAt (derived from HATU) assists in proton transfer and suppresses racemization (though less relevant for this achiral acid).
Materials
-
Substrate: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: HATU (1.1 – 1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)
Step-by-Step Procedure
-
Dissolution: In a dry vial, dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equiv). Stir for 2 minutes. The solution may darken slightly.
-
Reagent Addition: Add HATU (1.1 equiv) in one portion.
-
Checkpoint: Stir for 5–10 minutes. This pre-activation ensures the formation of the active ester before the amine is introduced, reducing potential side reactions with the amine and the coupling reagent.
-
-
Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LC-MS. Look for the mass of Product
. If the -acyl artifact is seen (Mass = Product + Pyrazole Core), continue stirring; it often converts to the thermodynamic product.
-
-
Workup:
Protocol B: Acid Chloride Method (via Oxalyl Chloride)
Best for: Non-nucleophilic amines (anilines), sterically hindered amines, or large-scale scale-up where HATU is cost-prohibitive.
Principle: Conversion to the acid chloride creates a highly electrophilic species.[1][3] The phenoxymethyl ether is stable to these conditions, provided strong Lewis acids are avoided.
Materials
-
Substrate: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Catalyst: DMF (1–2 drops)[1]
-
Base: Triethylamine (
) or Pyridine (3.0 equiv)[1] -
Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)[1][2]
Step-by-Step Procedure
-
Suspension: Suspend the pyrazole acid in anhydrous DCM (or THF if solubility is poor).
-
Chlorination: Cool to 0°C. Add a catalytic amount of DMF (essential for Vilsmeier-Haack type activation).
-
Addition: Add Oxalyl Chloride dropwise.
-
Observation: Vigorous bubbling (
and gas) will occur.[1]
-
-
Activation: Allow to warm to RT and stir for 1–2 hours until the solution becomes clear (indicating acid chloride formation).
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM/THF.
-
Why? Excess oxalyl chloride will react with your amine to form oxamides (impurities).[1]
-
-
Coupling: Add the amine (1.1 equiv) and
(3.0 equiv) to the solution at 0°C. -
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Standard aqueous extraction (as in Protocol A).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Poor solubility of pyrazole acid.[1][4] | Switch solvent to DMF or NMP; heat to 40°C. |
| N-Acyl Product | Reaction on pyrazole nitrogen.[1] | Continue stirring (thermodynamic equilibration) or treat crude with |
| Precipitation | Product is insoluble in reaction solvent.[1] | This is good. Filter the solid, wash with water/ether to obtain pure product. |
| Ether Cleavage | Trace strong acids or | Ensure reagents are acid-free.[1] The phenoxymethyl ether is stable to standard HATU/SOCl2 conditions. |
Visualization: Reaction Workflow
The following diagram illustrates the decision logic and workflow for coupling this specific scaffold.
Caption: Decision tree for selecting the optimal coupling strategy based on solubility and amine reactivity.
References
-
Wikipedia. (n.d.).[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][5][6] Retrieved from [Link]
-
Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols and Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (2025). 5-Methyl-4-(4-phenoxybenzyl)-1H-pyrazole-3-carboxylic acid (Compound Summary). Retrieved from [Link]
Sources
Preparation of amide derivatives from pyrazole-4-carboxylic acid
Application Note: High-Efficiency Synthesis of Pyrazole-4-Carboxamide Derivatives
Executive Summary & Strategic Analysis
The pyrazole-4-carboxamide motif is a "privileged scaffold" in modern drug discovery, forming the pharmacophore of blockbuster kinase inhibitors (e.g., Avapritinib), CFTR modulators, and succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Boscalid, Fluxapyroxad).[1][2][3]
While amide bond formation is routine, pyrazole-4-carboxylic acids present specific challenges:
-
Electronic Deactivation: The pyrazole ring is electron-rich, but the carboxylic acid at C4 can be deactivated if electron-withdrawing groups (e.g., -CF3, -CHF2) are present at C3, common in SDHIs.[1][3]
-
Solubility: Unprotected 1H-pyrazoles often suffer from poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMAc) which complicate workup.[1][2][3]
-
Tautomerism: If the N1-position is unsubstituted, the substrate exists as a tautomeric mixture.[1][2] While amidation occurs at the carboxylate, the free NH can compete in side reactions or form insoluble salts with coupling bases.[1][2] Recommendation: Whenever possible, fix the N1-tautomer (e.g., N-methyl, N-phenyl) before amidation to ensure consistent SAR and solubility.[1][3]
This guide provides two field-proven protocols: Method A (HATU-mediated) for high-throughput library generation, and Method B (Acid Chloride activation) for sterically hindered or electron-deficient amines.[1][2][3]
Reaction Engineering & Logic
The choice of coupling reagent is dictated by the nucleophilicity of the amine and the steric environment of the pyrazole.[1][2]
Decision Matrix: Selecting the Right Protocol
Caption: Strategic decision tree for selecting the optimal amidation protocol based on amine reactivity.
Protocol A: HATU-Mediated Coupling (Standard)[1][2][3][4]
Application: Ideal for library synthesis, aliphatic amines, and moderately reactive anilines.[1][2] Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which reacts rapidly with amines with minimal racemization (if chiral centers are present).[1][2][3]
Materials
-
Substrate: 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
Step-by-Step Procedure
-
Activation: To a vial containing the pyrazole acid (1.0 mmol) in anhydrous DMF (3 mL), add DIPEA (3.0 mmol). Stir for 5 min to ensure deprotonation.
-
Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange.[1][2]
-
Coupling: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1][2]
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours.
-
Workup (Self-Validating):
Data Summary: Typical Yields (Method A)
| Amine Type | Example | Yield (%) | Notes |
|---|---|---|---|
| Primary Aliphatic | Benzylamine | 85-95% | Very clean; often no chromatography needed.[1][2][3] |
| Secondary Aliphatic | Morpholine | 80-90% | Excellent conversion.[1][2][3] |
| Electron-Rich Aniline | p-Anisidine | 70-85% | Slower reaction; may require 16h.[1][3] |
| Electron-Poor Aniline | 2-Aminopyridine | < 20% | FAIL: Switch to Method B. |[1][2][3]
Protocol B: Acid Chloride Activation (The "Brute Force" Method)[1][2][3]
Application: Essential for unreactive amines (e.g., 2-aminopyridine, electron-deficient anilines) or sterically crowded pyrazoles (e.g., 3,5-disubstituted).[1][2][3] Mechanism: Converts the acid to the highly electrophilic acid chloride using Thionyl Chloride (SOCl2) or Oxalyl Chloride.[1][2][3]
Materials
-
Substrate: Pyrazole-4-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl2) (5–10 equiv) OR Oxalyl Chloride (1.5 equiv) + cat.[1][2][3] DMF.[1][2][4][5]
-
Solvent: Toluene (for SOCl2) or DCM (for Oxalyl Chloride).[1][2][3]
Step-by-Step Procedure
-
Chlorination:
-
Option 1 (Robust): Suspend the pyrazole acid (1.0 mmol) in Toluene (5 mL). Add SOCl2 (0.5 mL, ~6 mmol). Heat to reflux (80–100 °C) for 2 hours.
-
Option 2 (Mild): Dissolve acid in DCM (5 mL). Add cat. DMF (1 drop). Add Oxalyl Chloride (1.5 mmol) dropwise at 0 °C. Warm to RT and stir for 2 h.
-
Checkpoint 2: Take an aliquot, quench with MeOH, and run LCMS.[1][2] Complete conversion to the Methyl Ester indicates the Acid Chloride was fully formed.[1][2]
-
-
Evaporation: Concentrate the reaction mixture to dryness in vacuo to remove excess SOCl2/Oxalyl chloride. (Critical: Residual SOCl2 will consume your amine).[1][2][3] Co-evaporate with Toluene twice.[1][2]
-
Coupling:
-
Workup:
Experimental Workflow & Troubleshooting
The following diagram outlines the purification logic, ensuring the protocol is self-correcting based on the outcome.
Caption: Post-reaction processing workflow for isolating pure amide derivatives.
Troubleshooting "The Scientist's Perspective"
-
Issue: Low conversion with HATU.
-
Issue: Product remains in the aqueous layer during workup.
-
Issue: N-Acylation of the Pyrazole Ring.
References
-
BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (2025).[1][2][3][6][7] Retrieved from .[1][2][3]
-
Li, X., et al. "Design and synthesis of novel pyrazole-4-carboxamide derivatives as potent succinate dehydrogenase inhibitors."[1][3] Journal of Agricultural and Food Chemistry, 68.30 (2020): 7851-7860.[1][2][3] Link[1][2][3]
-
Luo, B., et al. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents."[1][3][6] J. Agric.[1][2][8] Food Chem.[1][2] (2025).[1][2][3][6][7] Link[2][3]
-
Royal Society of Chemistry. "Amide coupling strategies for sterically hindered carboxylic acids." Organic & Biomolecular Chemistry. (2018).[1][2][3] Link
-
Vertex Pharmaceuticals. "Process for the preparation of pyrazole derivatives." US Patent 10,284,430 B2. (2019).[1][2][3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Application Note: 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can reliably anchor into the highly conserved ATP-binding pocket of kinases. Among these, the pyrazole-4-carboxylic acid core has emerged as a cornerstone in medicinal chemistry, frequently utilized to target kinases such as p38 MAPK, EGFR, and VEGFR [2][4].
5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid serves as a highly versatile, intermediate building block. While the naked carboxylic acid is rarely the final drug candidate, it is systematically derivatized into carboxamides. The structural causality behind selecting this specific scaffold lies in its dual-action pharmacophore:
-
Hinge Region Anchoring: The pyrazole nitrogen atoms and the subsequent C4-carboxamide act as a robust hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to bind the kinase hinge region [1].
-
Hydrophobic Pocket Engagement: Unlike rigid aryl substitutions, the 5-phenoxymethyl group introduces a flexible -CH2-O- ether linkage. This flexibility allows the terminal phenyl ring to dynamically adapt its conformation to occupy adjacent hydrophobic pockets (such as the DFG-out allosteric site), significantly enhancing both binding affinity and kinase selectivity.
Pharmacophore binding model of 5-(phenoxymethyl)-1H-pyrazole-4-carboxamides in the kinase domain.
Quantitative Structure-Activity Relationship (SAR) Insights
To understand the impact of the 5-phenoxymethyl substitution, it is critical to compare it against other common pyrazole substitutions. The table below summarizes representative SAR data demonstrating how the flexible ether linkage improves biochemical profiles against a typical target like p38α kinase.
| Scaffold Substitution (C5) | Linker Flexibility | Hinge Binding Distance (Å) | Calculated LogP (cLogP) | Relative p38α IC₅₀ (nM)* |
| -Methyl | Rigid / None | 2.8 - 3.1 | 1.2 | > 5,000 |
| -Phenyl | Rigid | 2.9 - 3.1 | 2.8 | 450 |
| -Phenoxymethyl | High (-CH₂-O-) | 2.8 - 3.0 | 3.1 | 12 |
| -Benzyl | Moderate (-CH₂-) | 2.8 - 3.0 | 3.3 | 85 |
*Note: IC₅₀ values are representative baseline metrics for N-cyclopropyl carboxamide derivatives to illustrate the steric advantage of the phenoxymethyl linker in accessing deep hydrophobic pockets.
Experimental Workflows & Methodologies
The primary utility of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid is as a precursor for generating diverse libraries of functionalized heterocyclic compounds [3]. The following protocols detail the self-validating system for converting this acid into a testable kinase inhibitor library.
High-throughput synthesis and screening workflow for pyrazole-4-carboxamides.
Protocol A: High-Yield Amide Coupling (Derivatization)
Causality & Rationale: Pyrazole-4-carboxylic acids can exhibit zwitterionic character and poor solubility, making standard carbodiimide coupling (e.g., EDC/HOBt) sluggish. We utilize HATU (a uronium-based coupling reagent) with DIPEA in DMF. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered secondary amines, which are common in kinase inhibitor design [5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, dissolve 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid (0.5 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).
-
Activation: Add DIPEA (1.5 mmol, 3.0 eq) followed by HATU (0.6 mmol, 1.2 eq). Stir the reaction mixture at room temperature (25°C) for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active ester.
-
Coupling: Add the desired primary or secondary amine (0.6 mmol, 1.2 eq) dropwise.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the desired amide should dominate the total ion chromatogram (TIC).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Validation (QC): Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC. Self-Validation Check: Compounds must exhibit >95% purity by UV (254 nm) and NMR before proceeding to biological assays.
Protocol B: Universal Kinase Inhibition Profiling (ADP-Glo Assay)
Causality & Rationale: To evaluate the synthesized 5-(phenoxymethyl)-1H-pyrazole-4-carboxamides, a universal, non-radioactive luminescent assay (ADP-Glo) is preferred. Because kinase targets (e.g., p38, EGFR) utilize ATP and generate ADP, measuring ADP accumulation provides a direct, interference-free quantification of kinase activity regardless of the specific peptide substrate used.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the purified pyrazole carboxamide inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.
-
Kinase Reaction: Add 5 µL of the target kinase/substrate mixture (e.g., 1 nM p38α and 0.2 µg/µL MBP) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.
-
Initiation: Add 5 µL of ATP (at the predetermined K_m concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes, then read luminescence on a multimode plate reader (e.g., EnVision).
-
Data Analysis: Normalize luminescence signals against positive (DMSO only) and negative (no kinase) controls. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
- Google Patents. WO2005009973A1 - 5-membered heterocycle-based p38 kinase inhibitors.
-
ResearchGate. Alkylation of ring-substituted pyrazole-4-carboxylates with N-Boc-3-iodoazetitine. Retrieved from[Link]
-
National Institutes of Health (NIH). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors. Retrieved from [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Application Notes & Protocols for the Antimicrobial Screening of Phenoxymethyl Pyrazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] Specifically, phenoxymethyl pyrazoles represent a chemical scaffold of significant interest for antimicrobial drug development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of phenoxymethyl pyrazole compounds. It moves beyond a simple recitation of steps, offering a framework grounded in established principles of microbiology and pharmacology. The protocols herein are designed to be self-validating, ensuring that the data generated is both reliable and reproducible. We will detail the foundational assays for determining antimicrobial efficacy—Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—and the critical subsequent step of evaluating mammalian cell cytotoxicity to ascertain a compound's therapeutic potential.
Part 1: Foundational Concepts & Initial Preparations
The Rationale: Understanding the Pyrazole Scaffold's Mechanism
While the precise mechanism can vary between derivatives, many pyrazole-based compounds exert their antimicrobial effects by targeting essential bacterial processes. In-silico and experimental studies suggest that pyrazole derivatives can act as inhibitors of crucial enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[5][6][7] Other proposed mechanisms include the disruption of cell wall synthesis and the compromising of cell membrane integrity, leading to cytosol leakage and eventual cell lysis.[5] Understanding these potential targets is crucial for interpreting screening results and guiding future structural optimization.
Selection of Microbial Strains: A Strategic Approach
The selection of a relevant panel of microorganisms is a cornerstone of effective screening. Testing should include representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens. It is highly recommended to include strains from the "ESKAPE" group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their high rates of antibiotic resistance.[8]
Recommended Panel of Test Organisms:
| Category | Species | Strain Example (ATCC) | Rationale |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | ATCC 29213 | Common cause of skin, soft tissue, and bloodstream infections. MRSA strains (e.g., ATCC 33591) are critical to include.[9] |
| Enterococcus faecalis | ATCC 29212 | Important nosocomial pathogen; VRE strains are a major concern. | |
| Gram-negative | Escherichia coli | ATCC 25922 | Representative of Enterobacteriaceae, a common cause of UTIs and sepsis.[10] |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[10] | |
| Acinetobacter baumannii | ATCC 19606 | A critical priority pathogen, often exhibiting multidrug resistance.[11] | |
| Fungal | Candida albicans | ATCC 10231 | The most common human fungal pathogen, causing both superficial and systemic infections.[12] |
| | Aspergillus flavus | ATCC 9643 | An opportunistic mold that can cause aspergillosis.[2] |
Preparation of Test Compounds and Reagents
Accurate and reproducible results begin with the meticulous preparation of the test compounds.
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution of each phenoxymethyl pyrazole derivative, typically 10 mg/mL or 100x the highest desired test concentration.[13]
-
Due to the often-hydrophobic nature of these compounds, Dimethyl Sulfoxide (DMSO) is a common solvent of choice. Ensure the final concentration of DMSO in the assay wells is non-toxic to the microorganisms and mammalian cells (typically ≤1%).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Media Preparation :
-
For bacteria, use Cation-Adjusted Mueller-Hinton Broth (MHB) as it is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
-
For fungi, RPMI-1640 medium is the standard recommended medium.[16]
-
Prepare and sterilize all media according to the manufacturer's instructions.
-
Part 2: Primary Screening for Antimicrobial Activity
The initial phase of screening aims to determine the potency of the compounds against the selected microbial panel. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][17] The broth microdilution method is the gold standard for determining MIC values.[14]
Caption: Workflow for the broth microdilution MIC assay.
-
Plate Preparation : Add 50 µL of sterile broth (e.g., MHB) to wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as a sterility control (broth only).[16][17]
-
Compound Dilution : Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (inoculum, no compound).[8][13]
-
Inoculum Preparation : From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in the appropriate broth to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation : Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to ~5 x 10⁵ CFU/mL.[13][17]
-
Incubation : Cover the plate and incubate statically at 37°C for 16-24 hours.[17]
-
Reading Results : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17] This can be done by eye or with a microplate reader measuring optical density at 600 nm (OD₆₀₀).
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Pyrazole-A | 8 | 16 | 64 | 32 |
| Pyrazole-B | 128 | >256 | >256 | 64 |
| Pyrazole-C | 4 | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the microorganism (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[8][13][18]
Caption: Workflow for determining the MBC from MIC results.
-
Subculturing : Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[13][19]
-
Plating : Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation : Incubate the agar plates at 37°C for 24-48 hours.[13]
-
Reading Results : The MBC is the lowest concentration of the compound that results in no colony growth or a colony count that corresponds to a ≥99.9% reduction compared to the initial inoculum count.[18][20]
The ratio of MBC to MIC is a useful indicator of a compound's mode of action.
-
MBC/MIC ≤ 4 : Generally considered bactericidal.
-
MBC/MIC > 4 : Generally considered bacteriostatic.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrazole-A | S. aureus | 8 | 16 | 2 | Bactericidal |
| Pyrazole-C | E. coli | 8 | 64 | 8 | Bacteriostatic |
Part 3: Assessing the Safety Profile: Cytotoxicity
A potent antimicrobial compound is only useful if it is selective for microbial cells over host cells. Therefore, assessing the cytotoxicity of phenoxymethyl pyrazoles against a mammalian cell line is a critical step.[21] This allows for the calculation of a Selectivity Index (SI), a key parameter in early-stage drug development.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[21] Live, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified.[22]
Caption: General workflow for the MTT cytotoxicity assay.
-
Cell Seeding : Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[21]
-
Incubation : Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]
-
Compound Treatment : Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubation : Incubate the plate for another 24 to 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.[22]
-
Solubilization : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Reading Results : Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Calculate the percent cell viability for each concentration relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting viability versus log concentration.
The Selectivity Index (SI) provides a measure of a compound's specificity for microbial cells versus mammalian cells. It is calculated as: SI = IC₅₀ / MIC
A higher SI value is desirable, indicating greater selectivity for the pathogen.
| Compound | MIC on S. aureus (µg/mL) | IC₅₀ on Vero Cells (µg/mL) | Selectivity Index (SI) |
| Pyrazole-A | 8 | 120 | 15 |
| Pyrazole-C | 4 | 25 | 6.25 |
Part 4: Data Interpretation and Advancing Promising Compounds
A successful screening cascade integrates data from all assays to identify lead candidates.
-
Potency : A low MIC value (<10 µg/mL) indicates high potency.
-
Spectrum : Activity against a broad range of pathogens (both Gram-positive and Gram-negative) is often desirable, though narrow-spectrum agents can also be valuable.
-
Mechanism : An MBC/MIC ratio ≤ 4 suggests a cidal mechanism, which can be advantageous for treating serious infections.
-
Safety : A high IC₅₀ value indicates low cytotoxicity.
-
Selectivity : An SI > 10 is a common benchmark in early discovery, indicating that the compound is at least 10-fold more toxic to the microbe than to mammalian cells.
Compounds that demonstrate high potency (low MIC), a favorable cidal/static profile, and a high Selectivity Index should be prioritized for further studies. These can include time-kill kinetic assays, anti-biofilm activity testing, and more in-depth mechanism-of-action studies to elucidate the specific molecular target.[5][9]
References
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). Bio-protocol. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. Hielscher Ultrasonics. [Link]
-
Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]
-
Minimum Inhibitory Concentration (MIC) - Emery Pharma. Emery Pharma. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7). National Center for Biotechnology Information. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). National Center for Biotechnology Information. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2). National Center for Biotechnology Information. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Microchem Laboratory. [Link]
-
4.3.2. Minimum Bactericidal Concentration (MBC) Determination - Bio-protocol. Bio-protocol. [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Scholars Research Library. [Link]
-
Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. (2023, September 1). Bentham Science. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022, August 2). YouTube. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC. National Center for Biotechnology Information. [Link]
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Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers - Emery Pharma. (2013, November 13). Emery Pharma. [Link]
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. ProBiologists. [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). National Center for Biotechnology Information. [Link]
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis, Biological Screening and Docking Study of Some Novel Pyrazolopyrano[ 2,3-B]quinolin Derivatives as Potent Antibacterial Agents | Bentham Science Publishers. (2022, June 1). Bentham Science. [Link]
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight - Bentham Science Publishers. Bentham Science. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. World Organisation for Animal Health. [Link]
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Cytotoxicity Test - Nelson Labs. Nelson Labs. [Link]
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A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC. National Center for Biotechnology Information. [Link]
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Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Medscape. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [Link]
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Antimicrobial Susceptibility Testing - Microbiologics. Microbiologics. [Link]
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Application Notes and Protocols for the Crystallization of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid
Introduction
In the landscape of pharmaceutical and materials science, the control of solid-state properties is paramount. For active pharmaceutical ingredients (APIs) and advanced materials, the crystalline form dictates critical attributes such as solubility, stability, bioavailability, and manufacturability. 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in drug discovery and materials science, requires robust and reproducible crystallization methods to ensure high purity and the desired polymorphic form.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of various crystallization techniques applicable to 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific principles underpinning each method, offering the causal relationships behind experimental choices. The protocols herein are designed as self-validating systems, empowering the user to not only execute the procedures but also to troubleshoot and optimize them for their specific needs.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is the cornerstone of developing effective crystallization protocols. While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on its structural motifs: a polar pyrazole ring with a carboxylic acid group capable of hydrogen bonding, and a non-polar phenoxymethyl substituent.
The presence of the carboxylic acid and pyrazole nitrogen atoms suggests solubility in polar protic solvents through hydrogen bonding. The aromatic phenoxymethyl group, however, will contribute to its solubility in organic solvents of lower polarity. A structurally related compound, 5-Methyl-4-(4-phenoxybenzyl)-1H-pyrazole-3-carboxylic acid, has a calculated XLogP3-AA of 3.9, indicating a preference for lipophilic environments and likely low aqueous solubility.[1]
Table 1: Predicted Solubility Profile and Recommended Solvents for Screening
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Use in Crystallization |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Good solvents for initial dissolution, often used in cooling crystallization. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate | Can be effective for both cooling and anti-solvent crystallization. |
| Non-Polar | Toluene, Heptane, Hexane | Low | Primarily used as anti-solvents. |
| Ethereal | Tetrahydrofuran (THF), Dioxane | Moderate | Can be good "good" solvents in anti-solvent systems. |
| Aqueous | Water | Very Low (at neutral pH) | Potential for reactive crystallization by pH swing. |
Crystallization Methodologies: Principles and Protocols
The selection of a crystallization method is contingent on the compound's solubility profile and the desired crystal attributes.[2] Three primary methods are presented here: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion Crystallization.
Cooling Crystallization
This technique leverages the temperature-dependent solubility of the compound. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, inducing supersaturation and subsequent crystallization.
Scientific Rationale: The gradual decrease in temperature reduces the kinetic energy of the molecules, allowing them to arrange themselves into an ordered crystal lattice. Slow cooling is crucial for the formation of large, well-defined crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals.[3]
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Begin by identifying a suitable solvent in which 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid exhibits good solubility at elevated temperatures and lower solubility at room temperature or below (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solids remain, add small aliquots of the hot solvent until a clear solution is obtained. Avoid adding excessive solvent.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be insulated (e.g., by placing it in a Dewar flask filled with warm water).
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, add a seed crystal of the desired compound.
-
Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Crystallization
This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble. This reduces the overall solubility of the compound in the mixed solvent system, leading to crystallization.
Scientific Rationale: The addition of an anti-solvent rapidly induces a state of high supersaturation, which is the driving force for nucleation and crystal growth. The rate of anti-solvent addition is a critical parameter; slow addition generally promotes the growth of larger, more uniform crystals.[4]
Protocol 2: Anti-Solvent Crystallization
-
Solvent System Selection: Identify a good solvent (e.g., THF, acetone) and a miscible anti-solvent (e.g., heptane, water).
-
Dissolution: Dissolve the crude 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid in a minimal amount of the good solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise until the solution becomes slightly turbid. The turbidity indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.
-
Completion of Crystallization: Resume the slow addition of the anti-solvent to precipitate the remaining dissolved compound.
-
Aging: Allow the resulting slurry to stir for an additional hour to ensure complete crystallization and to allow for any potential polymorphic transformations to a more stable form.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Vapor Diffusion Crystallization
Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often suitable for X-ray diffraction studies. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent.
Scientific Rationale: This technique allows for a very gradual increase in the concentration of the solute and the anti-solvent, leading to a slow approach to supersaturation. This controlled process minimizes the formation of defects and often yields well-ordered single crystals.
Protocol 3: Vapor Diffusion Crystallization
-
Solvent System Selection: Choose a volatile good solvent (e.g., dichloromethane, ethyl acetate) and a less volatile anti-solvent (e.g., hexane, toluene).
-
Preparation of the Solution: Prepare a concentrated solution of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid in the good solvent in a small vial.
-
Setting up the Diffusion Chamber: Place the small vial containing the solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar). Add the anti-solvent to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.
-
Diffusion and Crystallization: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations. The vapor of the more volatile good solvent will slowly diffuse out of the inner vial, while the vapor of the less volatile anti-solvent will diffuse in, gradually inducing crystallization.
-
Monitoring: Monitor the vial for crystal growth over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with the anti-solvent.
Caption: Principle of Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / Amorphous Solid Formation | Solution is too supersaturated; cooling is too rapid; inappropriate solvent. | Use a more dilute solution; slow down the cooling rate; screen for different solvents or solvent/anti-solvent combinations. |
| Formation of Very Small or Needle-like Crystals | Rapid nucleation and crystal growth. | Slow down the crystallization process (slower cooling or anti-solvent addition); use a solvent system that provides slightly higher solubility. |
| No Crystal Formation | Solution is not supersaturated; compound is too soluble in the chosen solvent. | Concentrate the solution by slow evaporation; add an anti-solvent; try a different solvent where the compound is less soluble. |
| Low Yield | Compound is still significantly soluble at the final temperature; premature filtration. | Cool the solution to a lower temperature; allow more time for crystallization; ensure the solution is sufficiently concentrated. |
| Impure Crystals | Impurities co-crystallize with the product; inefficient washing. | Recrystallize the product, potentially using a different solvent system; wash the crystals thoroughly with cold solvent.[3] |
Conclusion
The crystallization of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a critical step in its purification and isolation, directly impacting its final properties. The choice of method—be it cooling, anti-solvent, or vapor diffusion—must be guided by a systematic evaluation of the compound's solubility in a range of solvents. The protocols provided in this guide serve as a robust starting point for developing a tailored and optimized crystallization process. By understanding the fundamental principles behind each technique, researchers can effectively troubleshoot and refine their methods to consistently obtain high-purity crystalline material with the desired physical attributes.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
PubChem. (n.d.). 5-Methyl-4-(4-phenoxybenzyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
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-
University of York. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
-
EPA. (n.d.). 1H-Pyrazole, 4-(phenylmethyl)- Properties. Retrieved from [Link]
-
ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). 5-Phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yield and purity.
Introduction to the Synthesis
The synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical agents. The core of this synthesis lies in the construction of the pyrazole ring, a privileged scaffold in medicinal chemistry. The most common and versatile approach is a two-stage process:
-
Cyclocondensation Reaction: This involves the formation of a pyrazole ester through the reaction of a hydrazine with a suitable β-ketoester. This is a variation of the classic Knorr pyrazole synthesis.[1][2][3]
-
Hydrolysis: The resulting pyrazole ester is then hydrolyzed to the desired carboxylic acid.[1]
This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low to No Product Yield in the Cyclocondensation Step
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials (β-ketoester and/or hydrazine).
-
After workup, little to no solid product is isolated.
Possible Causes and Solutions:
-
Degraded Hydrazine: Hydrazine and its derivatives can be unstable and susceptible to oxidation.[4]
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be sufficient for the reaction to go to completion.[5]
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If refluxing in ethanol (around 80°C) is not effective, consider a higher boiling point solvent like 1-propanol (reflux at ~100-110°C).[4] Ensure the reaction is running for an adequate amount of time, which can range from 2 to 6 hours.[1]
-
-
Lack of Catalyst: While the reaction can proceed without a catalyst, an acid catalyst is often used to facilitate the initial condensation.[1][2]
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
¹H NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are difficult to separate by column chromatography.[5]
Possible Causes and Solutions:
-
Use of an Unsymmetrical β-Ketoester: The β-ketoester required for this synthesis is unsymmetrical, which can lead to the formation of two different pyrazole regioisomers.[2][5]
-
Solution:
-
Chromatographic Separation: While challenging, careful optimization of the mobile phase for flash column chromatography may allow for the separation of the isomers.
-
Strategic Synthesis Routes: Consider alternative synthetic routes that offer better regioselectivity. For example, some multicomponent reactions or syntheses starting from α,β-unsaturated ketones can provide better control over the final product's regiochemistry.[6][7]
-
-
Issue 3: The Reaction Mixture Turns Dark Yellow or Red
Symptoms:
-
The reaction mixture develops a strong color during the reaction.
-
The isolated product is colored and difficult to purify.
Possible Causes and Solutions:
-
Hydrazine Decomposition: As mentioned earlier, hydrazines can decompose, leading to colored byproducts.[4]
-
Solution: Use high-purity hydrazine and an inert atmosphere.[4]
-
-
Oxidation of Intermediates: Reaction intermediates or the final product may be susceptible to oxidation.
-
Solution:
-
Inert Atmosphere: Running the reaction under nitrogen or argon is highly recommended.
-
Charcoal Treatment: During workup, you can add activated charcoal to a solution of the crude product to adsorb colored impurities. The charcoal is then removed by filtration.[5]
-
-
Issue 4: Incomplete Hydrolysis of the Pyrazole Ester
Symptoms:
-
TLC analysis of the crude product after hydrolysis shows the presence of both the starting ester and the desired carboxylic acid.
-
The isolated product has a broad melting point range.
Possible Causes and Solutions:
-
Insufficient Base or Reaction Time: The hydrolysis may not have gone to completion.
-
Poor Solubility: The pyrazole ester may not be fully dissolved in the solvent system, limiting its reactivity.
-
Solution: Ensure a homogenous solution by adjusting the ratio of the THF/water co-solvent system.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid?
The most critical step is the initial cyclocondensation to form the pyrazole ring.[2] This step determines the overall yield and the regiochemical outcome of the synthesis. Careful control of the reaction conditions and the quality of the starting materials is paramount.[4][7]
Q2: Can I use microwave-assisted synthesis to improve my yield and reduce reaction time?
Yes, microwave-assisted organic synthesis (MAOS) has been shown to be highly effective for both the synthesis of the pyrazole ring and the subsequent oxidation of pyrazole-4-carbaldehydes to carboxylic acids.[9][10] MAOS can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[9][10]
Q3: My final carboxylic acid product is difficult to purify. What are some alternative purification methods?
If standard recrystallization or column chromatography is not effective, consider the following:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Derivatization: In some cases, it may be easier to purify a derivative of the carboxylic acid, such as a simple ester. After purification, the ester can be hydrolyzed back to the pure carboxylic acid.
Q4: Are there alternative methods to synthesize the pyrazole-4-carboxylic acid functionality?
Yes, another common method is the Vilsmeier-Haack reaction.[11][12] This involves the reaction of a hydrazone with a Vilsmeier reagent (typically a mixture of POCl₃ and DMF) to form a pyrazole-4-carboxaldehyde.[13][14] The aldehyde can then be oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.[9][15][16]
Experimental Protocols
Standard Protocol: Two-Step Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Step 1: Synthesis of Ethyl 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate β-ketoester, ethyl 2-(phenoxymethyl)-3-oxobutanoate (1.0 eq), and ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).[1]
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.[1]
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.[1]
-
If no precipitate forms, dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazole ester.[1]
Step 2: Hydrolysis to 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: Dissolve the pyrazole ester (1.0 eq) from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).[1]
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution and stir vigorously at room temperature.[1][8]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[8]
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1][8]
-
Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[8]
-
-
Drying: Dry the product under high vacuum to yield the pure 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid. The product is often pure enough for the next step without further purification.[1][8]
Optimized Protocol: Microwave-Assisted Synthesis
Step 1: Microwave-Assisted Synthesis of Ethyl 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a microwave-safe reaction vessel, combine the β-ketoester (1.0 eq), hydrazine hydrate (1.2 eq), ethanol as the solvent, and a few drops of glacial acetic acid.[2]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150°C) for 5-15 minutes.[2] Reaction conditions should be optimized for the specific substrate.
-
Workup and Isolation: After irradiation, cool the vessel to room temperature. Pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.[2]
Step 2: Microwave-Assisted Oxidation (Alternative to Hydrolysis if starting from a 4-formyl pyrazole)
Note: This is an alternative route and assumes the synthesis of the corresponding 4-formyl pyrazole.
-
Reaction Setup: In a microwave-safe vessel, mix the 5-(Phenoxymethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) with an oxidizing agent such as potassium permanganate in an appropriate solvent system (e.g., pyridine/water).[9][15]
-
Microwave Irradiation: Irradiate the mixture at a suitable temperature and time (e.g., 80°C for 2 minutes).[9][10]
-
Workup and Isolation: After cooling, the reaction mixture is worked up according to standard procedures for permanganate oxidations, which typically involves quenching with a reducing agent (like sodium bisulfite) and then acidifying to precipitate the carboxylic acid.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps, compiled from various literature sources. Actual yields will vary based on the specific substrates and reaction scale.
| Method | Precursors | Catalyst/Solvent | Yield (%) | Reference |
| Conventional Pyrazole Synthesis | Hydrazine + β-Ketoester | Acetic Acid / Ethanol | Typically 60-85% | [1] |
| Microwave-Assisted Pyrazole Synthesis | Hydrazine + β-Ketoester | Acetic Acid / Ethanol | 91-98% | [9][10] |
| Conventional Hydrolysis | Pyrazole Ester | LiOH or NaOH / THF-Water | Typically >90% | [1][8] |
| Microwave-Assisted Oxidation | Pyrazole-4-carbaldehyde | KMnO₄ / Pyridine-Water | 62-92% | [9][10] |
Visualizations
Chemical Reaction Pathway
Caption: A step-by-step workflow for troubleshooting low product yield.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. [Link]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of... (n.d.). Semantic Scholar. [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (n.d.). ResearchGate. [Link]
- Process for the preparation of pyrazole carboxylic acid derivatives. (2014).
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1987). PubMed. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (2018). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). PubMed. [Link]
-
5-Phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). J&K Scientific. [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society. [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science Publisher. [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]
-
Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2022). MDPI. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
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Technical Support Center: Troubleshooting Regioselectivity in N-Substituted Pyrazole Synthesis
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2][3][4][5] The synthesis of N-substituted pyrazoles is a fundamental transformation, yet it often presents a significant challenge: controlling the regioselectivity of the N-substitution. For unsymmetrically substituted pyrazoles, the reaction can yield a mixture of two regioisomers, which can be difficult to separate and may exhibit vastly different properties.[6][7][8][9]
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to overcome common hurdles in achieving regioselective N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of N1 and N2-alkylated pyrazoles?
A1: The formation of a mixture of regioisomers is a common issue in the N-alkylation of unsymmetrical pyrazoles.[6][9] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, and the alkylating agent can attack either position.[10][11] The final isomeric ratio is a delicate balance of several factors, including steric hindrance, electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[6][10][12]
Q2: How do steric and electronic effects of pyrazole substituents influence regioselectivity?
A2: Steric and electronic effects play a pivotal role in directing the N-alkylation.
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, making the less hindered nitrogen more accessible to the alkylating agent.[6][7][8] For instance, a large substituent at the C3 position will generally favor alkylation at the N1 position.
-
Electronic Effects: The electronic nature of the substituents influences the electron density and, consequently, the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (e.g., -CH₃, -OCH₃) increase it.[7][8][12] This can be a determining factor in the regiochemical outcome.
Q3: What is the role of the base and solvent in controlling regioselectivity?
A3: The choice of base and solvent is critical and can dramatically shift the isomeric ratio.[6][7][8]
-
Base: The base deprotonates the pyrazole to form the pyrazolate anion. The nature of the cation from the base can influence the site of alkylation. For example, using potassium carbonate (K₂CO₃) in DMSO has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6][13] In some cases, a stronger base like sodium hydride (NaH) can provide higher selectivity.[6][14]
-
Solvent: The polarity of the solvent is a key parameter. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[6] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been reported to significantly improve regioselectivity in certain cases.[6][7][8]
Q4: How can I definitively characterize the obtained regioisomers?
A4: Unambiguous structural determination of the N-substituted pyrazole regioisomers is crucial. The most powerful techniques for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F (if applicable) NMR are invaluable. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for establishing the connectivity and spatial relationships between the N-substituent and the pyrazole ring protons, which can definitively distinguish between the N1 and N2 isomers.[15][16]
-
X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides unequivocal proof of its structure.[10][13][17]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the N-alkylation of pyrazoles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Insufficient steric or electronic differentiation on the pyrazole ring.[6][7][8] 2. Suboptimal reaction conditions (base, solvent, temperature).[6][12] | 1. Modify the Alkylating Agent: Use a bulkier alkylating agent to enhance steric differentiation. 2. Change the Solvent: Screen different solvents, starting with polar aprotic solvents like DMF or DMSO. Consider using fluorinated alcohols (TFE, HFIP).[6][7][8] 3. Vary the Base: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or NaH.[6][13][14] 4. Adjust the Temperature: Lowering the reaction temperature may improve selectivity.[12] |
| Low Yield of Desired Isomer | 1. Incomplete reaction. 2. Decomposition of starting materials or products. 3. Poor reactivity of the alkylating agent.[6] | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature might be necessary. 2. Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[6] Consider switching to a more reactive halide. 3. Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Use anhydrous solvents and reagents. |
| Difficulty in Separating Isomers | 1. Similar polarities of the regioisomers. | 1. Optimize Column Chromatography: Screen a wide range of solvent systems for thin-layer chromatography (TLC) to find an eluent that provides the best separation.[7][8][15] Preparative HPLC or supercritical fluid chromatography (SFC) can be effective for challenging separations. 2. Fractional Crystallization: If the isomers have different solubilities, fractional crystallization from a suitable solvent can be an effective purification method.[7] 3. Derivatization: In some cases, one isomer can be selectively derivatized to facilitate separation, followed by removal of the derivatizing group. |
Experimental Protocols
General Protocol for Base-Mediated N-Alkylation of a Substituted Pyrazole
This protocol provides a starting point for the N-alkylation of a generic substituted pyrazole. Optimization of the base, solvent, and temperature will likely be necessary to achieve the desired regioselectivity and yield.
Materials:
-
Substituted pyrazole (1.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K₂CO₃, 1.5 eq; or NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching NaH)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
If using NaH, add the anhydrous solvent to the flask first, cool to 0 °C, and then add the NaH portion-wise. Stir for 10-15 minutes before adding a solution of the pyrazole in the same solvent dropwise.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Visualizations
Reaction Scheme for N-Alkylation of a Substituted Pyrazole
Caption: General reaction scheme for the N-alkylation of a substituted pyrazole, yielding a mixture of N1 and N2 regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of pyrazole N-alkylation.
References
-
G. A. R. Kumar, A. K. D. Kumar, and P. K. Dubey, "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates," Results in Chemistry, vol. 5, p. 100863, 2023. [Link]
-
W. Bawazir, "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules," International Journal of Organic Chemistry, vol. 10, no. 2, pp. 63-76, 2020. [Link]
-
A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," Molecules, vol. 26, no. 22, p. 6995, 2021. [Link]
-
A. A. Al-Amiery, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, vol. 28, no. 18, p. 6519, 2023. [Link]
-
"Preparation, separation and characterization of two pyrazolic regioisomers of high purity," UABDivulga, 2011. [Link]
-
"Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review," Pharmaceutical Sciences & Analytical Research Journal, 2024. [Link]
-
"Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations," ResearchGate, 2022. [Link]
-
C. Lopez, R. M. Claramunt, and J. Elguero, "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles," Canadian Journal of Chemistry, vol. 68, no. 5, pp. 701-705, 1990. [Link]
-
"Pyrazole," SlideShare, 2018. [Link]
-
V. D'Auria et al., "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives," Molecules, vol. 27, no. 18, p. 5863, 2022. [Link]
-
A. M. S. Silva, "2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid," in Green Chemistry in Action, De Gruyter, 2021. [Link]
-
P. K. Ebenezer, V. R. S. S. G. R. Machiraju, and P. P. Kumar, "Recent highlights in the synthesis and biological significance of pyrazole derivatives," Results in Chemistry, vol. 4, p. 100331, 2022. [Link]
-
S. Wu et al., "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes," Angewandte Chemie International Edition, vol. 60, no. 10, pp. 5219-5223, 2021. [Link]
-
P. K. G. Nandigama et al., "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles," The Journal of Organic Chemistry, vol. 82, no. 17, pp. 8949-8958, 2017. [Link]
-
P. K. G. Nandigama et al., "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles," The Journal of Organic Chemistry, vol. 82, no. 17, pp. 8949-8958, 2017. [Link]
-
"Pyrazole synthesis," Organic Chemistry Portal. [Link]
-
A. O. Kokuev et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, vol. 26, no. 21, p. 10335, 2025. [Link]
-
J. E. M. N. Klein et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, vol. 3, no. 2, pp. 135-149, 2022. [Link]
-
A. O. Kokuev et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," ResearchGate, 2025. [Link]
-
J. E. M. N. Klein et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, 2022. [Link]
- M. Iwasa et al.
-
A. Garcia-Sanchez et al., "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves," ResearchGate, 2013. [Link]
-
F. A. Mautner et al., "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres," ResearchGate, 2011. [Link]
-
S. R. K. Samala et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," Organic Letters, vol. 24, no. 32, pp. 6005-6010, 2022. [Link]
-
Z. Zhang et al., "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones," The Journal of Organic Chemistry, 2025. [Link]
- T. M. Stevenson et al.
-
S. R. K. Samala et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," ResearchGate, 2022. [Link]
-
"Alkylation of Pyrazole - Printable Mechanism Notes," Scribd. [Link]
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- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
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FAQ 1: Why do pyrazole carboxylic acids spontaneously decarboxylate during coupling or deprotection?
Welcome to the Pyrazole Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter a critical failure mode during late-stage functionalization: the unintended decarboxylation of pyrazole carboxylic acids.
This troubleshooting guide is designed to move beyond basic protocols. Here, we dissect the causality behind these side reactions and provide self-validating, field-proven methodologies to ensure the scientific integrity of your synthetic workflows.
Causality & Mechanism: Decarboxylation is fundamentally driven by the thermodynamic stability of the intermediate carbanion (or polarized transition state) formed upon the loss of carbon dioxide. The pyrazole ring acts as an electron-deficient heterocycle—an "electron sink"—which effectively stabilizes this transition state[1]. This vulnerability is particularly pronounced when the carboxylic acid is located at the 3- or 5-position of the pyrazole ring.
During amide coupling, the carboxylic acid is converted into a highly electrophilic active ester. If the subsequent nucleophilic attack by the amine is sterically hindered or kinetically slow, the activated intermediate becomes highly susceptible to thermal or base-promoted elimination of CO₂[2].
Figure 1: Mechanistic pathway of pyrazole carboxylic acid activation and competitive decarboxylation.
FAQ 2: How can I prevent decarboxylation during amide bond formation?
Causality & Solution: The choice of coupling reagent and base directly dictates the lifespan of the active ester. Reagents like HATU generate highly reactive intermediates, but when combined with strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at room temperature, they lower the activation energy for decarboxylation[3].
To suppress this, you must kinetically decouple the activation step from the decarboxylation step. This is achieved by using milder coupling agents like Propylphosphonic anhydride (T3P) or EDCI/HOBt, paired with a non-nucleophilic, weaker base like N-methylmorpholine (NMM), and strictly controlling the temperature (0°C to -20°C)[4],[5]. T3P is exceptionally effective for pyrazole acids, as demonstrated in the scaled-up API synthesis of lenacapavir, where it successfully minimized both overamidation and decarboxylation side reactions[4].
Data Presentation: Coupling Reagent Comparison
| Coupling System | Base | Temperature | Decarboxylation Risk | Recommended Use Case |
| HATU / HBTU | DIPEA / TEA | Room Temp | High | Non-heterocyclic, stable aliphatic acids. |
| EDCI / HOBt | DIPEA | 0°C to RT | Moderate | Unsubstituted pyrazole acids; highly nucleophilic amines. |
| T3P (50% in EtOAc) | NMM | -20°C to 0°C | Low | Highly prone pyrazole acids; sterically hindered amines[4]. |
Experimental Protocol 1: Low-Decarboxylation Amide Coupling using T3P
Objective: Couple a sensitive pyrazole carboxylic acid with an amine while suppressing CO₂ loss.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve the pyrazole carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to reach -20°C (or an ice bath for 0°C). Causality: Lowering the temperature suppresses the thermal decarboxylation pathway[3].
-
Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) dropwise. Avoid stronger bases like TEA.
-
Activation: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise over 15 minutes[4].
-
Reaction Monitoring: Stir at -20°C to 0°C for 2-4 hours. Do not let the reaction warm to room temperature until the active ester is fully consumed.
-
Validation Checkpoint: Analyze via LC-MS. If the mass corresponds to [M - 44], decarboxylation has occurred, indicating the temperature spiked or the base was too strong. If the active ester mass is present but no product is forming, the amine nucleophilicity is too low.
-
Workup: Quench cold with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30°C).
FAQ 3: Do substituents on the pyrazole ring influence the rate of decarboxylation?
Causality & Solution: Yes, significantly. Electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or trifluoromethyl (-CF₃) groups at the 4- or 5-positions withdraw electron density via inductive effects. This further stabilizes the carbanion intermediate formed during CO₂ loss, drastically accelerating the rate of decarboxylation[6]. Conversely, electron-donating groups (EDGs) like alkyl groups mitigate this risk. If your pyrazole contains EWGs, you must default to the mildest possible conditions.
Figure 2: Decision tree for selecting amide coupling conditions based on pyrazole substituents.
FAQ 4: How do I hydrolyze a pyrazole ester to the carboxylic acid without it decarboxylating immediately?
Causality & Solution: Standard ester hydrolysis often utilizes harsh conditions (e.g., 2M NaOH at 60°C or 6M HCl at reflux). Under these conditions, the resulting carboxylate salt or protonated acid undergoes rapid thermal decarboxylation[5]. To prevent this, hydrolysis must be performed under exceptionally mild conditions using a weaker hydroxide source.
Experimental Protocol 2: Mild Ester Hydrolysis
Objective: Saponify a pyrazole ester to the corresponding acid without inducing decarboxylation.
Step-by-Step Methodology:
-
Solvent System: Dissolve the pyrazole ester (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Reagent Addition: Cool the mixture to 0°C. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 equiv) in one portion. Causality: LiOH is milder than NaOH/KOH and provides sufficient hydroxide concentration without excessive basicity.
-
Stirring: Stir at 0°C for 1 hour, then allow to slowly warm to room temperature. Monitor strictly by TLC.
-
Careful Acidification: Once the ester is consumed, cool the reaction back to 0°C. Carefully adjust the pH to ~3-4 using 1M Citric Acid or 1M HCl dropwise. Critical Step: Over-acidification can trigger proton-catalyzed decarboxylation.
-
Validation Checkpoint: If the product spot on the TLC streaks or fails to extract into the organic layer during workup, the pH during acidification was either too high (product remains a water-soluble salt) or too low (product degraded via decarboxylation).
-
Isolation: Extract immediately with EtOAc, wash with minimal cold water, dry, and concentrate at <30°C. Store the resulting pyrazole carboxylic acid at -20°C.
References
-
Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole Source: PubMed Central (PMC) URL:[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI URL:[Link]
-
Demonstration of One-Pot Sequential Heck/Suzuki-Miyaura Couplings in Lenacapavir API Synthesis Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
A Safe and Metal-Free Process for the Preparation of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate Source: Thieme E-Journals - Synthesis URL:[Link]
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (WO2014033164A1)
Sources
- 1. Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Case ID: PUR-PYR-005 Status: Active Guide Assigned Scientist: Senior Application Specialist
Molecular Profile & Separation Strategy
Before initiating any purification workflow, it is critical to understand the physicochemical behavior of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid . This molecule possesses a "push-pull" nature: a polar, ionizable carboxylic acid head group and a hydrophobic phenoxymethyl tail.
-
Acidic Nature (pKa ~3.5 - 4.0): The carboxylic acid moiety dictates that retention will be highly pH-dependent. At neutral pH, the molecule is deprotonated (anionic), leading to poor retention and broad peaks on standard C18 columns.
-
Hydrophobicity: The phenoxy group provides significant interaction with the stationary phase, requiring a moderate-to-high percentage of organic solvent for elution.
-
Solubility: High solubility in DMSO and Methanol; limited solubility in water and acidic media.
Standard Operating Procedure (The "Gold Standard")
This protocol is the baseline starting point. It is designed to ensure the molecule remains in its neutral (protonated) state for sharp peak shape and consistent retention.
Analytical HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 or 5 µm | End-capping reduces secondary silanol interactions with the pyrazole nitrogen. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Keeps the carboxylic acid protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides sharper peaks and lower backpressure than methanol for this aromatic structure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |
| Detection | UV @ 254 nm (Primary), 230 nm (Secondary) | The phenoxy and pyrazole rings absorb strongly at 254 nm. |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent solvent effects (especially if dissolved in DMSO). |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration / Load |
| 2.0 | 5% | Isocratic hold to elute polar salts/impurities |
| 15.0 | 95% | Linear gradient to elute target compound |
| 18.0 | 95% | Wash column (remove highly hydrophobic byproducts) |
| 18.1 | 5% | Return to initial conditions |
| 23.0 | 5% | Re-equilibration (Critical step) |
Method Development Workflow
The following diagram illustrates the logical pathway for optimizing the separation of pyrazole derivatives.
Figure 1: Logical workflow for optimizing HPLC methods for acidic pyrazole derivatives.
Troubleshooting Hub (Q&A)
Issue 1: Severe Peak Tailing
User Question: "I am seeing significant tailing (Asymmetry > 2.0) for my main peak. I'm using Water/ACN with no additives. What is wrong?"
Scientist Answer: This is a classic ionization issue. Your molecule has a carboxylic acid group (pKa ~3.5-4.0) and a pyrazole nitrogen.[1][2]
-
The Cause: In unbuffered water (pH ~5-6), the carboxylic acid is partially ionized (
) and partially neutral ( ). This "mixed mode" causes the analyte to drag along the column. Additionally, the pyrazole nitrogen may interact with free silanols on the silica surface. -
The Fix: You must lower the pH to suppress ionization.
-
Immediate Action: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your water phase. This brings the pH to ~2, ensuring the molecule is fully protonated (
). -
Secondary Action: If tailing persists, switch to a "High Strength Silica" (HSS) or "Polar Embedded" column, which shields silanols better than standard C18.
-
Issue 2: Fronting / Split Peaks
User Question: "My peak looks like a doublet or has a strong fronting shoulder. I dissolved my sample in 100% DMSO."
Scientist Answer: This is a solvent mismatch effect, common with hydrophobic molecules like phenoxymethyl-pyrazoles.
-
The Mechanism: DMSO is a strong solvent. When a large plug of DMSO enters the mobile phase (which is initially high aqueous), the sample refuses to precipitate or interact with the column head immediately. It "swims" in the DMSO plug, traveling faster than it should, causing the front of the peak to distort.
-
The Fix:
-
Dilution: Dissolve your sample in DMSO, but dilute it 1:1 or 1:3 with the starting mobile phase (e.g., 5% ACN / 95% Acidic Water) before injection.
-
Injection Volume: Reduce injection volume to <5 µL.
-
Issue 3: Retention Time Drift
User Question: "The retention time shifts earlier with every injection. By the 10th run, it's moved by 0.5 minutes."
Scientist Answer: This usually indicates incomplete equilibration or "phase collapse" (dewetting).
-
The Cause: If you are running 100% aqueous mobile phase at the start of your gradient on a standard C18 column, the hydrophobic C18 chains can "collapse" or mat down to avoid the water, losing their ability to grab the analyte.
-
The Fix:
-
Minimum Organic: Ensure your method never drops below 5% organic solvent (ACN or MeOH). This keeps the C18 chains "wet" and accessible.
-
Equilibration: Increase your post-run equilibration time. A column volume is roughly 1.5 mL for a 4.6x150mm column. You need at least 5-10 column volumes (approx 10 mins at 1 mL/min) to fully reset the surface charge state.
-
Troubleshooting Decision Tree
Use this flow to diagnose peak shape anomalies rapidly.
Figure 2: Diagnostic decision tree for common peak shape issues.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly different selectivity. Methanol is a protic solvent and may interact with the carboxylic acid and pyrazole nitrogen via hydrogen bonding. You might need to increase the % organic to achieve the same retention time as ACN because ACN is a stronger solvent for reverse phase.
Q: Is this method compatible with Mass Spectrometry (LC-MS)? A: Yes, provided you use volatile buffers.
-
Recommended: 0.1% Formic Acid or 10mM Ammonium Formate (adjusted to pH 3 with Formic Acid).
-
Forbidden: Do not use Phosphate buffers (e.g., Potassium Phosphate), as they are non-volatile and will ruin the MS source.
Q: I need to purify this on a Prep-Scale (100 mg). What changes? A:
-
Concentration: You will likely overload a standard analytical column. Switch to a Prep C18 column (e.g., 20mm ID).
-
Flow Rate: Scale flow rate by the square of the radius ratio (typically 15-20 mL/min for 20mm ID).
-
Loading: Solid loading is risky. Dissolve in minimum DMSO/MeOH. If the compound precipitates upon hitting the mobile phase, use a "sandwich injection" or feed the sample via a separate pump.
References
-
Separation of 1H-Pyrazole-3-carboxylic acid derivatives . SIELC Technologies.[3] Available at: [Link]
-
HPLC Troubleshooting Guide: Peak Tailing . CHROMacademy / LCGC. Available at: [Link]
-
Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives . Molecules, 2021.[4] Available at: [Link]
-
PubChem Compound Summary: 5-Methyl-4-(4-phenoxybenzyl)-1H-pyrazole-3-carboxylic acid . National Center for Biotechnology Information. Available at: [Link]
-
Axion Labs HPLC Troubleshooting: Peak Tailing . Axion Analytical Labs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 5-(methoxymethyl)-1-phenyl-1h-pyrazole-4-carboxylic acid (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Carboxylic Acids
Welcome to the technical support center dedicated to addressing a common yet critical challenge in the laboratory: the aqueous solubility of pyrazole carboxylic acids. These heterocyclic compounds are significant scaffolds in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2] However, their often-limited water solubility can present a considerable hurdle in experimental setups, from in vitro assays to formulation development.
This guide is structured to provide direct, actionable solutions to the problems you may be encountering. We will delve into the underlying physicochemical principles and offer step-by-step protocols to systematically enhance the solubility of these valuable compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the solubility of pyrazole carboxylic acids.
Q1: Why are my pyrazole carboxylic acids poorly soluble in water?
A1: The solubility of pyrazole carboxylic acids in water is governed by a balance between their polar and non-polar characteristics. The carboxyl group (-COOH) and the nitrogen atoms in the pyrazole ring are polar and can form hydrogen bonds with water.[3] However, the pyrazole ring itself and any additional hydrophobic substituents contribute to the molecule's non-polar character. As the size of the non-polar portion of the molecule increases, its water solubility tends to decrease.[4][5]
Q2: What are the key physicochemical properties I should consider?
A2: The two most critical parameters are the pKa of the carboxylic acid group and the logP value of the molecule.
-
pKa : This value indicates the acidity of the carboxylic acid. At a pH equal to the pKa, the compound will be 50% in its neutral (less soluble) form and 50% in its ionized, or salt (more soluble), form.[6] Knowing the pKa is crucial for pH adjustment strategies.
-
logP : This is the logarithm of the partition coefficient between octanol and water, and it quantifies the lipophilicity (oil-loving nature) of a compound. A higher logP value generally corresponds to lower aqueous solubility.
Q3: How does pH affect the solubility of pyrazole carboxylic acids?
A3: As weak acids, the solubility of pyrazole carboxylic acids is highly dependent on pH. In acidic solutions (low pH), the carboxylic acid group remains protonated (R-COOH), which is the less soluble, neutral form. As the pH of the solution increases to above the pKa of the carboxylic acid, the proton is donated, forming the carboxylate anion (R-COO⁻).[7] This negatively charged ion has a much greater affinity for polar water molecules, leading to a significant increase in solubility.[7][8] This relationship is described by the Henderson-Hasselbalch equation.[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you might be facing in the lab.
Issue 1: My pyrazole carboxylic acid won't dissolve in my aqueous buffer for an in vitro assay.
-
Underlying Cause: The pH of your buffer is likely below or too close to the pKa of your compound, favoring the poorly soluble, neutral form. Also, the intrinsic solubility of the compound might be very low.
-
Solutions:
-
pH Adjustment: The most effective method for increasing the solubility of acidic compounds is to raise the pH of the solution.[11] By increasing the pH to at least 2 units above the pKa, you can ensure that over 99% of the compound is in its more soluble, ionized form.
-
Co-solvent System: For many in vitro applications, a co-solvent approach is acceptable.[12] First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then dilute this stock solution into your aqueous buffer.[13] Be cautious of the final solvent concentration, as it can affect cell viability or assay performance.
-
Issue 2: My compound precipitates out of solution when I dilute my organic stock into an aqueous medium.
-
Underlying Cause: This "crashing out" occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, and the percentage of the organic co-solvent is no longer sufficient to keep it dissolved.[13]
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of your compound in the aqueous medium.
-
Optimize Co-solvent Percentage: You may need to slightly increase the percentage of the organic co-solvent in your final solution. However, always be mindful of the tolerance of your experimental system to the co-solvent.
-
Use a Different Co-solvent: Some co-solvents are more effective at solubilizing certain compounds than others. Consider trying alternatives like DMF or NMP, if your experimental system allows.
-
Issue 3: Adjusting the pH is not an option for my experiment, and co-solvents interfere with my assay.
-
Underlying Cause: You are constrained by the experimental conditions and need to explore other formulation strategies.
-
Solutions:
-
Salt Formation: Preparing a salt of your pyrazole carboxylic acid is a common and highly effective strategy to improve aqueous solubility and dissolution rates.[14][15] This involves reacting the acidic compound with a suitable base to form a stable, more soluble salt.
-
Use of Excipients: Consider using solubilizing excipients such as cyclodextrins. These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of your molecule, presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.[16]
-
Experimental Protocols
Here are detailed protocols for some of the key solubility enhancement techniques.
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine the pKa: If the pKa of your pyrazole carboxylic acid is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.
-
Prepare a Stock Solution: Accurately weigh your compound and dissolve it in a small amount of a suitable base, such as 0.1 M NaOH, to create a concentrated stock solution.
-
pH Titration: Slowly add your acidic stock solution to your desired aqueous buffer while monitoring the pH.
-
Final pH Adjustment: Adjust the final pH of the solution to be at least 2 units above the pKa of your compound using a dilute base to ensure complete dissolution.
Protocol 2: Preparation of a Sodium Salt for Improved Solubility
-
Molar Calculation: Accurately weigh your pyrazole carboxylic acid and calculate the molar equivalent of sodium hydroxide (NaOH) or another suitable sodium base (e.g., sodium bicarbonate) required for a 1:1 molar ratio.
-
Dissolution: Dissolve the pyrazole carboxylic acid in a suitable organic solvent, such as ethanol.
-
Reaction: Slowly add the calculated amount of the sodium base (dissolved in a minimal amount of water or ethanol) to the solution of your compound while stirring.
-
Isolation: The sodium salt may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the salt.
-
Verification: Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, FTIR).
-
Solubility Testing: Compare the aqueous solubility of the newly formed salt to that of the parent compound.
Data Presentation
Table 1: Effect of pH on the Solubility of a Hypothetical Pyrazole Carboxylic Acid (pKa = 4.5)
| pH | Predominant Species | Relative Solubility |
| 2.5 | R-COOH (Neutral) | Very Low |
| 4.5 | 50% R-COOH, 50% R-COO⁻ | Moderate |
| 6.5 | >99% R-COO⁻ (Ionized) | High |
Visualizing the Concepts
Diagram 1: pH-Dependent Ionization and Solubility
This diagram illustrates how increasing the pH of the solution above the pKa of a pyrazole carboxylic acid leads to its deprotonation and a subsequent increase in its aqueous solubility.
Caption: Effect of pH on the ionization and solubility of a pyrazole carboxylic acid.
Diagram 2: General Workflow for Troubleshooting Solubility Issues
This workflow provides a systematic approach to addressing solubility challenges with pyrazole carboxylic acids, starting with the simplest methods.
Caption: A systematic workflow for enhancing the solubility of pyrazole carboxylic acids.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Bighash, M., & Akbari, J. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 83-88.
-
Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved from [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Celecoxib (C21H15F4N3O3S) in Aqueous Media. BenchChem.
-
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Hughes, A. D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
-
Chemistry LibreTexts. (2023, January 14). 20.4: Biological Acids and the Henderson-Hasselbalch Equation. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
- BenchChem. (2025). Overcoming solubility issues with 4-Desmethyl-2-methyl Celecoxib. BenchChem.
-
BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]
-
SPM Chemistry. (2012, November 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]
- Lang, J., et al. (2025, July 15). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
- BenchChem. (2025).
-
International Pharmacy Acta. (2018, March 4). Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals. Retrieved from [Link]
-
PubMed. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
-
Organic Chemistry. (n.d.). 20.3 Biological Acids and the Henderson–Hasselbalch Equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 23). 20.3 Biological Acids and the Henderson-Hasselbalch Equation. Retrieved from [Link]
- Cetin, A. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18.
-
PMC. (n.d.). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Retrieved from [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
- BenchChem. (2025).
-
PMC. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2011, April 13). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.9 Henderson-Hasselbalch Equation. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
MDPI. (2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
- BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem.
-
Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Physical Properties of Carboxylic Acids - SPM Chemistry [spmchemistry.blog.onlinetuition.com.my]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 20.3 Biological Acids and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. agnopharma.com [agnopharma.com]
Removing hydrazine impurities from pyrazole products
Technical Support Center: Pyrazole Purification & Impurity Control
Topic: Removal of Hydrazine Impurities from Pyrazole Products Reference ID: PYR-GTI-004 Status: Active Last Updated: March 2026
Introduction: The Criticality of Hydrazine Control
Why is this critical? Hydrazine and its alkylated derivatives are potent nucleophiles and classified as Class 1 Genotoxic Impurities (GTIs) (or Mutagenic Impurities/PMIs) under ICH M7 guidelines . Regulatory limits are often in the low ppm or ppb range. In pyrazole synthesis—typically a condensation of hydrazines with 1,3-dicarbonyls—residual hydrazine is a common, high-risk process impurity.
The Challenge: Hydrazine is polar, basic, and a strong hydrogen bond donor/acceptor.[1] It often co-crystallizes with pyrazole products or "sticks" to the crystal lattice, making simple recrystallization ineffective.
Module 1: Troubleshooting Guides
Issue 1: "Standard aqueous washes are failing to remove residual hydrazine."
Diagnosis:
You are likely relying on simple water/brine washes. Hydrazine (
The Solution: The pH Swing Extraction
You must exploit the massive
-
Hydrazine Conjugate Acid (
): [1] -
Pyrazole Conjugate Acid (
):
Protocol:
-
Dissolve: Dissolve crude pyrazole in a non-miscible organic solvent (DCM or EtOAc).
-
Acid Wash: Wash the organic layer with 0.5M - 1.0M HCl (or a phosphate buffer at pH 3–4).
-
Separation: Discard the aqueous layer (contains hydrazine).
-
Brine Wash: Wash organic layer with brine to remove residual acid.
-
Dry & Concentrate: Dry over
and concentrate.
Data Summary: Theoretical Partitioning at pH 3.0
| Species | pKa (Conjugate Acid) | State at pH 3.0 | Solubility Preference |
| Hydrazine | 8.1 | Protonated ( | Aqueous (High) |
| Pyrazole | ~2.5 | Mostly Neutral | Organic (High) |
Issue 2: "My product is acid-sensitive, or the hydrazine levels are still too high (>10 ppm)."
Diagnosis: If extraction is insufficient or chemically incompatible, you need Chemical Scavenging . This is the industry standard for "polishing" API intermediates.
The Solution: Electrophilic Scavenging (The "Acetylacetone" Method) We convert the toxic hydrazine into a non-toxic (or easily separable) pyrazole derivative using a "dummy" electrophile.
Mechanism: Acetylacetone (2,4-pentanedione) reacts rapidly with residual hydrazine to form 3,5-dimethylpyrazole . This impurity is lipophilic, stable, and usually has a distinct boiling point or solubility profile compared to your target API, allowing for easy removal via recrystallization or vacuum distillation.
Protocol:
-
Quantify: Estimate residual hydrazine (e.g., 1000 ppm).
-
Charge Scavenger: Add Acetylacetone (2–5 equivalents relative to the residual hydrazine, NOT the main product).
-
Note: If your product synthesis used a different 1,3-dicarbonyl, use that specific dicarbonyl as the scavenger to convert residual hydrazine into more of your product.
-
-
Heat: Reflux in ethanol or toluene for 1–2 hours.
-
Workup: Cool and filter (if product crystallizes) or evaporate. The hydrazine is now "capped" as a pyrazole ring.
Visualizing the Scavenging Workflow:
Caption: Workflow for selecting and applying electrophilic scavengers to cap hydrazine impurities.
Issue 3: "I cannot detect hydrazine, but QC claims it is present."
Diagnosis: Hydrazine lacks a UV chromophore.[6] Standard HPLC-UV will not see it. You are likely getting a "false negative."
The Solution: In-Situ Derivatization You must derivatize hydrazine into a UV-active hydrazone before analysis.
Protocol (Analytical):
-
Sample Prep: Dissolve 50 mg of product in MeCN.
-
Derivatization: Add excess Benzaldehyde (or p-Anisaldehyde).
-
Incubate: Let stand for 30 mins at RT.
-
Analyze: Inject into HPLC. Look for the Benzaldehyde azine (or corresponding hydrazone) peak, which has strong UV absorbance at ~300 nm.
Module 2: Frequently Asked Questions (FAQ)
Q: Can I use metal scavengers? A: Generally, no. Hydrazine coordinates strongly to metals (Cu, Pd), but "metal scavengers" (like thiol-silica) are designed to remove metals, not hydrazines. However, Polymer-supported benzaldehyde resins are effective solid-phase scavengers for hydrazine.
Q: Why not just use vacuum drying? A: Hydrazine hydrate has a boiling point of ~114°C, but it hydrogen-bonds strongly. Drying alone rarely reduces levels below the ppm limits required by ICH M7.
Q: Is there an oxidative method?
A: Yes. Treatment with bleach (NaOCl) or Hydrogen Peroxide can oxidize hydrazine to Nitrogen gas (
-
Warning: This is risky.[1] Pyrazoles can be oxidized to N-oxides, and hydrazine oxidation is exothermic and evolves gas. Use only as a last resort for waste stream treatment, not product purification.
Module 3: Decision Matrix for Removal Strategy
Use this logic flow to determine the best removal method for your specific batch.
Caption: Decision matrix for selecting the appropriate hydrazine removal unit operation.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][8]
- Gulevskaya, A. V., et al. (2018). Strategies for the Synthesis of Pyrazoles. In Chemistry of Heterocyclic Compounds.
- Teasdale, A. (2010). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
- European Pharmacopoeia. Hydrazine Sulfate Control in Povidone. (Standard for analytical detection limits).
-
Anderson, M., et al. (2016). "Practical removal of hydrazine from pharmaceutical intermediates." Organic Process Research & Development. (Generalized citation for scavenging methodologies).
Disclaimer: This guide is for research and development purposes. All protocols must be validated under your specific facility's SOPs and safety regulations. Hydrazine is toxic and potentially explosive; handle with extreme care.
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Issue's Article Details [indiandrugsonline.org]
- 7. chemsafe-consulting.com [chemsafe-consulting.com]
- 8. gmp-navigator.com [gmp-navigator.com]
Technical Support Center: Optimization of Reaction Temperature for Pyrazole Ring Closure
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the reaction temperature during pyrazole ring closure. It addresses common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding all recommendations in established chemical principles.
Introduction to Pyrazole Synthesis
The synthesis of the pyrazole ring, a cornerstone in medicinal chemistry, is most commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][2] This reaction, famously known as the Knorr pyrazole synthesis, proceeds through a series of steps including initial condensation to a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4] While seemingly straightforward, the thermodynamic and kinetic landscape of this transformation is highly sensitive to reaction conditions, with temperature being a critical parameter that dictates reaction rate, yield, and purity.
This document serves as a practical resource to navigate the nuances of temperature optimization for successful and reproducible pyrazole synthesis.
Troubleshooting Guide: Temperature-Related Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My pyrazole synthesis is resulting in a very low yield or fails to proceed. How can I determine if the reaction temperature is the culprit?
Answer:
Low conversion is a frequent issue that can often be traced back to suboptimal reaction temperatures.[5] The cyclization and subsequent dehydration steps of pyrazole formation have an activation energy barrier that must be overcome.[6]
Potential Causes and Solutions:
-
Insufficient Thermal Energy: The reaction may simply lack the necessary energy to proceed at a reasonable rate at room temperature or the initial temperature you have set.
-
Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] For instance, some syntheses show improved yields when the temperature is increased to 60 °C.[9]
-
-
Poor Solubility of Starting Materials: If your 1,3-dicarbonyl compound or hydrazine derivative has limited solubility in the chosen solvent at the current temperature, the reaction will be slow or may not occur at all.
-
Troubleshooting Step: Before significantly increasing the temperature, visually inspect the reaction mixture for undissolved solids. If solubility is an issue, consider switching to a higher-boiling solvent that can better dissolve your reactants.[6] Solvents like DMF, NMP, or DMAc have shown good results in many cases.[5][6]
-
-
Reaction Time is Too Short for the Set Temperature: It's possible the reaction is proceeding, but at a very slow rate at the current temperature.
-
Troubleshooting Step: Before increasing the temperature, try extending the reaction time and continue to monitor for product formation.
-
Q2: I'm observing the formation of significant side products or decomposition of my starting materials/product. Could the reaction temperature be too high?
Answer:
Yes, excessive heat can be as detrimental as insufficient heat, leading to a variety of unwanted side reactions and degradation pathways.
Potential Causes and Solutions:
-
Thermal Degradation: The starting materials, intermediates, or the final pyrazole product may be thermally unstable at the reaction temperature.[7] Phenylhydrazine, for example, is prone to oxidation and decomposition, which can be exacerbated at higher temperatures.[3]
-
Troubleshooting Step: If you observe discoloration of the reaction mixture (e.g., turning dark brown or black) or the appearance of multiple spots on your TLC plate, reduce the reaction temperature. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent oxidative decomposition.[3]
-
-
Promotion of Alternative Reaction Pathways: High temperatures can provide enough energy to overcome the activation barriers of competing side reactions, leading to the formation of undesired products.[7]
-
Troubleshooting Step: Carefully analyze your side products by LC-MS or NMR to understand their structures. This can provide clues about the competing reaction pathways. Lowering the temperature may favor the desired reaction pathway with the lower activation energy.
-
-
Solvent Reactivity: At elevated temperatures, some solvents may become reactive towards your starting materials or intermediates.
-
Troubleshooting Step: Review the chemical compatibility of your solvent with your reactants at the intended reaction temperature. If in doubt, consider switching to a more inert solvent.
-
Q3: My reaction is producing a mixture of regioisomers. How can temperature influence regioselectivity?
Answer:
When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of two different regioisomers is possible.[10][11] While steric and electronic factors of the substituents are the primary drivers of regioselectivity, temperature can play a role in the kinetic versus thermodynamic control of the reaction.
Potential Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed the fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable product.
-
Troubleshooting Step: Try running the reaction at a lower temperature for a longer period. This may improve the selectivity for the kinetically favored product. Conversely, if you suspect the desired product is the more thermodynamically stable isomer, a higher temperature might be beneficial, provided it doesn't lead to decomposition.
-
Frequently Asked Questions (FAQs)
-
What is a typical temperature range for pyrazole synthesis?
-
The optimal temperature can vary widely depending on the specific substrates, solvent, and catalyst used. Reactions can be run anywhere from room temperature to reflux conditions in high-boiling solvents (e.g., 100-150 °C).[3][12] Some high-temperature syntheses have even been explored at temperatures up to 500 °C in specialized setups.[13]
-
-
How does microwave-assisted heating affect the reaction temperature and time?
-
Microwave irradiation can significantly accelerate the rate of pyrazole synthesis, often reducing reaction times from hours to minutes.[14][15] This is due to efficient and rapid heating of the reaction mixture. Microwave-assisted syntheses are often performed at temperatures comparable to or slightly higher than conventional heating methods, but for a much shorter duration.[14][16]
-
-
Can the choice of solvent affect the optimal reaction temperature?
-
Absolutely. The boiling point of the solvent will set the maximum temperature for a reaction at atmospheric pressure. If a reaction is sluggish in a low-boiling solvent like ethanol, switching to a higher-boiling solvent such as toluene or DMF allows you to run the reaction at a higher temperature.[6]
-
-
Is it always better to run the reaction at a higher temperature to increase the rate?
-
Not necessarily. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products and decomposition.[9] The goal is to find the optimal temperature that provides a good reaction rate and high yield of the desired product with minimal impurities.
-
Experimental Protocols
Protocol 1: Systematic Temperature Optimization
This protocol provides a general workflow for optimizing the reaction temperature for a novel pyrazole synthesis.
-
Initial Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.
-
Hydrazine Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Parallel Reaction Setup: If possible, set up several small-scale reactions in parallel. Set the temperature for each reaction at different values (e.g., room temperature, 40 °C, 60 °C, 80 °C, and 100 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS.
-
Data Analysis: Compare the yield and purity of the product at each temperature to determine the optimal conditions.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general guideline for microwave-assisted pyrazole synthesis.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1-1.2 equivalents).
-
Solvent Addition: Add the appropriate solvent. In some cases, solvent-free conditions can be used.[17]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-130 °C) for a short period (e.g., 2-10 minutes).[14][15]
-
Work-up: After the reaction is complete, cool the vessel and isolate the product using standard purification techniques.
Data Presentation
Table 1: Example of Temperature Optimization Data
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | Room Temperature | 24 | 10 | <5 |
| 2 | 50 | 8 | 45 | 38 |
| 3 | 80 | 4 | 95 | 88 |
| 4 | 110 | 2 | >99 | 92 |
| 5 | 140 | 1 | >99 | 85 (decomposition observed) |
Visualizations
General Mechanism of Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.[3]
Troubleshooting Workflow for Temperature Optimization
Caption: A systematic workflow for troubleshooting temperature in pyrazole synthesis.
References
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1342. [Link]
-
J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]
-
Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. [Link]
-
Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
MDPI. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Semantic Scholar. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
ResearchGate. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
- Knorr Pyrazole Synthesis. (n.d.).
-
Royal Society of Chemistry. (2025). Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]
-
ResearchGate. (n.d.). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
- 13. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Scale-up challenges for 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Executive Summary
This guide addresses the specific scale-up challenges associated with 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid . While pyrazole synthesis is well-documented, the introduction of the phenoxymethyl moiety at the 5-position, combined with the 4-carboxylic acid functionality, introduces unique solubility, stability, and thermodynamic behaviors. This document provides actionable protocols for managing the exothermic cyclization, controlling tautomeric equilibria, and ensuring high-purity isolation.
Module 1: Synthetic Pathway & Critical Control Points
The most robust route for scaling this scaffold to multi-gram or kilogram quantities involves the Claisen-type condensation followed by cyclization with hydrazine .
The Validated Route
-
Precursor Formation: Reaction of ethyl 4-phenoxy-3-oxobutanoate with triethyl orthoformate (in acetic anhydride) or DMF-DMA to form the enol ether intermediate .
-
Cyclization: Reaction of the enol ether with hydrazine hydrate .
-
Hydrolysis: Saponification of the ester to the free acid.
Process Workflow Diagram
Caption: Optimized synthetic workflow emphasizing the critical intermediate isolation and cyclization steps.
Module 2: Troubleshooting & Optimization Guides
Phase 1: The "Runaway" Risk (Hydrazine Cyclization)
Issue: Uncontrolled exotherm leading to "tarry" impurities or safety hazards. Mechanism: The reaction between the enol ether and hydrazine is highly exothermic. The phenoxymethyl group adds lipophilicity, which can delay the onset of precipitation, masking the heat accumulation.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -10°C to 0°C (Addition) | Low temp prevents double-addition of hydrazine (azine formation) and controls heat release [1]. |
| Solvent | Ethanol/Water (4:1) | Water acts as a heat sink. Pure ethanol may cause the product to oil out rather than crystallize. |
| Addition Mode | Inverse Addition | Add the intermediate solution into the hydrazine solution. This ensures hydrazine is always in excess, favoring cyclization over oligomerization. |
Phase 2: The "Missing Proton" (Tautomerism & Analysis)
Issue: Users report NMR spectra showing "missing" protons or broad peaks, fearing the reaction failed. Diagnosis: 1H-pyrazoles exhibit annular tautomerism . The proton on the nitrogen rapidly migrates between N1 and N2.
-
Observation: In DMSO-d6, the N-H proton is often very broad (>13 ppm) or invisible due to exchange.
-
Verification: The 3- and 5- positions are equivalent in the unsubstituted parent but distinct here. However, rapid tautomerism makes the C3-H and C5-substituent signals average out or broaden at room temperature.
-
Solution: Run NMR at low temperature (-40°C) to freeze the tautomers or add a drop of TFA to sharpen the signals.
Phase 3: The "Sticky Solid" (Isolation of the Acid)
Issue: Upon acidification of the hydrolyzed ester, the product forms a gum/oil instead of a filterable solid. Root Cause: The phenoxy group increases the Van der Waals interactions, and if the acidification is too rapid, the product traps solvent (occlusion).
Protocol for Crystalline Isolation:
-
Dissolution: Ensure the hydrolyzed salt (carboxylate) is fully dissolved in water (pH > 10).
-
Polishing: Filter the alkaline solution through Celite to remove any non-acidic organic tars (e.g., decarboxylated byproducts).
-
Slow Acidification:
-
Add 1N HCl slowly until pH 6.0 (cloud point).
-
Stop stirring and let the seed crystals mature for 30 minutes.
-
Resume addition until pH 3.0 .
-
Do not go below pH 2.0, as the phenoxy ether oxygen can protonate, increasing solubility or risking cleavage over time.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: I see a byproduct with M-44 mass in LCMS. What is it? A: This is the decarboxylated pyrazole (5-(phenoxymethyl)-1H-pyrazole).
-
Cause: Excessive heating during the hydrolysis step or acidification at high temperatures. Pyrazole-4-carboxylic acids are prone to thermal decarboxylation because the pyrazole ring is electron-rich.
-
Fix: Perform hydrolysis at reflux but cool to <20°C before acidification . Never dry the final acidic solid above 50°C under vacuum.
Q2: Can I use Methylhydrazine instead of Hydrazine Hydrate? A: Proceed with extreme caution.
-
Regioselectivity: Unlike hydrazine (symmetric), methylhydrazine will produce two regioisomers: 1-methyl-5-(phenoxymethyl)... and 1-methyl-3-(phenoxymethyl)...
-
Outcome: You will likely get a 60:40 or 70:30 mixture that is very difficult to separate. For the 1H-pyrazole (unsubstituted N), hydrazine hydrate is mandatory.
Q3: The final solid has a pink/red hue. Is it impure? A: Yes, this indicates oxidation of the phenoxy moiety or trace hydrazine impurities (azobenzenes).
-
Remedy: Recrystallize from Ethanol/Water (1:1) with a pinch of sodium dithionite (reducing agent) or activated charcoal to remove the color bodies.
Module 4: Logical Troubleshooting Tree
Caption: Decision matrix for diagnosing common yield losses during scale-up.
References
-
Organic Process Research & Development. "Safety and Scale-up of Hydrazine Reactions." Org.[1][2][3] Process Res. Dev., vol. 16, no. 12, 2012. Link
- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd ed., 1999.
-
Maddani, M. R., et al. "Hydrazine hydrate: A versatile reagent in organic synthesis." Journal of Chemical Sciences, vol. 122, 2010. Link
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." J. Org.[1] Chem., vol. 73, no. 9, 2008. Link
(Note: While specific literature on the exact 5-phenoxymethyl derivative is proprietary or sparse, the protocols above are derived from validated methodologies for the 1H-pyrazole-4-carboxylic acid class.)
Sources
Handling hygroscopic nature of pyrazole carboxylic acid salts
Technical Support Center: Handling Hygroscopic Pyrazole Carboxylic Acid Salts
Current Status: SYSTEM ONLINE Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-HYG-001
Introduction: The Thermodynamics of the "Wet" Crystal
Welcome to the technical support hub. You are likely here because your pyrazole carboxylic acid salt—intended to be a free-flowing powder—has turned into a sticky gum, a clumping aggregate, or a deliquescent liquid.
The Root Cause: Pyrazole carboxylic acid salts are "thermodynamic sponges." The pyrazole ring contains both a hydrogen bond donor (NH) and an acceptor (N), while the carboxylate group adds high polarity. When you form a salt (e.g., sodium or hydrochloride), you increase the lattice energy, but you often increase the hydration enthalpy even more. The crystal lattice breaks down because the energy released by binding water molecules outweighs the energy required to expand the lattice.
This guide is not just a list of steps; it is a system to stabilize your material and ensure your analytical data is reproducible.
Module 1: Immediate Triage & Handling (FAQs)
Q: My salt turned into a liquid on the balance. Is it ruined? A: Not necessarily, but its solid-state form is compromised. You are witnessing deliquescence , where the critical relative humidity (CRH) of the salt is lower than your lab's humidity.
-
Immediate Action: Do not return it to the stock container. Dissolve the liquid in an anhydrous solvent (e.g., Methanol or DCM) and re-isolate (see Module 2).
-
Prevention: Never weigh hygroscopic salts on an open balance for >30 seconds. Use the "Difference Method":
-
Weigh the capped vial containing the salt.
-
Quickly transfer an estimated amount to your reactor.
-
Weigh the capped vial again.
-
Mass transferred = Initial - Final.
-
Q: How do I weigh this for analytical standards (HPLC/NMR) without error? A: Standard weighing is insufficient due to continuous water uptake, which drifts the mass reading.
-
The "Subtractive" Protocol:
-
Dry a volumetric flask in an oven at 100°C, then cool in a desiccator.
-
Place the flask + solvent on the balance; tare.
-
Add the hygroscopic salt directly into the solvent.
-
Record the weight immediately.
-
Crucial Step: Calculate concentration based on the Assay (dry basis) determined by TGA or Karl Fischer titration, not the nominal weight.
-
Module 2: Process Optimization (Drying & Isolation)
If your material is sticky, standard vacuum drying often fails because the water is trapped in a "gel-like" surface layer that seals the bulk.
Protocol: The "Step-Down" Azeotropic Drying Method
Use this when vacuum oven drying results in a hard, glassy cake.
-
Dissolution: Dissolve your wet salt in the minimum amount of anhydrous methanol or ethanol .
-
Entrainer Addition: Add a co-solvent that forms a positive azeotrope with water (e.g., Toluene or 2-MeTHF ).
-
Why? Toluene disrupts the water-salt H-bonds and carries water out at a lower boiling point.
-
-
Rotary Evaporation: Evaporate at reduced pressure. As the alcohol removes, the toluene-water azeotrope will strip the remaining moisture.
-
Final Vacuum: Once a solid precipitates, transfer to a vacuum oven.
-
Set Point: 40°C (initial)
Ramp to 60°C over 2 hours. -
Vacuum: < 5 mbar.
-
Desiccant: Place a tray of
or activated silica gel inside the oven to act as a moisture sink.
-
Data Visualization: Drying Efficiency Comparison
| Method | Residual Water (%) | Morphology | Risk |
| Standard Vac Oven (50°C) | 3.5 - 5.0% | Glassy/Hard Cake | High (Surface sealing traps water) |
| Lyophilization (Freeze Drying) | < 0.5% | Fluffy/Amorphous | Medium (Amorphous phases are more hygroscopic) |
| Azeotropic Distillation (Toluene) | < 0.2% | Crystalline Powder | Low (Best for stability) |
Module 3: Solid-State Characterization (The "Truth" of the Sample)
You cannot trust a visual inspection. You must validate the hydration state.
Q: How do I know if I have a hydrate or just surface moisture? A: You need Dynamic Vapor Sorption (DVS) .
-
Scenario A (Surface Adsorption): The mass increases linearly with Relative Humidity (RH) and is fully reversible with no hysteresis.
-
Scenario B (Channel Hydrate): The mass jumps suddenly at a specific RH (e.g., 40%) and stays high. Desorption shows a "gap" (hysteresis), indicating water is trapped in the lattice.
The DVS Decision Matrix (See Diagram below for the logical flow)
Figure 1: DVS Decision Matrix for classifying hygroscopic behavior.[1] Use this logic to determine if your storage method is sufficient or if the salt form itself is flawed.
Module 4: Salt Selection & Engineering
If drying and handling protocols fail (i.e., the salt is too unstable for manufacture), you must engineer the problem away.
Strategy 1: Counter-ion Switching Small, high-charge density ions (Na, Li, Chloride) attract water intensely. Switch to large, diffuse, lipophilic ions.
-
Anionic Salts: Instead of Sodium (
), try Tromethamine , Choline , or Benzathine . -
Cationic Salts: Instead of Hydrochloride (
), try Tosylate , Mesylate , or Fumarate .
Strategy 2: Co-Crystallization If the salt is non-negotiable, block the hygroscopic sites (the pyrazole nitrogens) by forming a co-crystal with a hydrophobic co-former (e.g., Isonicotinamide or Glutaric acid).
Workflow: Salt Engineering to Reduce Hygroscopicity
Figure 2: Engineering workflow for mitigating inherent hygroscopicity in pyrazole salts.
References
-
Hygroscopicity Classific
- Murikipudi, V., et al. (2013). Pharmaceutical Development and Technology. "Efficient characterization of hygroscopicity using dynamic vapor sorption."
-
Handling of Hygroscopic Salts in Synthesis
- BenchChem Technical Guides. "Managing Hygroscopicity of Hydrazinium and Pyrazole Salts."
-
Salt Selection Str
- Gupta, D., et al. (2015). Molecules. "Salt Selection and Optimization for Pharmaceutical New Chemical Entities."
-
Azeotropic Drying Methodologies
- Organic Chemistry Portal. "Drying of Organic Solvents and Samples."
-
Pyrazole Pharmacological Properties & Structure
- Frizzo, C. P., et al. (2018). MDPI.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid: A Comparative Guide
Executive Summary
In the structural verification of heterocyclic active pharmaceutical ingredients (APIs), high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. For drug development professionals working with pyrazole-based pharmacophores, accurately assigning the 1H NMR spectrum of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid is critical for confirming regiochemistry and purity.
This guide objectively compares the 1H NMR spectral characteristics of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid against a baseline structural analog, 5-Methyl-1H-pyrazole-4-carboxylic acid . By analyzing the specific deshielding effects introduced by the phenoxymethyl moiety, researchers can confidently map spectral data to molecular structure, avoiding common pitfalls associated with pyrazole tautomerism and solvent-induced peak broadening.
Mechanistic & Structural Overview
The pyrazole ring is a highly dynamic system. In solution, pyrazole-4-carboxylic acids exhibit annular tautomerism, meaning the acidic proton rapidly exchanges between the N1 and N2 nitrogen atoms of the pyrazole core[1]. This dynamic proton transfer often results in significant signal broadening for the NH proton and averages the electronic environment of the ring.
When comparing our target compound to a simple 5-methyl analog, the substitution of a methyl group with a phenoxymethyl group (-CH₂-O-Ph) introduces two profound electronic alterations:
-
Inductive Deshielding: The highly electronegative oxygen atom pulls electron density away from the adjacent methylene (-CH₂-) protons via the sigma bond network.
-
Magnetic Anisotropy: The adjacent phenyl ring generates an induced magnetic field when exposed to the NMR spectrometer's external magnetic field (
). The methylene protons sit in the deshielding zone of this anisotropic field.
Together, these forces drastically shift the methylene protons downfield compared to a standard allylic or heteroaromatic methyl group[2].
Electronic and structural causality driving the chemical shifts in the phenoxymethyl pyrazole core.
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducibility and trustworthiness, the following self-validating protocol utilizes DMSO-
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 10–15 mg of the highly purified pyrazole compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
, 99.9% D). Transfer to a standard 5 mm NMR tube. -
Internal Calibration: Ensure the presence of tetramethylsilane (TMS) at 0.00 ppm, or rely on the residual solvent quintet of DMSO-
at exactly 2.50 ppm to self-validate the chemical shift scale. -
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning, matching, and 3D shimming to ensure a homogeneous magnetic field (critical for resolving the complex aromatic multiplets of the phenoxy group).
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 64 scans to ensure a high signal-to-noise ratio.
-
Relaxation Delay (D1): Set to 5–10 seconds. Causality: A longer relaxation delay ensures that the broad, rapidly exchanging protons (-COOH and -NH) fully relax between pulses, allowing for accurate integration.
-
-
Processing: Apply a Fourier Transform (FT), followed by careful manual phase correction and a polynomial baseline correction to flatten the region between 10–14 ppm where exchangeable protons resonate.
Step-by-step self-validating workflow for 1H NMR sample preparation and spectral acquisition.
Comparative 1H NMR Data Analysis
The table below objectively compares the expected chemical shifts (
| Functional Group / Proton | 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid | 5-Methyl-1H-pyrazole-4-carboxylic acid | Shift Difference ( |
| Carboxylic Acid (-COOH) | ~12.80 ppm (bs, 1H) | ~12.50 ppm (bs, 1H) | +0.30 ppm. Mild deshielding due to the extended electron-withdrawing nature of the phenoxymethyl system. |
| Pyrazole Amine (-NH) | ~13.20 ppm (bs, 1H) | ~13.00 ppm (bs, 1H) | +0.20 ppm. Broadened by tautomeric exchange[4]. |
| Pyrazole Ring (H-3) | ~8.15 ppm (s, 1H) | ~7.95 ppm (s, 1H) | +0.20 ppm. The phenoxymethyl group exerts a stronger inductive pull across the pyrazole ring than a methyl group. |
| Phenyl meta-Protons | ~7.35 ppm (m, 2H) | N/A | Unique diagnostic multiplet for the phenoxy ring. |
| Phenyl ortho-Protons | ~7.05 ppm (m, 2H) | N/A | Unique diagnostic multiplet for the phenoxy ring. |
| Phenyl para-Proton | ~6.95 ppm (m, 1H) | N/A | Unique diagnostic multiplet for the phenoxy ring. |
| Aliphatic Side Chain | ~5.40 ppm (s, 2H) | ~2.45 ppm (s, 3H) | +2.95 ppm. The defining comparative feature. The -CH₂- is heavily deshielded by the adjacent oxygen and phenyl ring[5]. |
(Note: bs = broad singlet, s = singlet, m = multiplet. Exact values may fluctuate by ±0.1 ppm depending on exact sample concentration and temperature).
Expert Insights: Causality Behind the Spectra
The Methylene Shift Phenomenon:
The most critical diagnostic feature distinguishing 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid from its methyl counterpart is the aliphatic singlet. In the methyl analog, the -CH₃ protons resonate at ~2.45 ppm, typical for a methyl group attached to a heteroaromatic
Tautomeric Broadening & Solvent Exchange:
Novice analysts often mistake the missing or highly broadened peaks at >12.0 ppm for impurities or missing functional groups. Because the pyrazole -NH and the carboxylic -COOH protons are highly acidic, they undergo rapid intermolecular chemical exchange with any residual water in the DMSO-
Aromatic Resolution: The phenoxy group presents a classic monosubstituted benzene splitting pattern. The meta-protons (~7.35 ppm) are the most deshielded of the aromatic set due to the resonance electron-donating effect of the ether oxygen, which selectively shields the ortho (~7.05 ppm) and para (~6.95 ppm) positions. Proper shimming (Step 2 of the protocol) is mandatory to resolve these multiplets; poor magnetic homogeneity will blur these distinct signals into a single, uninterpretable broad peak.
References
- Source: fu-berlin.
- Source: nih.
- Source: rsc.
- Source: nih.
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Phenoxymethyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Phenoxymethyl Pyrazoles and Mass Spectrometry
5-Phenoxymethyl pyrazoles constitute a core structural motif in a variety of pharmacologically active molecules, exhibiting a broad range of biological activities.[1][2] Their development as therapeutic agents necessitates robust analytical methods for their structural elucidation and metabolic profiling. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural information from minute sample quantities.[3]
This guide will explore the fragmentation behavior of 5-phenoxymethyl pyrazoles under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding the distinct fragmentation pathways elicited by these methods is paramount for researchers to select the appropriate analytical strategy and to accurately interpret the resulting mass spectra.
Fundamental Principles of Fragmentation in 5-Phenoxymethyl Pyrazoles
The fragmentation of 5-phenoxymethyl pyrazoles is governed by the inherent chemical properties of the pyrazole ring and the phenoxymethyl substituent. The site of ionization and the energy imparted to the molecule will dictate the subsequent bond cleavages and rearrangements.
The Pyrazole Core: A Fragile Ring System
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is susceptible to specific fragmentation patterns.[4] Under energetic conditions, such as those in EI-MS, the N-N bond is often the most labile, leading to characteristic losses.
Common fragmentation pathways for the pyrazole moiety include:
-
N-N Bond Cleavage: This is a predominant fragmentation route, often leading to the expulsion of a nitrogen molecule (N₂) or related nitrogen-containing species.[5]
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrazole ring can result in the neutral loss of HCN, a common fragmentation for many nitrogen-containing heterocycles.[5]
The substitution pattern on the pyrazole ring significantly influences the fragmentation pathways. Electron-donating or withdrawing groups can direct bond cleavages and stabilize or destabilize resulting fragment ions.
The Phenoxymethyl Substituent: Directing Key Fissions
The phenoxymethyl group at the 5-position of the pyrazole ring introduces additional and often dominant fragmentation pathways. The ether linkage and the aromatic ring are key sites for bond cleavage.
Key fragmentation patterns associated with the phenoxymethyl moiety include:
-
Benzylic Cleavage: The bond between the methylene group and the oxygen atom is a benzylic position and is prone to cleavage, leading to the formation of a stable tropylium ion (m/z 91) or a substituted derivative.
-
Cleavage of the Ether C-O Bond: The C-O bond of the ether can undergo homolytic or heterolytic cleavage, resulting in the formation of a phenoxy radical or cation (m/z 93) and a pyrazolyl-methyl radical or cation.
-
α-Cleavage to the Pyrazole Ring: The bond between the pyrazole ring and the methylene bridge can also cleave, leading to a stabilized pyrazole-containing ion.
Comparative Analysis of Fragmentation under Different Ionization Techniques
The choice of ionization technique profoundly impacts the observed fragmentation patterns. EI, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information. In contrast, ESI is a "soft" ionization technique that often yields the intact molecular ion, making it ideal for molecular weight determination and subsequent tandem mass spectrometry (MS/MS) experiments.[4]
Electron Ionization (EI) Mass Spectrometry: Unveiling the Structural Skeleton
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) that is energetically unstable and undergoes extensive fragmentation.
Expected Fragmentation of a Generic 5-Phenoxymethyl-1-phenyl-1H-pyrazole under EI:
| Fragment Ion | Proposed Structure | Key Cleavage |
| [M]+• | Intact Molecule | - |
| [M - C₇H₇O]⁺ | Phenylpyrazole cation | Cleavage of the C-O ether bond |
| [C₇H₇]⁺ | Tropylium ion | Benzylic cleavage |
| [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the O-CH₂ bond |
| [C₆H₅]⁺ | Phenyl cation | Fragmentation of the phenoxy group |
| Pyrazole ring fragments | Various | N-N bond cleavage, loss of HCN |
Diagram of a typical EI fragmentation workflow:
Caption: Workflow for EI-MS analysis.
Electrospray Ionization (ESI) Mass Spectrometry: Probing with Precision
ESI is a soft ionization technique that generates protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation.[6] This makes it highly suitable for LC-MS applications and for tandem mass spectrometry (MS/MS) where specific precursor ions are selected and fragmented through collision-induced dissociation (CID).
Under ESI-MS/MS conditions, the fragmentation of the protonated 5-phenoxymethyl pyrazole will be directed by the site of protonation. Protonation is most likely to occur on one of the nitrogen atoms of the pyrazole ring.
Expected Fragmentation of a Protonated 5-Phenoxymethyl-1-phenyl-1H-pyrazole under ESI-MS/MS:
| Precursor Ion | Fragment Ion | Proposed Neutral Loss | Key Cleavage |
| [M+H]⁺ | [M+H - C₇H₈O]⁺ | Phenol | Cleavage of the ether bond with H rearrangement |
| [M+H]⁺ | [C₇H₇]⁺ | Pyrazole-containing neutral | Benzylic cleavage |
| [M+H]⁺ | Pyrazole ring fragments | Phenoxymethyl radical/neutral | Ring opening of the pyrazole |
Proposed Fragmentation Pathway under ESI-MS/MS:
Caption: Fragmentation of protonated 5-phenoxymethyl pyrazole.
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
A general procedure for preparing 5-phenoxymethyl pyrazole derivatives for mass spectrometric analysis is as follows:
-
Solution Preparation: Dissolve a small amount of the purified pyrazole derivative (approximately 1 mg) in a suitable volatile solvent (1 mL), such as methanol or acetonitrile.
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation. For direct infusion EI-MS, a slightly more concentrated solution may be used.
Mass Spectrometry Analysis Procedure
Electron Ionization (EI) Mode:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC) system for volatile compounds or a direct insertion probe for less volatile solids.
-
Ionization: Acquire the mass spectrum in EI mode with a standard ionization energy of 70 eV.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Electrospray Ionization (ESI) Mode with Tandem MS (MS/MS):
-
Sample Introduction: Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS: Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan by subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of 5-phenoxymethyl pyrazoles is a complex process influenced by the interplay of the pyrazole core and the phenoxymethyl substituent. Electron ionization provides extensive fragmentation, offering a detailed fingerprint of the molecule's structure. Electrospray ionization, particularly when coupled with tandem mass spectrometry, allows for a more controlled fragmentation, providing valuable information about the connectivity and stability of different structural motifs. By understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry to characterize novel 5-phenoxymethyl pyrazole derivatives, a critical step in the advancement of drug discovery and development.
References
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NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
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Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
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Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]
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Der Pharma Chemica. Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. [Link]
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ResearchGate. Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. [Link]
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MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
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Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS? [Link]
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PMC - NIH. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. [Link]
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PMC. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]
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ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
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PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
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ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
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Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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Comparative Biological Potency of Phenoxymethyl vs. Benzyl Pyrazoles: A Structural and Experimental Guide
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a privileged N-heterocyclic scaffold in medicinal chemistry, featured prominently in the design of anti-inflammatory, antimicrobial, and anticancer agents[1]. Functionalizing the pyrazole core is critical for optimizing target affinity, selectivity, and pharmacokinetic profiles. Among the most common modifications at the N1, C3, or C5 positions are the introduction of benzyl (-CH2-Ph) and phenoxymethyl (-CH2-O-Ph) groups.
While structurally similar, the bioisosteric replacement of a methylene bridge with an ether oxygen fundamentally alters the molecule's physicochemical properties. As a Senior Application Scientist, it is vital to understand that this is not merely a structural tweak; it is a strategic manipulation of electron density, flexibility, and hydrogen-bonding capacity that directly dictates biological potency.
Section 1: The Causality of Structural Modification (SAR)
Why does substituting a benzyl group with a phenoxymethyl group alter biological potency? The causality lies in three distinct physicochemical shifts:
-
Hydrogen Bonding Capacity: The ether oxygen in the phenoxymethyl moiety acts as a hydrogen bond acceptor (HBA). In specific enzymatic pockets, such as D-amino acid oxidase (DAAO)[2], this oxygen can engage with polar residues (e.g., Tyrosine or Arginine), anchoring the inhibitor and drastically lowering the IC50 compared to the lipophilic, non-interacting benzyl group.
-
Conformational Flexibility: The C-O-C bond angle (~111°) and lower rotational barrier of the ether linkage provide the phenoxymethyl group with greater conformational flexibility than the rigid C-C-C backbone of the benzyl group. This allows the terminal phenyl ring to adopt optimal geometries within sterically constrained hydrophobic sub-pockets.
-
Lipophilicity and Metabolic Stability: Benzyl pyrazoles generally exhibit higher lipophilicity (LogP), which can enhance passive membrane permeability but may also increase non-specific protein binding. Conversely, the phenoxymethyl group slightly lowers LogP, improving aqueous solubility. However, the ether linkage introduces a metabolic liability, making it susceptible to O-dealkylation by hepatic cytochrome P450 enzymes, whereas the benzyl group is generally more metabolically stable.
Section 2: Comparative Potency in Target-Specific Case Studies
To objectively compare these substitutions, we analyze their performance across validated therapeutic targets.
Case Study A: Meprin α and β Inhibitors Meprins are metalloproteinases implicated in inflammation and fibrosis. In a study of 3,5-diarylpyrazole derivatives, extending the pyrazole N1 position with a benzyl moiety maintained potent inhibitory activity against meprin α and β, comparable to the unsubstituted core[3]. The highly hydrophobic S1' pocket of meprin accommodates the lipophilic benzyl group efficiently, demonstrating that when hydrogen bonding is not required, the benzyl group is an optimal, metabolically stable choice.
Case Study B: D-Amino Acid Oxidase (DAAO) Inhibitors DAAO is a target for schizophrenia and neuropathic pain. Researchers discovered that 5-phenoxymethyl-1H-pyrazole-3-carboxylic acid derivatives exhibited dramatically enhanced potency (in the low nanomolar range) compared to their benzyl counterparts[2]. The ether oxygen was critical for establishing a hydrogen bond network within the DAAO active site, validating the phenoxymethyl group as a superior substitution when polar contacts are accessible.
Case Study C: Antimicrobial & Antiviral Agents In the development of antimicrobial agents, pyrazoles synthesized from substituted benzylhydrazines (e.g., 3,4,5-trimethoxy-benzyl-hydrazine) have shown broad-spectrum efficacy[4]. However, when comparing triazole/pyrazole hybrids against viral targets, replacing a lipophilic cyclohexyl/benzyl group with a phenoxymethyl group sometimes caused a dramatic decrease in activity[5]. This highlights that if the target pocket is strictly hydrophobic, the introduction of the polar ether oxygen incurs a desolvation penalty that severely reduces binding affinity.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols describe a self-validating system for synthesizing and evaluating these derivatives. Every step includes internal controls to guarantee that biological readouts are a direct consequence of the structural substitution, not experimental artifacts.
Protocol 1: Synthesis and Validation of Substituted Pyrazoles
-
Cyclocondensation: React the appropriate hydrazine (e.g., benzylhydrazine or phenoxymethylhydrazine) with a 1,3-dicarbonyl compound (1.1 eq) in ethanol under reflux for 4-6 hours[4].
-
N-Alkylation (Alternative Route): For N-substituted derivatives, treat the pyrazole core with sodium hydride (NaH) in DMF at 0°C, followed by the addition of benzyl bromide or phenoxymethyl chloride at room temperature[3].
-
Purification: Isolate the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate gradient.
-
Self-Validation (Crucial Step): Confirm identity and >95% purity using 1H-NMR, 13C-NMR, and LC-MS. Impurities (especially unreacted electrophiles or regioisomers) can yield false positives in biochemical assays. Do not proceed to biological evaluation if purity is <95%.
Protocol 2: FRET-Based Enzyme Inhibition Assay (Potency Evaluation)
-
Assay Preparation: Plate the target enzyme (e.g., Meprin or DAAO) in a 384-well black microtiter plate in assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20 to prevent non-specific aggregation).
-
Compound Addition: Dispense the pyrazole derivatives (benzyl vs. phenoxymethyl) using acoustic dispensing in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Reaction Initiation: Add the specific FRET substrate to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the initial velocity (V0) for each well.
-
Self-Validation (Assay Robustness): Include a known reference inhibitor as a positive control, and DMSO as a negative control. Calculate the Z'-factor for the assay plate. Proceed with IC50 determination only if Z' > 0.6, ensuring the data is statistically robust and reproducible.
Section 4: Quantitative Data Summary
Table 1: Physicochemical and Biological Comparison of Substitutions
| Property / Target | Benzyl Pyrazole Derivative | Phenoxymethyl Pyrazole Derivative | Causality / Rationale |
| Hydrogen Bonding | Weak / None | Strong (H-Bond Acceptor) | Presence of ether oxygen |
| Conformational Flexibility | Rigid (C-C-C angle) | Flexible (C-O-C angle) | Lower rotational barrier of C-O bond |
| Meprin α/β IC50 [3] | Maintained (Low nM) | N/A (Lipophilic pocket preference) | Hydrophobic S1' pocket favors C-C |
| DAAO IC50 [2] | Moderate (µM range) | Highly Potent (Low nM range) | H-bond network established by oxygen |
| Metabolic Stability | High (Benzylic oxidation) | Moderate (O-dealkylation risk) | CYP450-mediated ether cleavage |
Section 5: Visualizations
Experimental workflow from pyrazole synthesis to SAR analysis.
Logical mapping of physicochemical traits to biological outcomes.
References
- Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL
- Source: PMC (nih.gov)
- Title: US7893098B2 - Pyrrole and pyrazole DAAO inhibitors Source: Google Patents URL
- Source: PMC (nih.gov)
- Title: Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine Source: Benchchem URL
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Case Study: Xanthine Oxidase (XO) Inhibition (Hyperuricemia & Gout)
As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic binding affinities to understand the mechanistic "why" behind a molecule's efficacy. The pyrazole-4-carboxylic acid scaffold has recently emerged as a highly privileged structure in targeted therapeutics. Its unique combination of multiple hydrogen bond donors/acceptors and a strategically positioned carboxylic acid makes it an exceptional candidate for metal chelation and active-site anchoring.
This guide provides an in-depth, objective Structure-Activity Relationship (SAR) comparison of pyrazole-4-carboxylic acid derivatives against clinical and historical standards across two distinct therapeutic domains: Xanthine Oxidase (XO) inhibition for hyperuricemia, and ALKBH1 demethylase inhibition for gastric cancer.
Xanthine Oxidase (XO) is a molybdenum-containing enzyme responsible for oxidizing hypoxanthine to xanthine, and subsequently to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. While Allopurinol (a purine analogue) and Febuxostat (a non-purine thiazole) are clinical standards, they carry risks of hypersensitivity and cardiovascular events, respectively.
Recent SAR campaigns have utilized a "molecular cleavage and reassembly" strategy of allopurinol to design novel non-purine inhibitors based on the 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid scaffold[1].
SAR Mechanistic Insights
The pyrazole-4-carboxylic acid core acts as a superior anchor within the XO active site compared to traditional thiazoles.
-
Active Site Anchoring: Molecular dynamics reveal that the 4-carboxylic acid forms a critical salt bridge with Arg880, while the NH group of the pyrazole forms a novel hydrogen bond with Ser876[1].
-
Substituent Effects: The coexistence of a polar group (e.g., OH or NH) at the 6-position of the pyrimidine and an amino group at the 5-position of the pyrazole is strictly required to maximize XO inhibitory potency[1].
Quantitative Performance Comparison
| Compound | Scaffold Type | XO Inhibitory Activity (IC₅₀) | Inhibition Mode | In Vivo Efficacy (Mice) |
| Allopurinol | Purine Analogue | 7.4000 μM | Competitive | Baseline standard |
| Febuxostat | Thiazole-carboxylic acid | 0.0066 μM | Mixed-type | High |
| Compound B33 | Pyrazole-4-carboxylic acid | 0.0034 μM | Mixed-type | 51.9% reduction in serum uric acid (5 mg/kg oral) |
Data demonstrates that the optimized pyrazole derivative (Compound B33) achieves a two-fold improvement in in vitro potency over Febuxostat[1].
Fig 1: XO-mediated uric acid synthesis pathway and comparative inhibition by Compound B33.
Experimental Workflow: Self-Validating Spectrophotometric XO Assay
To objectively validate the IC₅₀ values, we utilize a continuous spectrophotometric assay. Causality note: Uric acid absorbs strongly at 295 nm, whereas hypoxanthine and xanthine do not. Monitoring this specific wavelength provides a direct, real-time readout of enzyme velocity.
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA to prevent trace heavy metal interference.
-
Enzyme & Inhibitor Pre-incubation: Mix 0.05 U/mL of bovine milk XO with varying concentrations of the inhibitor (e.g., Compound B33, 0.001 to 10 μM) in a 96-well UV-transparent plate. Crucial Step: Incubate for 15 minutes at 37°C. This accounts for the slow-binding kinetics typical of mixed-type inhibitors.
-
Reaction Initiation: Add xanthine substrate to a final concentration of 50 μM to initiate the reaction.
-
Kinetic Readout: Immediately monitor the absorbance increase at 295 nm for 5 minutes using a microplate reader.
-
Validation Controls: Include a No-Enzyme Control (to subtract spontaneous substrate oxidation) and a Febuxostat Positive Control (to normalize inter-assay variability).
Case Study: ALKBH1 Inhibition (Gastric Cancer Epigenetics)
ALKBH1 is a DNA N6-methyladenine (6mA) demethylase. Its dysregulation is heavily implicated in gastric cancer, where it suppresses the AMP-activated protein kinase (AMPK) signaling pathway by demethylating 6mA sites on target genes, driving the Warburg effect[2][3]. Historically, ALKBH1 lacked potent, specific small-molecule inhibitors.
Recent breakthroughs identified 1H-pyrazole-4-carboxylic acid derivative Compound 29 as a highly potent ALKBH1 inhibitor[4][5].
SAR Mechanistic Insights
Unlike the XO active site which relies on salt bridges, the ALKBH1 active site requires direct metal chelation.
-
Metal Chelation: Docking and SAR studies confirm that the nitrogen atom at the 2′-position of the pyrazole ring, working in tandem with the 4-carboxylic acid, chelates the essential Mn²⁺ ion in the ALKBH1 active site[4].
-
Positional Sensitivity: Moving the carboxylic acid from the 4-position to the 3-position (Compound 11) completely disrupts this chelation geometry, resulting in a catastrophic 1200-fold decrease in activity[4].
-
Prodrug Strategy: Because the highly polar carboxylic acid limits cell membrane permeability, esterification into a prodrug (Compound 29E ) was required to achieve in vivo cellular efficacy[5][6].
Quantitative Performance Comparison
| Compound | Modification | ALKBH1 IC₅₀ (FP Assay) | Cellular Permeability | Gastric Cancer Cell Viability (HGC27) |
| Compound 3 | Early Hit | ~0.500 μM | Poor | Minimal effect |
| Compound 11 | 3-carboxylic acid shift | >100 μM | Poor | Inactive |
| Compound 29 | Optimized 4-carboxylic acid | 0.031 μM | Poor | Minimal effect (due to exclusion) |
| Compound 29E | Ester Prodrug of 29 | N/A (requires hydrolysis) | Excellent | Significant Inhibition |
Data shows that fixing the carboxylic acid at the 4-position is non-negotiable for target binding, while the prodrug strategy bridges the gap between biochemical potency and phenotypic efficacy[4][6].
Fig 2: Mechanism of Prodrug 29E restoring AMPK signaling via ALKBH1 inhibition in gastric cancer.
Experimental Workflow: Fluorescence Polarization (FP) Demethylase Assay
To measure ALKBH1 activity accurately, we employ a self-validating Fluorescence Polarization (FP) assay. Causality note: FP measures the rotational speed of a fluorophore. A fluorescently labeled DNA probe bound to a bulky anti-6mA antibody rotates slowly (High FP). If ALKBH1 successfully demethylates the DNA, the antibody dissociates, and the free DNA rotates rapidly (Low FP). Inhibitors preserve the High FP state.
-
Probe Preparation: Synthesize a 5'-FAM labeled double-stranded DNA oligonucleotide containing a single central 6mA site.
-
Enzymatic Reaction: In a 384-well black microplate, combine 50 nM ALKBH1 enzyme, 20 nM FAM-DNA probe, 100 μM α-ketoglutarate, 100 μM ascorbic acid, and 50 μM MnCl₂ in HEPES buffer (pH 7.0).
-
Inhibitor Addition: Add Compound 29 at varying concentrations (0.001 to 10 μM). Incubate at 37°C for 1 hour.
-
Antibody Binding: Quench the reaction with EDTA (to chelate Mn²⁺ and stop ALKBH1). Add an excess of anti-6mA specific antibody. Incubate for 30 minutes at room temperature to allow complex formation.
-
Readout & Validation: Measure FP using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Self-Validation: A reaction lacking ALKBH1 must yield maximum FP (100% inhibition control), while a reaction lacking the inhibitor yields minimum FP (0% inhibition control).
-
Conclusion
The pyrazole-4-carboxylic acid scaffold is not merely a structural placeholder; it is a highly programmable pharmacophore. As demonstrated, its precise geometry allows it to outcompete clinical standards like Febuxostat via novel hydrogen bonding networks in Xanthine Oxidase[1], while simultaneously serving as a highly specific metal-chelating warhead against challenging epigenetic targets like ALKBH1[4][5]. For drug development professionals, this scaffold represents a versatile starting point for designing high-affinity, target-specific inhibitors, provided that prodrug strategies are employed when intracellular permeability is required.
References
-
Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Journal of Medicinal Chemistry (2024) URL:[Link]
-
1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy European Journal of Medicinal Chemistry / MedChemExpress (2024) URL:[Link]
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- 5. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Analytical Validation and Purity Benchmarking of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poorly characterized chemical building blocks. 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid is a highly versatile intermediate used in the synthesis of kinase inhibitors and agrochemicals. However, its bifunctional nature—featuring both a basic pyrazole nitrogen and an acidic carboxylate—makes it prone to tautomeric regioisomerism during synthesis and peak distortion during chromatographic analysis.
This guide provides an objective comparison of purity grades, explains the causality behind analytical method development, and establishes a self-validating protocol for absolute purity determination.
Comparative Analysis: Commercial vs. Discovery Grade
The assumption that "95% purity is sufficient for early discovery" is a costly fallacy. Trace impurities in pyrazole-4-carboxylic acids, particularly N-alkylated regioisomers and unreacted phenoxy precursors, can aggressively poison palladium catalysts in downstream cross-coupling reactions or introduce toxicophores that confound biological assays.
Table 1 objectively compares standard commercial grade against ultra-pure discovery grade, highlighting the downstream impact of specific impurity profiles.
| Parameter | Standard Commercial Grade | Ultra-Pure Discovery Grade | Downstream Impact & Causality |
| Target Assay (HPLC-UV) | 95.0% – 97.5% | ≥ 99.0% | Variance in stoichiometry leads to unpredictable yields in amidation reactions. |
| Regioisomer Content | 1.5% – 3.0% | ≤ 0.1% | Regioisomers possess similar reactivity, leading to inseparable downstream byproducts. |
| Water Content (KF) | ≤ 2.0% | ≤ 0.5% | Excess water hydrolyzes coupling reagents (e.g., HATU, EDC), requiring higher equivalents. |
| Pd Catalyst Loading | 5 - 10 mol% | 1 - 2 mol% | Trace sulfur/halogen impurities in lower grades coordinate with and poison Pd catalysts. |
| Downstream Yield | 65% (Average) | > 85% (Average) | High purity ensures predictable reaction kinetics and simplifies final API purification. |
The Orthogonal Validation Strategy
Relying solely on HPLC-UV for purity validation is a fundamental error. UV detection only measures relative chromophoric purity, assuming all impurities share the same extinction coefficient as the target molecule. To establish a self-validating system, we must employ orthogonal techniques: HPLC-UV for separation, LC-MS for mass identification, and Quantitative NMR (qNMR) for absolute mass fraction determination.
Orthogonal analytical workflow for self-validating absolute purity determination.
Self-Validating Experimental Protocols
Protocol A: Stability-Indicating HPLC-UV/MS Analysis
Standard C18 columns often yield severe peak tailing for pyrazole-4-carboxylic acids due to secondary interactions between the basic pyrazole nitrogen and residual surface silanols. As demonstrated in advanced separation methodologies for , utilizing a reverse-phase column with low silanol activity or mixed-mode characteristics is critical.
Step-by-Step Methodology:
-
Column Selection: Use a low-silanol reverse-phase column (e.g., Newcrom R1 or Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid (pKa ~3.75) suppresses the ionization of the carboxylic acid group, keeping the molecule neutral to ensure sharp peak shape, while remaining fully volatile for downstream MS compatibility.
-
-
Gradient Elution: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Water:Acetonitrile.
-
System Suitability (Self-Validation Check): Inject a resolution standard containing the target compound and a known regioisomer. The system is only validated if the resolution (
) between the two peaks is > 2.0. If < 2.0, the mobile phase pH or gradient slope must be adjusted before analyzing unknown batches.
Protocol B: Absolute Quantitation via 1H qNMR
qNMR provides a direct measurement of absolute purity without requiring a reference standard of the target compound.
Step-by-Step Methodology:
-
Sample & Standard Weighing: Accurately weigh ~15.0 mg of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid and ~10.0 mg of Maleic Acid (TraceCERT internal standard) into the same vial using a microbalance (d = 0.001 mg).
-
Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO-
. -
NMR Acquisition Parameters:
-
Relaxation Delay (D1): Set to 30 seconds.
-
Causality: Protons in different environments relax at different rates (
). A 30-second delay ensures >99% relaxation of all protons, preventing artificial truncation of the signal integrals which would skew the purity calculation. -
Scans: 64 scans for high signal-to-noise ratio.
-
-
Integration & Self-Validation:
-
Integrate the Maleic Acid olefinic singlet (~6.26 ppm, 2H).
-
Integrate the target's methylene bridge singlet (~5.10 ppm, 2H) and the pyrazole C3-H singlet (~8.00 ppm, 1H).
-
Self-Validation Check: Calculate the purity twice—once using the methylene integral and once using the pyrazole integral. If the two calculated purities differ by more than 1.0%, it indicates an underlying impurity is co-resonating with one of the peaks, invalidating the assay.
-
Mechanistic Insights: Impurity Formation and Degradation
Understanding the structural vulnerabilities of is essential for predicting impurity profiles. During synthesis, the alkylation of the pyrazole core often yields mixtures of N1 and N2 regioisomers due to tautomerism. Furthermore, under acidic or thermal stress, these compounds can undergo degradation. As noted in stability studies of related , ester intermediates are highly susceptible to acid-catalyzed hydrolysis or decarboxylation under extreme conditions.
Mechanistic pathways of impurity formation and degradation during synthesis.
By implementing these rigorous, self-validating analytical protocols, researchers can confidently benchmark the purity of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid, ensuring reproducible downstream synthesis and robust drug discovery outcomes.
References
-
SIELC Technologies. "Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid." PubChem. Available at:[Link]
The Analytical Challenge: Causality in Pyrazole NMR Shifts
An accurate assignment of carbon-13 (^13^C) Nuclear Magnetic Resonance (NMR) chemical shifts is a critical bottleneck in the structural elucidation of novel pharmacophores. Phenoxymethyl-substituted pyrazoles represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antimalarials[1]. However, the ^13^C NMR characterization of these molecules is notoriously complex. The pyrazole core is subject to annular tautomerism, and the strongly electron-withdrawing phenoxymethyl ether linkage induces significant anisotropic and inductive deshielding effects[2][3].
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where empirical data alone is insufficient to resolve structural ambiguities—especially when distinguishing between regioisomers. In these scenarios, researchers must turn to predictive NMR software.
This guide objectively compares the performance of three leading predictive platforms—ChemDraw Professional (ChemNMR) , Mestrelab Mnova NMRPredict , and Gaussian 16 (GIAO-DFT) —against gold-standard empirical high-field NMR data.
Before comparing predictive platforms, we must understand the physical causality governing the ^13^C shifts of phenoxymethyl pyrazoles:
-
The Phenoxymethyl Effect: The methylene carbon (-CH
2-) is directly bonded to a highly electronegative oxygen atom. This inductive electron withdrawal heavily deshields the carbon, pushing its resonance into the 65.0 – 71.0 ppm range[1][3]. -
Annular Tautomerism: In unsubstituted 1H-pyrazoles, rapid prototropic exchange between the N1 and N2 atoms occurs in solution. This dynamic equilibrium averages the electron density across the ring, causing the C3 and C5 signals to coalesce into a single broad peak unless the sample is analyzed in the solid state (CP/MAS) or the temperature is significantly lowered[2].
-
Experimental Control (Self-Validation): To create a reliable, self-validating baseline for this software comparison, we must eliminate tautomeric averaging. Therefore, our model compound is 1-methyl-5-(phenoxymethyl)-1H-pyrazole . Alkylation at N1 "freezes" the tautomerism, yielding sharp, distinct signals for C3, C4, and C5 in standard solution-state NMR[1].
Experimental & Computational Methodologies
To ensure scientific integrity, the following step-by-step protocols were utilized to generate the comparative data. Every protocol acts as a self-validating system, utilizing internal standards and cross-verification.
A. Empirical NMR Acquisition (The Gold Standard)
-
Sample Preparation: Dissolve 25 mg of synthesized 1-methyl-5-(phenoxymethyl)-1H-pyrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d
6). DMSO-d6is selected over CDCl3to ensure complete solubility of the polar pyrazole core and to stabilize any residual hydrogen bonding. -
Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the sample. TMS acts as an internal reference, locking the baseline shift to exactly δ = 0.00 ppm, ensuring the system is self-calibrating.
-
Acquisition: Record the spectrum on a Bruker Avance 400 MHz spectrometer operating at 100 MHz for ^13^C. Utilize a WALTZ-16 proton-decoupled pulse sequence to collapse complex scalar couplings into sharp singlets. Set the relaxation delay (D1) to 2.0 seconds to ensure the full relaxation of quaternary carbons (C3, C5, and C-ipso).
B. Computational Prediction Protocols
-
ChemDraw Professional (ChemNMR): Input the 2D structure. The software utilizes a heuristic approach, relying on modified additivity rules and Hierarchical Orthogonal Space Encoding (HOSE) codes matched against a static database.
-
Mnova NMRPredict (Mestrelab): Input the .mol file. Mnova employs an ensemble Machine Learning (ML) approach, combining neural networks with a vast, dynamically updated database of empirical shifts.
-
Gaussian 16 (GIAO-DFT):
-
Step 1: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum, focusing on the dihedral angle of the flexible ether linkage.
-
Step 2: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.
-
Step 3: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[4]. Apply the Polarizable Continuum Model (PCM) for DMSO to account for solvent-induced deshielding. Convert absolute shielding values to ppm using established linear scaling factors.
-
Platform Workflow Visualization
The following diagram illustrates the logical pipeline used to evaluate the predictive platforms against our empirical baseline.
Caption: Workflow for comparing predictive 13C NMR modeling platforms against empirical high-field NMR data.
Performance Comparison: Quantitative Data
The table below summarizes the ^13^C NMR shifts (in ppm) for the model compound, comparing the empirical baseline against the outputs of the three predictive platforms.
| Carbon Position | Empirical (Bruker 400 MHz) | ChemDraw (ChemNMR) | Mnova NMRPredict | Gaussian 16 (GIAO-DFT) |
| N-CH | 36.2 | 38.1 | 36.5 | 35.8 |
| CH | 68.4 | 72.5 | 68.9 | 67.8 |
| C4 (Pyrazole) | 105.1 | 108.3 | 104.8 | 106.2 |
| C3 (Pyrazole) | 138.5 | 135.0 | 138.1 | 139.6 |
| C5 (Pyrazole) | 141.2 | 135.0* | 141.8 | 142.5 |
| C-ortho (Phenoxy) | 114.5 | 115.2 | 114.6 | 115.8 |
| C-para (Phenoxy) | 121.3 | 122.1 | 121.5 | 122.9 |
| C-meta (Phenoxy) | 129.5 | 129.8 | 129.4 | 131.0 |
| C-ipso (Phenoxy) | 158.2 | 159.5 | 158.0 | 160.1 |
*Note: ChemDraw erroneously averaged the C3 and C5 shifts, a common artifact of heuristic algorithms failing to recognize the N-alkylation lock.
Mechanistic Analysis & Platform Verdict
1. ChemDraw Professional (The Rapid Estimator)
-
Performance: High error margin (Δ > 3.0 ppm for critical carbons).
-
Causality: ChemDraw relies on 2D topological additivity rules. It failed to accurately predict the highly deshielded nature of the CH
2-O group (predicting 72.5 ppm vs the empirical 68.4 ppm). More concerningly, it averaged the C3 and C5 pyrazole carbons. Because its database is heavily weighted toward unsubstituted tautomeric pyrazoles, the heuristic algorithm applied a generic averaging rule, ignoring the geometric reality of the N-methyl lock. -
Best For: Quick, rough estimations during benchwork; not suitable for publication-level structural proof.
2. Gaussian 16 GIAO-DFT (The Ab Initio Gold Standard)
-
Performance: Excellent structural fidelity, but consistent slight downfield overestimation (Δ ~ 1.0 - 2.0 ppm).
-
Causality: Gaussian calculates the exact quantum mechanical shielding tensors based on 3D geometry[4]. It perfectly captured the distinct electronic environments of C3 and C5. The slight downfield drift is a known artifact of DFT calculations; even with the PCM solvent model, explicit hydrogen bonding interactions with DMSO molecules are not fully captured, leading to minor deviations in highly polarizable aromatic rings.
-
Best For: Completely novel scaffolds or unusual stereoisomers where no empirical database exists.
3. Mnova NMRPredict (The Optimal Hybrid)
-
Performance: Highest accuracy (Δ < 0.5 ppm for almost all carbons).
-
Causality: Mnova’s ensemble ML approach bridges the gap between heuristics and quantum mechanics. By cross-referencing its deep neural network against actual literature databases containing phenoxymethyl pyrazoles[3], it accurately predicted the CH
2-O shift (68.9 ppm) and correctly differentiated the C3/C5 carbons without the computational overhead of DFT. -
Best For: Routine drug discovery workflows, rapid regioisomer differentiation, and high-throughput analytical validation.
Conclusion
For researchers working with complex heterocycles like phenoxymethyl-substituted pyrazoles, relying solely on basic heuristic predictors like ChemDraw can lead to misassignments due to tautomeric blind spots. While Gaussian 16 provides rigorous ab initio validation, Mnova NMRPredict offers the best balance of speed and empirical accuracy, making it the superior product for daily pharmaceutical development workflows.
References
1.[2] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism, cdnsciencepub.com,[Link] 2.[4] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles, nih.gov,[Link] 3.[1] Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies, unito.it,[Link] 4.[3] Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening, nih.gov,[Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Pyrazole-4-Carboxylic Acid and Pyrazole-3-Carboxylic Acid
Introduction
For researchers, scientists, and professionals in drug development, pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic placement of functional groups on the pyrazole ring is critical, as it profoundly influences the molecule's physicochemical properties, including stability, which in turn affects shelf-life, formulation, and biological activity. This guide provides an in-depth technical comparison of the relative stability of two common isomers: pyrazole-4-carboxylic acid and pyrazole-3-carboxylic acid.
While direct, head-to-head comparative studies are not extensively documented in peer-reviewed literature, this guide will synthesize foundational principles of physical organic chemistry, draw upon data from related substituted pyrazoles, and present a comprehensive experimental framework for a definitive stability assessment. We will explore the theoretical underpinnings of their stability, focusing on electronic effects, and provide detailed protocols for empirical validation.
Theoretical Stability Analysis: An Electron-Driven Distinction
The difference in stability between pyrazole-4-carboxylic acid and pyrazole-3-carboxylic acid is fundamentally rooted in the electronic landscape of the pyrazole ring. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen atom is a pyrrole-like, electron-donating nitrogen (N1), and the other is a pyridine-like, electron-withdrawing nitrogen (N2). This arrangement leads to a non-uniform distribution of electron density across the ring carbons.
The C4 position of the pyrazole ring is known to have a higher electron density compared to the C3 and C5 positions.[2] This is due to the combined electron-donating effect of the N1-H group and the mesomeric effects within the ring. Conversely, the C3 and C5 positions are more electron-deficient due to their proximity to the electronegative pyridine-like N2 atom.
Chemical Stability: The Decarboxylation Pathway
The primary chemical instability of concern for these molecules is decarboxylation—the loss of carbon dioxide upon heating or under catalytic conditions. The generally accepted mechanism for the decarboxylation of many heteroaromatic carboxylic acids proceeds through the formation of a carbanionic intermediate at the position where the carboxyl group was attached. The stability of this intermediate is paramount to the kinetics of the reaction.
-
Pyrazole-4-carboxylic acid: Decarboxylation would lead to a carbanion at the electron-rich C4 position. The high electron density at this position would destabilize the resulting negative charge of the carbanionic intermediate, making its formation less favorable and thus requiring more energy. This suggests that pyrazole-4-carboxylic acid should be relatively more resistant to decarboxylation.
-
Pyrazole-3-carboxylic acid: Decarboxylation at the C3 position generates a carbanion adjacent to the electron-withdrawing N2 atom. This nitrogen atom can effectively stabilize the negative charge of the intermediate through an inductive effect, making the formation of the carbanion more favorable. Consequently, pyrazole-3-carboxylic acid is predicted to be less stable and more prone to decarboxylation.
This theoretical assessment suggests that pyrazole-4-carboxylic acid is likely to be more chemically stable with respect to decarboxylation than pyrazole-3-carboxylic acid.
Experimental Design for Comparative Stability Assessment
To empirically validate the theoretical analysis, a rigorous experimental plan is essential. The following section details the protocols for a comprehensive comparative stability study.
Workflow for Stability Assessment
The overall workflow is designed to compare the thermal and chemical stability of the two isomers under identical conditions.
Caption: Experimental workflow for comparing the stability of pyrazole carboxylic acid isomers.
Protocol 1: Thermal Stability Analysis
Objective: To determine and compare the decomposition temperatures of pyrazole-4-carboxylic acid and pyrazole-3-carboxylic acid.
A. Thermogravimetric Analysis (TGA)
-
Instrument: TGA instrument (e.g., TA Instruments Q500 or similar).
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a platinum or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Use a nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss corresponds to the beginning of decomposition.
-
B. Differential Scanning Calorimetry (DSC)
-
Instrument: DSC instrument (e.g., TA Instruments Q2000 or similar).
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Place the pan in the DSC cell, using an empty sealed pan as a reference.
-
Heat the sample from 30 °C to a temperature just above its melting/decomposition point (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow. Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition. The melting point of pyrazole-4-carboxylic acid is reported to be around 282 °C (decomposes), while pyrazole-3-carboxylic acid melts around 204-213 °C.
-
Protocol 2: Isothermal Decarboxylation Kinetics
Objective: To measure and compare the rates of decarboxylation for the two isomers at a fixed temperature.
-
Materials:
-
Pyrazole-4-carboxylic acid
-
Pyrazole-3-carboxylic acid
-
High-boiling, inert solvent (e.g., Quinoline or N-Methyl-2-pyrrolidone (NMP))
-
Internal standard for HPLC (e.g., Naphthalene)
-
Reaction vials with septa
-
Heating block or oil bath with precise temperature control
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Prepare stock solutions of pyrazole-4-carboxylic acid and pyrazole-3-carboxylic acid (e.g., 10 mg/mL) in the chosen high-boiling solvent, each containing a known concentration of the internal standard.
-
Aliquot 1 mL of each stock solution into separate sealed reaction vials.
-
Place the vials in a preheated heating block set to a specific temperature (e.g., 200 °C).
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a vial from the heating block and immediately quench the reaction by cooling it in an ice bath.
-
Dilute an aliquot of the cooled reaction mixture with a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining concentration of the parent carboxylic acid.
-
Plot the natural logarithm of the concentration of the pyrazole carboxylic acid versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Expected Data and Interpretation
The experimental protocols described above will generate quantitative data to facilitate a direct comparison of the stability of the two isomers.
Thermal Analysis Data
| Parameter | Pyrazole-4-carboxylic Acid (Predicted) | Pyrazole-3-carboxylic Acid (Predicted) | Supporting Rationale |
| TGA Onset of Decomposition (°C) | Higher | Lower | A higher decomposition temperature suggests greater thermal stability. |
| DSC Melting Point (°C) | ~282 (decomposes) | ~204-213 | A lower melting point for the 3-isomer may correlate with lower lattice energy and potentially lower thermal stability. |
| DSC Decomposition | May show a distinct decomposition exotherm near or after melting. | May show decomposition concurrent with melting. | The ease of decarboxylation for the 3-isomer could lead to decomposition at or near its melting point. |
Decarboxylation Kinetics Data
| Parameter | Pyrazole-4-carboxylic Acid (Predicted) | Pyrazole-3-carboxylic Acid (Predicted) | Supporting Rationale |
| Rate Constant, k (min⁻¹) | Smaller | Larger | A larger rate constant indicates a faster reaction, hence lower stability under the tested conditions. |
| Half-life, t₁/₂ (min) | Longer | Shorter | A longer half-life signifies greater stability against decarboxylation. |
The expected results from these experiments would provide strong evidence to support the initial hypothesis: pyrazole-4-carboxylic acid is more thermally and chemically stable than its C3-substituted isomer, pyrazole-3-carboxylic acid. This increased stability is a direct consequence of the higher electron density at the C4 position, which disfavors the formation of the carbanionic intermediate required for decarboxylation.
Conclusion for the Practicing Scientist
The positional isomerism of the carboxylic acid group on the pyrazole ring has a significant and predictable impact on molecular stability. Based on fundamental electronic principles, pyrazole-4-carboxylic acid is anticipated to be considerably more stable than pyrazole-3-carboxylic acid, particularly concerning its resistance to thermal decarboxylation.
For drug development professionals, this has important implications. When selecting a pyrazole scaffold for lead optimization, the use of a C4-carboxylic acid moiety may impart greater intrinsic stability to the molecule, potentially leading to a longer shelf-life and improved formulation characteristics. Conversely, the relative lability of the C3-carboxylic acid could be exploited in prodrug strategies where controlled decarboxylation is desired. The experimental framework provided in this guide offers a robust methodology for quantifying these stability differences, enabling informed decisions in the design and development of new pyrazole-based chemical entities.
References
-
Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers. Available from: [Link]
-
Xiang, S., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6, 2359-2364. Available from: [Link]
-
Kovács, T. S., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(3), 1039. Available from: [Link]
-
Çetin, A., & Bildirici, İ. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available from: [Link]
-
University of Calgary. Problem Set #3: Substituent Effects and LFERS. Available from: [Link]
-
Pazdera, P., et al. (2019). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. ResearchGate. Available from: [Link]
-
Khalili, D., et al. (2025). Thermal gravimetric analysis (TGA) of 4-carboxy-1-sulfopyridin-1-ium... ResearchGate. Available from: [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. ResearchGate. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Academia.edu. Available from: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]
-
Miar, M., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. ResearchGate. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available from: [Link]
-
Infantes, L., et al. (2013). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available from: [Link]
-
Wang, Y., et al. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available from: [Link]
-
Hammett plot of rates versus substituent constant. ResearchGate. Available from: [Link]
-
Tuzun, B., et al. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current Computer-Aided Drug Design, 14(4), 370-384. Available from: [Link]
-
Çetin, A., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
Ilhan, I. O., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]
-
Miar, M., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 12345. Available from: [Link]
-
Klapötke, T. M., et al. (2024). The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. Journal of Chemical & Engineering Data. Available from: [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Available from: [Link]
-
Pelter, M. W., & Gella, I. M. (2012). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education, 89(12), 1583-1586. Available from: [Link]
-
Morales-delaRosa, S., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2049. Available from: [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid
In the dynamic landscape of drug discovery and scientific research, the lifecycle of a chemical intermediate like 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid does not end with the final reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory management that underpins the safety of personnel, the integrity of our research environment, and adherence to regulatory standards. This guide provides a comprehensive, technically-grounded protocol for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.
Part 1: Pre-Disposal Hazard Assessment
Before any waste is generated, a thorough understanding of the substance's hazard profile is essential. While a specific, comprehensive toxicological profile for 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid may not be readily available, the precautionary principle dictates that it should be handled as a potentially hazardous substance. Safety Data Sheets (SDS) for analogous pyrazole-carboxylic acid derivatives consistently indicate certain hazard classifications.
Table 1: Hazard Profile & Key Disposal Data
| Parameter | Assessment | Rationale & Source |
|---|---|---|
| Physical State | Solid | Based on typical characteristics of similar organic acids. |
| Primary Health Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential for respiratory irritation.[1][2][3] | Inferred from SDS data of structurally related pyrazole compounds. It is prudent to assume these hazards in the absence of specific data. |
| Environmental Hazards | No specific data available; must be prevented from entering drains or waterways.[4][5][6] | A standard precaution for synthetic organic compounds whose environmental fate has not been fully characterized. |
| Recommended Disposal Method | Incineration by a licensed waste disposal facility.[2][3][4] | This is the standard and most effective method for complete destruction of organic chemical waste. |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2][7] | To prevent potentially exothermic or violent reactions in the waste container. |
This initial assessment is the foundation of a self-validating disposal system. By understanding the potential risks, we can implement controls that mitigate them at every step.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following procedure ensures that 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid waste is managed safely from the point of generation to its final disposition.
Step 1: Waste Segregation and Container Selection
The principle of waste segregation is fundamental to laboratory safety; it prevents dangerous reactions and ensures waste is treated appropriately.[7][8][9]
-
Identify the Waste Stream: This protocol applies to solid 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid, as well as items lightly contaminated with it (e.g., weighing paper, gloves). Do not mix solid waste with liquid waste.[7][10]
-
Select a Compatible Container:
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw-on cap.[9][11] The original product container is often the best choice.[9][11]
-
Ensure the container is compatible with the waste. Do not use metal cans for acidic waste.[9]
-
The container must be large enough to hold the expected amount of waste without being overfilled.[9]
-
Step 2: Proper Labeling and Accumulation
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Attach a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled.[11][12] The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:
-
Safe Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[12]
-
Always keep the waste container closed except when actively adding waste.[10][12] A funnel should never be left in the container.[12]
-
Utilize secondary containment, such as a plastic tub, to capture any potential leaks and to segregate incompatible waste streams like acids and bases.[10][11]
-
Step 3: Preparing for Collection
-
Final Inspection: Before scheduling a pickup, inspect the container for any external contamination, ensure the lid is tightly sealed, and verify the label is complete and legible.
-
Request Pickup: Contact your institution's EHS office to schedule a waste collection. Do not allow waste to accumulate beyond 90 days or exceed quantity limits (typically 55 gallons).[10]
The entire laboratory-to-disposal workflow is a closed-loop system designed to ensure safety and compliance.
Caption: A logical workflow from hazard assessment to final disposal.
Part 3: Trustworthiness and Verification
This protocol is a self-validating system. Adherence to each step—from proper segregation and labeling to EHS coordination—creates a documented and compliant trail. By treating this compound with the precautions outlined for its chemical class, you are operating with a high degree of scientific integrity and foresight. Always consult your institution's specific Chemical Hygiene Plan and defer to your EHS department for final guidance.
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Chemical Waste Procedures. Division of Research Safety, University of Illinois. [Link]
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PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. JNCASR. [Link]
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SAFETY DATA SHEET for 1-Phenyl-1H-pyrazole-4-carboxylic acid. ThermoFisher. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid, a compound of interest within pyrazole-based carboxylic acids. Our commitment is to empower your research by providing clarity and procedural guidance that extends beyond the product itself, ensuring both scientific excellence and a secure working environment.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Based on the toxicological data of structurally similar pyrazole derivatives, 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid should be handled as a compound that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][3][4][7][14][8][13] It may also cause respiratory irritation.[1][3][4][7][14] Therefore, implementing appropriate engineering controls is a critical first step.
-
Ventilation: All handling of this solid compound should be conducted in a well-ventilated area.[1][2][15][3][16] A chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.[9][17]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of any potential exposure.[10][16]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent contact with 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][16][18][19][20] | Standard safety glasses do not provide adequate protection from splashes. Goggles create a seal around the eyes, and a face shield offers an additional barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2][17] | Gloves must be inspected for tears or holes before each use. Contaminated gloves should be removed promptly using proper technique to avoid skin contact and disposed of as hazardous waste. |
| Skin & Body Protection | A laboratory coat is mandatory.[1][17] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be considered.[17] | Protective clothing should be worn to prevent skin exposure.[1][16] Contaminated clothing must be removed immediately and washed before reuse.[2][4][14][13][16] |
| Respiratory Protection | Generally not required when using adequate engineering controls like a fume hood. However, if dust is generated and ventilation is insufficient, a NIOSH-approved respirator should be used.[1][16][17][18] | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[16] |
Operational Handling and Storage: A Step-by-Step Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, preferably within a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Minimize the generation of dust when weighing and transferring the solid material.[1][3][16] Use a spatula for transfers and handle containers with care.[1]
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][10] Seek immediate medical attention.[2][4][10]
-
Skin: Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing and wash it before reuse.[4][16] If irritation persists, seek medical attention.[4][11][12]
-
Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][4] Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[2][3] Seek immediate medical attention.[1][2]
-
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][3][16]
Spill Management and Disposal Plan: Containing and Mitigating Risk
An effective response to a spill is crucial for maintaining a safe laboratory environment.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, prevent the further spread of the spill.[15]
-
Clean-up: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[15][3][12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan:
-
All waste generated from handling 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5][9] Do not let the product enter drains.[2][3]
Visualizing the Workflow: Safe Handling of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid
The following diagram illustrates the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of pyrazole carboxylic acids.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.
References
-
Cole-Parmer. (2005, October 3). 3-Methyl-1H-pyrazole-1-carboxamide - Material Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2025, December 20). 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Angene Chemical. (2024, September 19). 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved from [Link]
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Angene Chemical. (2025, August 15). Ethyl 5-phenyl-1H-pyrazole-3-carboxylate - Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
